Product packaging for Tris(4-chlorophenyl)methanol(Cat. No.:CAS No. 3010-80-8)

Tris(4-chlorophenyl)methanol

Cat. No.: B1216897
CAS No.: 3010-80-8
M. Wt: 363.7 g/mol
InChI Key: BPFKTJMHOWDJKI-UHFFFAOYSA-N
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Description

Tris(4-chlorophenyl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C19H13Cl3O and its molecular weight is 363.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13Cl3O B1216897 Tris(4-chlorophenyl)methanol CAS No. 3010-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(4-chlorophenyl)methanol
Source PubChem
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InChI

InChI=1S/C19H13Cl3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFKTJMHOWDJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184187
Record name Tris(4-chlorophenyl)methanol
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Molecular Weight

363.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3010-80-8
Record name Tris(4-chlorophenyl)methanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tris(4-chlorophenyl)methanol
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Record name Tris(4-chlorophenyl)methanol
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Record name 4,4',4''-trichlorotrityl alcohol
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Foundational & Exploratory

Tris(4-chlorophenyl)methanol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Tris(4-chlorophenyl)methanol (TCPMOH), a persistent organic pollutant of interest to researchers, scientists, and drug development professionals. This document outlines its chemical identity, summarizes key quantitative toxicological data, provides detailed experimental protocols for its study, and visualizes its known biological interactions.

Core Chemical Identifiers

IdentifierValue
CAS Number 3010-80-8
IUPAC Name This compound
Molecular Formula C₁₉H₁₃Cl₃O
Synonyms 4,4',4''-Trichlorotrityl alcohol, TCPMOH

Toxicological Data Summary

This compound has been shown to elicit toxicological effects in both aquatic and mammalian models. The following tables summarize key quantitative findings from studies on zebrafish embryos and rats.

Developmental Toxicity in Zebrafish Embryos
EndpointExposure ConcentrationResultReference
Pancreas Area Reduction50 nM TCPMOH13% decrease compared to controls
Pancreatic Islet Area Reduction50 nM TCPMOH20.8% decrease compared to controls
Gene Expression Changes50 nM TCPMOH547 genes significantly changed (215 upregulated, 332 downregulated)
Systemic Toxicity in Rats (4-week dietary exposure)
EndpointDietary ConcentrationResultReference
Increased Spleen to Body Weight Ratio (Males)10 ppm and 100 ppmStatistically significant increase
Increased Spleen to Body Weight Ratio (Females)100 ppmStatistically significant increase
Increased Liver to Body Weight Ratio (Both Sexes)100 ppmStatistically significant increase
Hepatic Enzyme Activities (Phase-I and Phase-II)10 ppm and 100 ppmDose-related increases

Experimental Protocols

Developmental Toxicity Assessment in Zebrafish (Danio rerio)

This protocol outlines the methodology for assessing the developmental toxicity of this compound in zebrafish embryos, focusing on pancreatic organogenesis and gene expression analysis.

1. Animal Husbandry and Embryo Collection:

  • Wild-type zebrafish are maintained in a standard recirculating aquaculture system.

  • Embryos are collected following natural spawning and staged according to standard procedures.

2. Exposure Protocol:

  • Healthy, normally developing embryos are selected at 24 hours post-fertilization (hpf).

  • Embryos are exposed to a 50 nM solution of this compound in 0.3X Danieau's medium with 0.01% v/v DMSO as a vehicle control.

  • Exposures are conducted in glass vials and the exposure medium is refreshed daily until 96 or 100 hpf.

3. Morphological Analysis of the Pancreas:

  • At 96 hpf, transgenic zebrafish lines, such as Tg(ptf1a:EGFP) for exocrine pancreas and Tg(ins:EGFP) for endocrine beta-cells, are used for visualization.

  • Embryos are anesthetized and imaged using fluorescence microscopy.

  • The area of the pancreas and pancreatic islets is quantified using image analysis software.

4. Gene Expression Analysis via RNA Sequencing:

  • At 100 hpf, pools of 8-10 embryos per replicate are collected and stored in an RNA stabilization solution.

  • Total RNA is extracted using a commercial kit following tissue homogenization.

  • RNA quality and quantity are assessed, and libraries are prepared for sequencing (e.g., using an Illumina platform).

  • Bioinformatic analysis is performed to identify differentially expressed genes and conduct pathway analysis.

Quantification of this compound in Rat Plasma by GC-MS

This section describes a validated method for the simultaneous quantification of this compound and its parent compound, Tris(4-chlorophenyl)methane, in rat plasma.

1. Sample Preparation:

  • Rat plasma samples are thawed and vortexed.

  • An internal standard is added to each plasma sample.

  • Proteins are precipitated by the addition of acetonitrile, followed by vortexing and centrifugation.

  • The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms.

  • Injector: Splitless mode.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient is used to separate the analytes.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analytes.

3. Calibration and Quantification:

  • A calibration curve is prepared by spiking blank rat plasma with known concentrations of this compound.

  • The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known biological signaling pathways affected by this compound and a typical experimental workflow for its analysis.

G cluster_exposure TCPMOH Exposure cluster_pathways Affected Biological Pathways TCPMOH This compound Retinol Retinol Metabolism TCPMOH->Retinol Downregulation Steroid Steroid Biosynthesis TCPMOH->Steroid Downregulation Circadian Circadian Rhythm TCPMOH->Circadian Downregulation

Caption: Biological pathways downregulated by this compound exposure.

G cluster_sample Sample Collection & Preparation cluster_analysis Data Analysis Embryo Zebrafish Embryos (24 hpf) Exposure TCPMOH Exposure (50 nM) Embryo->Exposure Collection Sample Collection (100 hpf) Exposure->Collection RNA_Extraction RNA Extraction Collection->RNA_Extraction Library_Prep RNA Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Results Differentially Expressed Genes & Pathways Bioinformatics->Results

Caption: Experimental workflow for transcriptomic analysis of TCPMOH-exposed zebrafish embryos.

Tris(4-chlorophenyl)methanol: A Deep Dive into Its Environmental Presence and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)methanol (TCPMOH) is a persistent and bioaccumulative environmental contaminant. Believed to be a byproduct of the manufacturing of the pesticide DDT and an impurity in technical-grade DDT, TCPMOH has been detected in a wide range of environmental matrices, including sediment, fish, and marine mammals, as well as in human tissues such as breast milk and adipose tissue.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known environmental sources, fate, and biological effects of TCPMOH, with a focus on its interaction with key metabolic pathways. Detailed experimental protocols for its analysis and a summary of reported environmental concentrations are also presented to support further research in this area.

Environmental Sources and Fate

The primary source of this compound is linked to the production and use of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[2][3][4] It is considered a manufacturing byproduct and is also present as an impurity in technical DDT formulations.[1] Other potential, though less defined, sources may include the manufacturing of other agrochemicals like dicofol, as well as synthetic polymers and certain dyes.[5]

Once released into the environment, TCPMOH exhibits significant persistence. Its chemical structure contributes to its resistance to degradation, leading to its accumulation in various environmental compartments. It is often found in conjunction with its presumed precursor, Tris(4-chlorophenyl)methane (TCPMe), and can be formed from the metabolism of TCPMe in organisms.[5] Due to its lipophilic nature, TCPMOH bioaccumulates in organisms and biomagnifies through the food web, with evidence suggesting a 10-100 fold increase in concentration from fish to marine mammals.[1]

Quantitative Data on Environmental Concentrations

The following tables summarize the reported concentrations of this compound in various environmental matrices. These values highlight the global distribution and bioaccumulative nature of this contaminant.

Table 1: Concentration of this compound in Biota

Biotic MatrixLocationConcentration RangeBasis
Marine MammalsNorth Sea1-2 mg/kgLipid Weight
Marine MammalsNorth Sea and Dutch Wadden Sea0.2 - 2 mg/kgLipid Weight
Marine and Freshwater FishNot Specified0.005 - 0.4 mg/kgLipid Weight
FishGulf of Gdańsk, Baltic Sea< 0.02 - 0.4 ng/gWet Weight
Caspian SealCaspian Sea2.0 ± 88 ng/gFat Weight
Larga SealRussia/Japan1.6 ± 17 ng/gFat Weight
Baikal SealLake Baikal0.5 ± 9.3 ng/gFat Weight
Ringed SealRussia0.4 ± 0.9 ng/gFat Weight

Data compiled from multiple sources.[1][5][7]

Table 2: Concentration of this compound in Abiotic Matrices

Abiotic MatrixLocationConcentrationBasis
SedimentRhine Delta1.2 and 3.0 µg/kgDry Weight

Data compiled from a study on the Rhine delta.[7]

Biological Effects and Signaling Pathways

Recent research has begun to shed light on the biological effects of TCPMOH, particularly its impact on developmental processes and metabolic pathways. Studies using zebrafish embryos have demonstrated that developmental exposure to TCPMOH can disrupt pancreatic organogenesis.[2] Furthermore, transcriptomic analysis has revealed that TCPMOH exposure can significantly alter gene expression profiles, leading to the downregulation of pathways associated with retinol metabolism, circadian rhythm, and steroid biosynthesis.[2]

A key area of concern is the interaction of TCPMOH with xenobiotic metabolism pathways. Evidence suggests that TCPMOH can downregulate the expression of the aryl hydrocarbon receptor 2 (ahr2) and several cytochrome P450 (CYP) enzymes, including cyp1a1, cyp1b1, cyp1c1, cyp1c2, and cyp2y3.[7] The AHR pathway is a critical regulator of the body's response to many environmental contaminants, and its disruption can have far-reaching consequences. The downregulation of CYP enzymes, which are essential for the detoxification of foreign compounds, indicates that TCPMOH may interfere with the organism's ability to process and eliminate other harmful substances.

Below is a diagram illustrating the proposed inhibitory effect of this compound on the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

TCPMOH_AHR_Pathway TCPMOH This compound AHR Aryl Hydrocarbon Receptor (AHR) TCPMOH->AHR Inhibits AHR_ARNT_Complex AHR-ARNT Complex AHR->AHR_ARNT_Complex binds to ARNT AHR Nuclear Translocator (ARNT) ARNT->AHR_ARNT_Complex XRE Xenobiotic Response Element (XRE) AHR_ARNT_Complex->XRE binds to CYP_Genes Cytochrome P450 Genes (e.g., cyp1a1, cyp1b1) XRE->CYP_Genes activates transcription of Metabolism Xenobiotic Metabolism CYP_Genes->Metabolism leads to

Caption: Proposed inhibitory effect of TCPMOH on the AHR signaling pathway.

Experimental Protocols

The analysis of this compound in environmental samples typically involves a multi-step process of extraction, cleanup, and instrumental analysis. The following provides a generalized protocol based on cited methodologies.[1][7]

4.1. Sample Preparation and Extraction

  • Biota (Fish, Marine Mammals):

    • Homogenize the tissue sample.

    • Perform a Soxhlet extraction with an appropriate organic solvent (e.g., a mixture of hexane and dichloromethane).

    • The extraction is typically carried out for several hours to ensure efficient recovery of the analyte.

  • Sediment:

    • Air-dry the sediment sample and sieve to remove large debris.

    • Perform a Soxhlet extraction similar to the protocol for biota.

4.2. Cleanup

  • Gel Permeation Chromatography (GPC): The crude extract is passed through a GPC column to remove high molecular weight compounds such as lipids.

  • Silica Gel or Florisil Column Chromatography: Further cleanup and fractionation are achieved using a silica gel or Florisil column. The elution is performed with a series of solvents of increasing polarity to isolate the fraction containing TCPMOH.

4.3. Instrumental Analysis (GC/MS)

  • Gas Chromatography (GC):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly used.

    • Injector: Splitless injection is often employed for trace analysis.

    • Temperature Program: A programmed temperature ramp is used to separate the analytes. A typical program might start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period to ensure elution of all compounds.

  • Mass Spectrometry (MS):

    • Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) can be used. NCI may offer higher sensitivity for halogenated compounds like TCPMOH.[7]

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for specific ions characteristic of TCPMOH.

The following diagram outlines the general experimental workflow for the analysis of TCPMOH in environmental samples.

Experimental_Workflow Sample Environmental Sample (Biota or Sediment) Extraction Soxhlet Extraction Sample->Extraction Cleanup1 Gel Permeation Chromatography (GPC) Extraction->Cleanup1 Cleanup2 Silica/Florisil Column Chromatography Cleanup1->Cleanup2 Analysis Gas Chromatography- Mass Spectrometry (GC/MS) Cleanup2->Analysis Data Data Analysis and Quantification Analysis->Data

Caption: General workflow for TCPMOH analysis in environmental samples.

Conclusion

This compound is a persistent organic pollutant with a global distribution. Its association with DDT production highlights the long-lasting legacy of historical pesticide use. The bioaccumulative nature of TCPMOH and its potential to disrupt critical biological pathways, such as the AHR signaling pathway, underscore the need for continued monitoring and research. The methodologies and data presented in this guide are intended to provide a foundation for scientists and researchers to further investigate the environmental fate and toxicological effects of this emerging contaminant of concern.

References

An In-depth Technical Guide to Tris(4-chlorophenyl)methanol: Formation, Metabolism, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)methanol (TCPMOH) is a persistent and bioaccumulative environmental contaminant.[1] Believed to be a byproduct of DDT manufacturing, TCPMOH's presence in various ecosystems and human tissues raises significant toxicological concerns.[2][3] This technical guide provides a comprehensive overview of the current scientific understanding of TCPMOH, focusing on its origins, metabolic fate, and the analytical methodologies employed in its study. While detailed environmental degradation pathways and specific degradation products remain largely uncharacterized, this document synthesizes the available data on its formation, interaction with metabolic systems, and toxicological impact. It also presents experimental protocols and quantitative data to serve as a valuable resource for researchers in environmental science, toxicology, and drug development.

Introduction

This compound, a triarylmethane compound, is structurally related to the pesticide DDT.[1] It is considered a persistent organic pollutant (POP) due to its resistance to degradation and its tendency to accumulate in living organisms.[1] The primary source of TCPMOH in the environment is believed to be as an impurity in technical DDT formulations and as a metabolic byproduct of Tris(4-chlorophenyl)methane (TCPM).[4][5] Its detection in marine mammals, fish, and human breast milk underscores its widespread distribution and potential for human exposure.[2][6] Understanding the behavior of TCPMOH in biological systems is crucial for assessing its risk to human health and the environment.

Formation and Origin

TCPMOH is not a compound that is intentionally produced or used commercially. Its presence in the environment is primarily linked to the manufacturing of DDT.[4] It is considered an impurity in technical grade DDT and is also formed through the metabolic oxidation of Tris(4-chlorophenyl)methane (TCPM), another DDT-related contaminant.[7]

DDT DDT Manufacturing TCPM Tris(4-chlorophenyl)methane (TCPM) DDT->TCPM Impurity Metabolism Metabolic Oxidation TCPM->Metabolism TCPMOH This compound (TCPMOH) Metabolism->TCPMOH TCPMOH This compound (TCPMOH) PhaseI Phase I Metabolism (e.g., Cytochrome P450) TCPMOH->PhaseI PhaseII Phase II Metabolism (e.g., UDPGT, GST) TCPMOH->PhaseII PhaseIMetabolites Oxidized Metabolites (Hypothetical) PhaseI->PhaseIMetabolites PhaseIMetabolites->PhaseII ConjugatedMetabolites Conjugated Metabolites PhaseII->ConjugatedMetabolites Excretion Excretion ConjugatedMetabolites->Excretion Sample Sample (e.g., Tissue, Sediment) Extraction Soxhlet Extraction Sample->Extraction Cleanup Cleanup (GPC, Silica Gel) Extraction->Cleanup Analysis GC/MS Analysis Cleanup->Analysis Data Data Interpretation Analysis->Data

References

An In-depth Technical Guide to the Toxicological Mechanisms of Tris(4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)methanol (TCPMOH), a persistent environmental contaminant structurally related to the pesticide DDT, has garnered increasing scientific attention due to its potential toxicological effects. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action underlying TCPMOH toxicity. Through a detailed examination of existing literature, this document outlines its effects on developmental processes, endocrine function, and xenobiotic metabolism. Key experimental findings are summarized in quantitative tables, and detailed protocols for pivotal assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex biological interactions involved in TCPMOH toxicity. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of environmental toxicants and their impact on biological systems.

Introduction

This compound (TCPMOH) is an organochlorine compound found in various environmental matrices and biota, including human tissues.[1][2] It is considered a byproduct of dichlorodiphenyltrichloroethane (DDT) manufacturing and shares structural similarities with this notorious pesticide.[1] The persistence and bioaccumulative potential of TCPMOH raise concerns about its long-term effects on ecosystem and human health.[1][2] This guide delves into the molecular mechanisms that drive the toxicity of TCPMOH, focusing on its role as an endocrine disruptor, a developmental toxicant, and a modulator of xenobiotic metabolism.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various toxicological studies on this compound.

Table 1: Developmental and Systemic Toxicity of this compound

SpeciesExposure RouteEndpointConcentration/DoseEffectReference
Zebrafish (Danio rerio) EmbryoAqueousMortality0.5, 1, and 5 µMIncreased mortality in a concentration-dependent manner[1][3]
Zebrafish (Danio rerio) EmbryoAqueousPancreatic Islet Area Reduction50 nM20.8% reduction compared to controls[2][4]
Zebrafish (Danio rerio) EmbryoAqueousTotal Pancreas Area Reduction50 nM13% reduction compared to controls[2][4]
Rat (Sprague Dawley)DietaryNo Adverse Effect Level (NAEL) - Reproductive10 ppm (1.2 mg/kg/day)No significant effects on reproductive parameters[5]
Rat (Sprague Dawley)DietarySystemic Effects10 ppm (1.2 mg/kg/day)Increased spleen to body weight ratio, hepatic effects, and modulation of white blood cell counts[6]

Table 2: Endocrine Disruption Potential of this compound

Assay SystemEndpointParameterValueEffectReference
Rat Prostate Androgen ReceptorCompetitive BindingKi0.62 µMBinds to the androgen receptor with an affinity comparable to p,p'-DDE[5]
MCF-7 CellsEstrogenicity/Anti-estrogenicityProliferationNot specifiedFailed to induce proliferation or block estradiol-induced proliferation, indicating neither estrogenic nor anti-estrogenic activity in this assay.[5]

Key Signaling Pathways Affected by this compound

Endocrine Disruption: Androgen and Estrogen Signaling

TCPMOH has been identified as an endocrine-disrupting chemical, primarily through its interaction with the androgen receptor.[5] In vitro studies have demonstrated that TCPMOH can bind to the rat prostate androgen receptor, suggesting a potential antiandrogenic mode of action.[5] However, in vivo studies in rats did not show alterations in testosterone levels, indicating a more complex mechanism may be at play.[5] Interestingly, some studies suggest TCPMOH can also act as an estrogen mimic, although this was not observed in MCF-7 cell proliferation assays.[5]

endocrine_disruption TCPMOH This compound AR Androgen Receptor TCPMOH->AR ARE Androgen Response Element AR->ARE Translocates to nucleus and binds to DNA Gene_Expression Altered Gene Expression ARE->Gene_Expression Modulates Transcription

Figure 1: Proposed mechanism of androgen receptor antagonism by TCPMOH.
Disruption of Xenobiotic Metabolism: The Aryl Hydrocarbon Receptor (AHR) Pathway

The AHR pathway is a critical regulator of the metabolism of foreign compounds. Studies in zebrafish embryos have shown that TCPMOH exposure leads to a downregulation of genes regulated by the AHR, including several cytochrome P450 (CYP) enzymes such as cyp1a1, cyp1b1, cyp1c1, and cyp1c2.[1][3] This suggests that TCPMOH may interfere with the detoxification of other xenobiotics, potentially leading to synergistic toxic effects.

AHR_pathway cluster_nucleus Nucleus TCPMOH This compound AHR Aryl Hydrocarbon Receptor (AHR) TCPMOH->AHR ARNT ARNT AHR->ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to CYP_Genes CYP1A1, CYP1B1, etc. XRE->CYP_Genes Induces Transcription Detoxification Impaired Detoxification CYP_Genes->Detoxification Leads to

Figure 2: Downregulation of the AHR signaling pathway by TCPMOH.

Detailed Experimental Protocols

Zebrafish Embryo Toxicity Assay

This protocol is adapted from studies investigating the developmental toxicity of TCPMOH in zebrafish.[1][2][3][4]

  • Animal Model: Wild-type or transgenic (e.g., Tg(ptf1a::GFP), Tg(insulin::GFP)) zebrafish (Danio rerio) embryos.

  • Exposure Medium: 0.3X Danieau's medium.

  • Test Substance Preparation: A concentrated stock solution of TCPMOH (e.g., 500 µM) is prepared in DMSO. Working solutions are made by diluting the stock in the exposure medium to the desired final concentrations (e.g., 50 nM, 0.1, 0.5, 1, 5 µM). A vehicle control (e.g., 0.01% v/v DMSO) is run in parallel.

  • Exposure Protocol:

    • Collect newly fertilized embryos and raise them to 24 hours post-fertilization (hpf).

    • Place a specific number of embryos (e.g., 10-20) into individual wells of a multi-well plate or glass vials containing the test solutions.

    • Incubate the embryos at 28.5°C on a 14:10 hour light:dark cycle.

    • Refresh the exposure media daily.

    • Monitor embryos daily for mortality, hatching rates, and morphological deformities (e.g., pericardial edema, yolk sac edema, spinal curvature) up to a designated time point (e.g., 96 hpf or 7 days post-fertilization).

  • Endpoint Analysis:

    • Morphological Analysis: Visualize and image embryos using a stereomicroscope. For transgenic lines, use fluorescence microscopy to assess organ-specific effects (e.g., pancreas size).

    • Gene Expression Analysis: At the end of the exposure period, pool embryos for RNA extraction and subsequent analysis by qPCR or RNA sequencing.

zebrafish_workflow start Zebrafish Embryo Collection (24 hpf) exposure Exposure to TCPMOH (e.g., 50 nM - 5 µM) and Controls start->exposure incubation Incubation at 28.5°C (Daily Media Refresh) exposure->incubation monitoring Daily Monitoring (Mortality, Deformities) incubation->monitoring Daily endpoint Endpoint Analysis (e.g., 96 hpf) monitoring->endpoint morphology Morphological Analysis (Microscopy) endpoint->morphology gene_expression Gene Expression Analysis (RNAseq/qPCR) endpoint->gene_expression

Figure 3: Experimental workflow for the zebrafish embryo toxicity assay.
Ethoxyresorufin-O-deethylase (EROD) Assay in Zebrafish Embryos

This assay measures the activity of the cytochrome P450 enzyme CYP1A, a key enzyme in the AHR pathway.[1]

  • Principle: The non-fluorescent substrate 7-ethoxyresorufin is converted to the highly fluorescent product resorufin by CYP1A enzymes. The fluorescence intensity is proportional to the enzyme activity.

  • Protocol:

    • Expose zebrafish embryos to TCPMOH as described in the developmental toxicity assay.

    • At the desired time point (e.g., 96 hpf), transfer the embryos to a solution containing 7-ethoxyresorufin (e.g., 0.25 mg/mL).

    • Incubate for a specific period (e.g., 4 hours).

    • Anesthetize and mount the embryos for fluorescence microscopy.

    • Quantify the fluorescence intensity in the liver region of the embryos.

    • Compare the fluorescence intensity between TCPMOH-treated and control groups.

Androgen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled or fluorescently labeled androgen for binding to the androgen receptor.[5]

  • Materials:

    • Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR).

    • Radiolabeled ([³H]-R1881) or fluorescently labeled androgen ligand.

    • Test compound (TCPMOH) at various concentrations.

    • Scintillation counter or fluorescence polarization reader.

  • Protocol:

    • Incubate the androgen receptor preparation with a fixed concentration of the labeled androgen in the presence of increasing concentrations of TCPMOH or a known competitor (positive control).

    • After incubation to allow binding to reach equilibrium, separate the receptor-bound from the free labeled androgen (e.g., using hydroxylapatite or a filter membrane for radiolabeled assays).

    • Quantify the amount of bound labeled androgen.

    • Plot the percentage of bound labeled androgen against the concentration of TCPMOH.

    • Calculate the IC50 (the concentration of TCPMOH that inhibits 50% of the specific binding of the labeled androgen) and subsequently the Ki (inhibition constant).

Conclusion

The available evidence strongly indicates that this compound is a multifaceted toxicant with the potential to disrupt critical biological processes. Its ability to interfere with endocrine signaling, particularly the androgen pathway, and to modulate the expression of genes involved in xenobiotic metabolism highlights its potential to cause adverse health effects. Furthermore, the demonstrated developmental toxicity in zebrafish, including impaired pancreatic development, underscores the risks it may pose to developing organisms.

The detailed experimental protocols and visualized pathways presented in this guide are intended to provide a solid foundation for future research in this area. Further studies are warranted to fully elucidate the specific molecular interactions of TCPMOH with its biological targets, to establish more comprehensive dose-response relationships in various species, and to assess the potential for synergistic effects with other environmental contaminants. A deeper understanding of the mechanisms of TCPMOH toxicity is crucial for accurate risk assessment and the development of strategies to mitigate its impact on environmental and human health.

References

An In-Depth Technical Guide on the Endocrine Disrupting Properties of Tris(4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-chlorophenyl)methanol (TCPM) and its structurally related compound, Tris(4-chlorophenyl)methane (TCPM), are emerging organochlorine contaminants of concern.[1][2] Believed to be byproducts of the manufacturing of the pesticide DDT, these compounds are persistent in the environment, bioaccumulate in organisms, and have been detected in human tissues, including breast milk and adipose tissue.[1][3] Growing evidence suggests that TCPM and its metabolite, this compound (TCPMOH), possess endocrine-disrupting properties, warranting a thorough investigation into their mechanisms of action and potential health risks. This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting effects of TCPM, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved.

Endocrine Disrupting Effects of this compound

Current research indicates that TCPM primarily exerts its endocrine-disrupting effects through antagonism of the androgen receptor and potential interference with steroid biosynthesis. Its metabolite, TCPMOH, has been shown to impact pancreatic development in zebrafish models, suggesting a broader range of endocrine-related toxicities.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the endocrine-disrupting properties of TCPM and TCPMOH.

Table 1: Androgen Receptor Binding Affinity of this compound

CompoundAssay TypeSpeciesReceptorParameterValueReference
This compound (TCPM)Competitive Binding AssayRatAndrogen ReceptorKᵢ0.62 µM[4]

Table 2: In Vivo Endocrine Effects of this compound in Rats

CompoundSpeciesExposureDoseEndpointObservationReference
This compound (TCPM)Rat (male)28-day dietary100 ppm (12.4 mg/kg/day)Serum Follicle-Stimulating Hormone (FSH)Significantly elevated[4]

Table 3: Developmental Toxicity of this compound (TCPMOH) in Zebrafish

CompoundSpeciesExposure DurationConcentrationEndpointObservationReference
This compound (TCPMOH)Zebrafish (embryos)24 to 96 hpf50 nMIslet Area20.8% reduction[1][3]
This compound (TCPMOH)Zebrafish (embryos)24 to 96 hpf50 nMTotal Pancreas Area13% reduction[1][3]

Table 4: Effects of this compound (TCPM) and its Methanol Metabolite (TCPMOH) on Gene Expression in Zebrafish Embryos

CompoundSpeciesExposureConcentrationPathway AnalysisKey FindingsReference
TCPM & TCPMOHZebrafish (embryos)24 to 100 hpf50 nMRNA SequencingDownregulation of steroid biosynthesis, circadian rhythm, and retinol metabolism pathways.[1][3]

Key Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the endocrine-disrupting properties of TCPM.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., ³H-R1881) for binding to the androgen receptor in a cytosolic preparation from a target tissue, typically the rat prostate. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.

Materials:

  • Adult male Sprague-Dawley rats

  • Radiolabeled androgen: [³H]methyltrienolone (R1881)

  • Unlabeled R1881

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cytosol Preparation: Prostates from castrated male rats are homogenized in cold assay buffer. The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) containing the androgen receptors is collected.

  • Competitive Binding: A constant concentration of ³H-R1881 and varying concentrations of the unlabeled test compound (TCPM) are incubated with the prostate cytosol.

  • Separation of Bound and Free Ligand: After incubation, unbound ligand is separated from the receptor-bound ligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of specific binding of ³H-R1881 is plotted against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Zebrafish Pancreatic Development Assay

Objective: To assess the impact of a test compound on the development of the pancreas in a living organism.

Principle: Transgenic zebrafish lines expressing fluorescent proteins in specific pancreatic cell types (e.g., insulin-producing beta cells) are exposed to the test compound during embryonic development. The development of the pancreas is then visualized and quantified using fluorescence microscopy.

Materials:

  • Transgenic zebrafish embryos (e.g., Tg(ins:GFP) for beta cells)

  • Test compound (this compound)

  • Embryo medium

  • Microscope with fluorescence capabilities

  • Image analysis software

Procedure:

  • Exposure: Zebrafish embryos are placed in multi-well plates containing embryo medium with different concentrations of the test compound (TCPMOH) or a vehicle control. The exposure typically starts at an early developmental stage (e.g., 24 hours post-fertilization, hpf) and continues for several days.[1][3]

  • Microscopy: At specific time points (e.g., 96 hpf), the embryos are anesthetized and mounted for imaging.[1][3] Fluorescence microscopy is used to visualize the fluorescently labeled pancreatic cells.

  • Image Analysis: The images are analyzed using software to quantify parameters such as the area of the pancreatic islets (clusters of endocrine cells) or the total area of the pancreas.

  • Data Analysis: The quantified parameters from the treated groups are compared to the control group to determine if the test compound has a significant effect on pancreatic development. Statistical analysis is performed to assess the significance of any observed differences.

Signaling Pathways and Mechanisms of Action

The endocrine-disrupting effects of this compound appear to be mediated through its interaction with the androgen receptor and its impact on steroid hormone biosynthesis.

Androgen Receptor Antagonism

This compound acts as an antagonist to the androgen receptor.[4] This means it can bind to the receptor, but instead of activating it like the natural androgen hormones (e.g., testosterone), it blocks the receptor from being activated. This competitive inhibition prevents the downstream signaling cascade that is normally initiated by androgens, which can lead to a variety of developmental and reproductive issues.

Androgen_Receptor_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCPM This compound (TCPM) AR Androgen Receptor (AR) TCPM->AR Binds & Blocks Androgen Androgen (e.g., Testosterone) Androgen->AR Binds & Activates Nucleus Nucleus AR->Nucleus Translocation ARE Androgen Response Element (ARE) in DNA AR->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Biological_Response Biological Response Gene_Transcription->Biological_Response Block->Nucleus Inhibited by TCPM

Caption: Competitive antagonism of the androgen receptor by TCPM.

Disruption of Steroid Biosynthesis

Studies in zebrafish have revealed that both TCPM and its metabolite TCPMOH can downregulate the steroid biosynthesis pathway.[1][3] This suggests that these compounds may inhibit one or more of the key enzymes involved in the conversion of cholesterol into steroid hormones such as testosterone and estradiol. The specific enzymatic targets within this pathway are an area of ongoing research.

Steroid_Biosynthesis_Disruption cluster_pathway Simplified Steroid Biosynthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androgens Androgens (e.g., Testosterone) Progesterone->Androgens Multiple Steps (e.g., CYP17A1) Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Aromatase (CYP19) TCPM_TCPMOH TCPM / TCPMOH TCPM_TCPMOH->Pregnenolone Inhibits? TCPM_TCPMOH->Androgens Inhibits? TCPM_TCPMOH->Estrogens Inhibits?

Caption: Postulated disruption of the steroid biosynthesis pathway.

Impaired Pancreatic Development

In zebrafish, developmental exposure to TCPMOH has been shown to impair the formation of the pancreas, specifically reducing the size of the insulin-producing islets.[1][3] The underlying mechanism is likely complex and may involve the disruption of key signaling pathways that regulate organogenesis, such as the retinol (Vitamin A) metabolism pathway, which has been shown to be downregulated by TCPMOH.[1]

Pancreatic_Development_Disruption TCPMOH This compound (TCPMOH) Retinol_Pathway Retinol Metabolism Signaling Pathway TCPMOH->Retinol_Pathway Downregulates Impaired_Development Impaired Pancreatic Development TCPMOH->Impaired_Development Leads to Pancreatic_Progenitors Pancreatic Progenitor Cells Retinol_Pathway->Pancreatic_Progenitors Regulates Differentiation Differentiation & Proliferation Pancreatic_Progenitors->Differentiation Pancreas_Development Normal Pancreatic Development Differentiation->Pancreas_Development

Caption: TCPMOH-induced disruption of pancreatic development.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its related compounds are endocrine disruptors with the potential to adversely affect human and wildlife health. The primary mechanisms of action identified to date are androgen receptor antagonism and disruption of steroid biosynthesis. Further research is needed to fully elucidate the specific molecular targets of TCPM and TCPMOH within the steroidogenic pathway and to determine the full spectrum of their endocrine-disrupting effects, particularly at environmentally relevant concentrations. Long-term studies are also required to assess the potential for developmental and reproductive toxicity in mammalian models. Given their persistence and bioaccumulative nature, continued monitoring of these compounds in the environment and in human populations is warranted.

References

Unraveling the Genotoxic and Carcinogenic Potential of Tris(4-chlorophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)methanol (TCPM), a persistent environmental contaminant structurally related to the pesticide DDT, has garnered increasing attention for its potential toxicological effects. While comprehensive genotoxicity and carcinogenicity data remain notably scarce, existing research provides suggestive evidence that warrants a thorough examination. This technical guide synthesizes the current state of knowledge regarding the genotoxic and carcinogenic potential of TCPM, presenting available quantitative data, detailing experimental methodologies, and visualizing implicated biological pathways. The significant data gaps in the current body of research are also highlighted, providing a roadmap for future investigative efforts.

Introduction

This compound is a tertiary alcohol and a triarylmethane compound, identified as a byproduct of DDT manufacturing.[1] Its persistence in the environment and detection in various biota, including marine mammals, raise concerns about its potential impact on ecosystem and human health.[2][3] While several studies have explored its systemic, reproductive, and developmental toxicity, a conclusive assessment of its genotoxicity and carcinogenicity is critically lacking. This guide aims to provide a detailed overview of the available, albeit limited, evidence.

Systemic Toxicity with Implications for Carcinogenicity

A key study by Poon et al. (1997) investigated the systemic toxicity of TCPM in rats, providing findings that may have implications for its carcinogenic potential. The study revealed dose-dependent effects on the liver, an organ often central to chemical carcinogenesis.

Quantitative Data from Rat Systemic Toxicity Study

The following table summarizes the key findings from the 28-day dietary exposure study in Sprague-Dawley rats.

ParameterSex1 ppm (0.1 mg/kg/day)10 ppm (1.2 mg/kg/day)100 ppm (12.4 mg/kg/day)
Liver-to-Body Weight Ratio MaleNo significant changeNo significant changeIncreased
FemaleNo significant changeNo significant changeIncreased
Hepatic Enzyme Activities
Aminopyrine-N-demethylaseMaleNo significant changeIncreasedMarkedly Increased
FemaleNo significant changeIncreasedMarkedly Increased
p-Nitroanisole-O-demethylaseMaleNo significant changeIncreasedMarkedly Increased
FemaleNo significant changeIncreasedMarkedly Increased
UDP-glucuronosyltransferaseMaleNo significant changeIncreasedMarkedly Increased
FemaleNo significant changeIncreasedMarkedly Increased
Histopathological Findings
Hepatocellular HypertrophyM & FNot observedMildModerate to Marked
Proliferation of SERM & FNot observedMildModerate
Hepatocyte ApoptosisMaleNot observedNot significantIncreased

SER: Smooth Endoplasmic Reticulum

Experimental Protocol: 28-Day Rat Dietary Study
  • Test System: Male and female Sprague-Dawley rats.

  • Administration: TCPM was administered in the diet at concentrations of 0, 1, 10, and 100 ppm for 28 consecutive days.

  • Endpoints Evaluated:

    • Clinical signs of toxicity, body weight, and food consumption were monitored throughout the study.

    • At termination, a complete necropsy was performed, and organ weights (liver, kidney, spleen, etc.) were recorded.

    • Hematological and clinical chemistry parameters were analyzed.

    • Hepatic microsomal and cytosolic enzyme activities were determined.

    • Histopathological examination of major organs and tissues was conducted.

  • Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) followed by Dunnett's test for comparison with the control group.

Evidence of Genotoxic Potential from Gene Expression Studies

While direct mutagenicity or clastogenicity data is absent, recent studies in zebrafish embryos have provided insights into the molecular responses to TCPM exposure, suggesting a potential for interaction with DNA.

Gene Expression Changes in Zebrafish Embryos

A study by Navarrete et al. (2021) and further analysis by Wilson et al. (2022) demonstrated that developmental exposure of zebrafish embryos to TCPM resulted in significant alterations in gene expression, including the upregulation of pathways involved in DNA replication and repair.[4][5]

PathwayDirection of ChangeImplication for Genotoxicity
DNA Replication UpregulatedSuggests a cellular response to DNA damage, potentially to repair lesions.
Mismatch Repair UpregulatedIndicates an active mechanism to correct errors in newly synthesized DNA, which could arise from chemical adduction.
Nucleotide Excision Repair DownregulatedA decrease in this key DNA repair pathway could lead to an accumulation of DNA damage.
Experimental Protocol: Zebrafish Developmental Toxicity and Gene Expression Analysis
  • Test System: Zebrafish (Danio rerio) embryos.

  • Exposure: Embryos were exposed to TCPM at a concentration of 50 nM from 24 to 100 hours post-fertilization.

  • Endpoints Evaluated:

    • Developmental toxicity, including mortality and morphological deformities.[5]

    • Whole-embryo transcriptomics using RNA sequencing to identify differentially expressed genes and altered signaling pathways.[4]

  • Data Analysis:

    • Differential gene expression analysis was performed to identify genes significantly altered by TCPM exposure.

    • Pathway analysis (e.g., using KEGG database) was conducted to identify biological pathways enriched with the differentially expressed genes.

Implicated Signaling Pathways

The transcriptomic data from zebrafish studies point towards the involvement of several key cellular pathways in the response to TCPM.

Xenobiotic Metabolism and the Aryl Hydrocarbon Receptor (AHR) Pathway

TCPM exposure has been shown to modulate the expression of genes involved in xenobiotic metabolism.[6] Specifically, the "Metabolism of Xenobiotics by Cytochrome P450" pathway was found to be downregulated.[4] This suggests that TCPM may interfere with the normal detoxification processes, potentially leading to the accumulation of toxic metabolites. The aryl hydrocarbon receptor (AHR) is a key regulator of this pathway.

Xenobiotic_Metabolism_Pathway TCPM This compound (TCPM) AHR Aryl Hydrocarbon Receptor (AHR) TCPM->AHR Activation? ARNT ARNT AHR->ARNT Dimerization XRE Xenobiotic Response Element (XRE) ARNT->XRE Binding CYP_Genes Cytochrome P450 Genes (e.g., CYP1A1) XRE->CYP_Genes Transcription Metabolism Metabolism of Xenobiotics CYP_Genes->Metabolism Enzyme Production

Fig. 1: Hypothesized interaction of TCPM with the AHR pathway.
DNA Damage Response Pathway

The upregulation of DNA replication and mismatch repair pathways strongly suggests the activation of a DNA damage response. This cellular mechanism is triggered by the presence of DNA lesions to halt cell cycle progression and initiate repair.

DNA_Damage_Response TCPM This compound (TCPM) DNA_Damage DNA Damage (e.g., adducts, breaks) TCPM->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., ATM, ATR) DNA_Damage->Sensor_Proteins Activation Effector_Proteins Effector Proteins (e.g., p53, CHK1/2) Sensor_Proteins->Effector_Proteins Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (Mismatch Repair, etc.) Effector_Proteins->DNA_Repair Activation Apoptosis Apoptosis Effector_Proteins->Apoptosis Induction

Fig. 2: Generalized DNA damage response pathway potentially activated by TCPM.

Proposed Workflow for a Comprehensive Genotoxicity and Carcinogenicity Assessment

Given the significant data gaps, a structured approach is necessary to definitively characterize the genotoxic and carcinogenic hazards of TCPM. The following workflow outlines a standard battery of tests.

Assessment_Workflow cluster_genotoxicity Genotoxicity Assessment cluster_carcinogenicity Carcinogenicity Assessment cluster_mechanistic Mechanistic Studies Ames_Test Bacterial Reverse Mutation Assay (Ames Test) - Measures gene mutation Micronucleus_Test In Vitro/In Vivo Micronucleus Assay - Measures chromosomal damage Two_Year_Bioassay 2-Year Rodent Bioassay (Rats and Mice) - Evaluates tumor incidence and latency Ames_Test->Two_Year_Bioassay Chromosomal_Aberration In Vitro/In Vivo Chromosomal Aberration Assay - Measures structural and numerical chromosome abnormalities Micronucleus_Test->Two_Year_Bioassay Chromosomal_Aberration->Two_Year_Bioassay DNA_Adduct_Analysis DNA Adduct Analysis - Identifies covalent binding to DNA Two_Year_Bioassay->DNA_Adduct_Analysis Gene_Expression_Profiling Gene Expression Profiling - Identifies key pathways Two_Year_Bioassay->Gene_Expression_Profiling

Fig. 3: Recommended workflow for assessing the genotoxicity and carcinogenicity of TCPM.

Conclusion and Future Directions

To address the current knowledge gaps, a comprehensive evaluation of TCPM using a standard battery of genotoxicity assays, including the Ames test and in vivo micronucleus assay, is imperative. A long-term, two-year rodent bioassay would be the definitive step to characterize its carcinogenic potential. Mechanistic studies, such as DNA adduct analysis, would further elucidate the mode of action. A complete toxicological profile is essential for regulatory agencies and public health officials to conduct a thorough risk assessment of this persistent environmental contaminant.

References

An In-Depth Technical Guide to the Detection of Tris(4-chlorophenyl)methanol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)methanol (TCPM), a persistent and bioaccumulative environmental contaminant, has garnered increasing attention due to its widespread presence in various environmental matrices and its potential toxicological effects. Believed to be a byproduct of the manufacturing of the pesticide DDT, TCPM has been detected in sediment, water, and a range of biological tissues, including fish, marine mammals, and humans.[1][2][3] Its detection and quantification are crucial for environmental monitoring, toxicological assessment, and understanding its implications for human health. This technical guide provides a comprehensive overview of the methodologies for TCPM detection in environmental samples, presents a summary of reported environmental concentrations, and explores its known biological signaling pathway interactions, offering valuable insights for researchers, environmental scientists, and professionals in drug development.

Introduction

This compound is an organochlorine compound structurally related to DDT.[4] Its persistence in the environment and its tendency to bioaccumulate in lipid-rich tissues raise concerns about its potential for long-range transport and adverse health effects.[5][6] Accurate and sensitive analytical methods are essential for determining the extent of TCPM contamination and for conducting toxicological studies. This guide details the established analytical workflows for TCPM detection, from sample collection and preparation to instrumental analysis.

Quantitative Data on Environmental Concentrations

The presence of TCPM has been documented in a variety of environmental samples across the globe. The following tables summarize the quantitative data from various studies, providing a comparative overview of TCPM concentrations in different matrices.

Table 1: this compound (TCPM) Concentrations in Biota

Sample MatrixSpeciesLocationConcentration RangeUnitsReference
Marine Mammal BlubberBeluga Whale (Delphinapterus leucas)St. Lawrence Estuary, Canada1.7 - 153ng/g lipid wt.[2]
Marine Mammal BlubberGrey Seal (Halichoerus grypus)St. Lawrence Estuary, CanadaHigh levels reportedng/g lipid wt.[2]
Marine Mammal BlubberHooded Seal (Cystophora cristata)St. Lawrence Estuary, CanadaHigh levels reportedng/g lipid wt.[2]
Marine Mammal BlubberHarp Seal (Phoca groenlandica)St. Lawrence Estuary, CanadaLow levels reportedng/g lipid wt.[2]
Marine Mammal BlubberHarbour Seal (Phoca vitulina)St. Lawrence Estuary, CanadaIntermediate levels reportedng/g lipid wt.[2]
Marine MammalsVarious speciesNorth Sea and Dutch Wadden Sea0.2 - 2mg/kg lipid wt.[7]
FishMarine and Freshwater speciesVarious0.005 - 0.4mg/kg lipid wt.[7]
FishVarious speciesGulf of Gdańsk, Baltic Sea< 0.02 - 0.4ng/g wet wt.[8][9]
Human Adipose Tissue-JapanSlightly higher than previously reported-[4]

Table 2: this compound (TCPM) Concentrations in Environmental Matrices

Sample MatrixLocationConcentration RangeUnitsReference
SedimentRhine delta1.2 and 3.0µg/kg dry wt.[7]

Experimental Protocols for TCPM Detection

The analysis of TCPM in environmental samples typically involves a multi-step process encompassing extraction, cleanup, and instrumental analysis. The following is a detailed, synthesized protocol based on methodologies reported in the scientific literature.[5][7]

Sample Preparation and Extraction

The initial step involves the extraction of TCPM from the sample matrix. The choice of extraction method depends on the sample type.

  • For Solid and Semi-Solid Samples (e.g., Sediment, Tissue):

    • Homogenization: Homogenize the sample to ensure uniformity. For biological tissues, this may involve grinding with anhydrous sodium sulfate to remove water.

    • Soxhlet Extraction:

      • Place the homogenized sample in a cellulose thimble.

      • Extract with a suitable organic solvent, such as a hexane/acetone mixture, for several hours (e.g., 6-8 hours).

      • The Soxhlet apparatus continuously cycles the solvent through the sample, ensuring efficient extraction of lipophilic compounds like TCPM.

  • For Water Samples:

    • Liquid-Liquid Extraction (LLE):

      • In a separatory funnel, extract the water sample with a water-immiscible organic solvent (e.g., dichloromethane or hexane).

      • Repeat the extraction multiple times (e.g., 3 times) to ensure complete transfer of TCPM to the organic phase.

      • Combine the organic extracts.

    • Solid-Phase Extraction (SPE):

      • Pass the water sample through an SPE cartridge packed with a suitable sorbent (e.g., C18).

      • Wash the cartridge to remove interfering polar compounds.

      • Elute the TCPM from the cartridge using a small volume of an organic solvent.

Extract Cleanup

Crude extracts from environmental samples contain numerous co-extracted substances (e.g., lipids, pigments) that can interfere with the instrumental analysis. Therefore, a thorough cleanup procedure is essential.

  • Gel Permeation Chromatography (GPC):

    • GPC is a size-exclusion chromatography technique highly effective for removing high-molecular-weight interferences like lipids.

    • Dissolve the concentrated extract in a suitable solvent (e.g., cyclohexane/ethyl acetate).

    • Inject the sample into a GPC column (e.g., Bio-Beads S-X3).

    • Elute with the same solvent. The larger lipid molecules will elute first, while the smaller TCPM molecules are retained longer, allowing for their collection in a separate fraction.

  • Adsorption Chromatography (e.g., Silica Gel or Florisil Column Chromatography):

    • This step further purifies the extract by separating compounds based on their polarity.

    • Pack a glass column with activated silica gel or Florisil.

    • Apply the concentrated GPC fraction to the top of the column.

    • Elute the column with a sequence of solvents of increasing polarity (e.g., starting with hexane and gradually adding dichloromethane or diethyl ether).

    • Collect the fractions and concentrate the fraction containing TCPM.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the quantification of TCPM.

  • Gas Chromatography (GC):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for separation.

    • Injection: A splitless injection is commonly employed to maximize the transfer of the analyte onto the column, enhancing sensitivity.

    • Temperature Program: A temperature gradient is used to separate TCPM from other co-eluting compounds. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period to ensure all compounds have eluted.

  • Mass Spectrometry (MS):

    • Ionization: Electron Impact (EI) ionization is commonly used. However, Negative Chemical Ionization (NCI) can provide higher sensitivity for TCPM.[7]

    • Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode. In this mode, only specific ions characteristic of TCPM are monitored, which significantly increases the selectivity and sensitivity of the analysis.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for TCPM detection in solid/biological and water samples.

Experimental_Workflow_Solid_Samples cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis Homogenization Sample Homogenization (e.g., with Na2SO4) Soxhlet Soxhlet Extraction (e.g., Hexane/Acetone) Homogenization->Soxhlet GPC Gel Permeation Chromatography (Lipid Removal) Soxhlet->GPC Silica Silica/Florisil Column Chromatography GPC->Silica GCMS GC-MS Analysis (SIM Mode) Silica->GCMS Experimental_Workflow_Water_Samples cluster_extraction Sample Extraction cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis LLE Liquid-Liquid Extraction (e.g., DCM) Silica Silica/Florisil Column Chromatography LLE->Silica SPE Solid-Phase Extraction (e.g., C18) SPE->Silica Extraction_Choice Choose Method Extraction_Choice->LLE Extraction_Choice->SPE GCMS GC-MS Analysis (SIM Mode) Silica->GCMS Signaling_Pathways cluster_downregulated Downregulated Pathways cluster_upregulated Upregulated Pathways TCPM This compound (TCPM) Xenobiotic Xenobiotic Metabolism (e.g., cyp1a1, cyp1b1) TCPM->Xenobiotic Inhibits Lipid Lipid Metabolism TCPM->Lipid Inhibits Endocrine Endocrine Function TCPM->Endocrine Activates DNA_Repair DNA Replication & Repair TCPM->DNA_Repair Activates

References

An In-depth Technical Guide to the Solubility of Tris(4-chlorophenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tris(4-chlorophenyl)methanol (CAS No. 3010-80-8), a compound of interest in various chemical and toxicological research fields. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information and a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound, also known as 4,4',4''-Trichlorotrityl alcohol, is a solid organic compound with the molecular formula C₁₉H₁₃Cl₃O.[1][2] It is recognized as a byproduct of DDT manufacturing and is considered a persistent environmental contaminant.[3][4] Understanding its solubility is crucial for a variety of applications, including toxicological studies, environmental fate and transport modeling, and the development of analytical methods for its detection.

Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventSolubilityCitation
WaterInsoluble[1][5]
EthanolSoluble[1]
DichloromethaneSoluble[1]
Diethyl EtherSoluble (implied)[6]
LigroineSoluble (implied)[6]

Experimental Protocol for Solubility Determination: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, commonly known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[7] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass flasks or vials with airtight stoppers

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that saturation is reached.[7]

  • Equilibration: Seal the flasks and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the flasks at a constant speed to facilitate the dissolution process. Equilibrium is typically reached within 24 to 72 hours.[8] To confirm that equilibrium has been established, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples remains constant.[7]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand in the temperature-controlled environment for a sufficient time to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, carefully withdraw an aliquot of the supernatant. This can be achieved by centrifugation followed by decantation of the clear solution, or by filtration through a chemically inert syringe filter.[7][9] It is critical to perform this step at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.

  • Analysis: Accurately dilute the obtained saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the isothermal saturation method.

Solubility_Determination_Workflow start Start prep Preparation: Add excess this compound to a known volume of solvent start->prep equilibrate Equilibration: Agitate in a thermostatic shaker at constant temperature (e.g., 24-72h) prep->equilibrate check_eq Check for Equilibrium: Analyze samples at different time points equilibrate->check_eq check_eq->equilibrate Not Reached phase_sep Phase Separation: Centrifuge or filter to remove undissolved solid check_eq->phase_sep Equilibrium Reached analysis Analysis: Determine the concentration of the saturated solution (e.g., via HPLC) phase_sep->analysis calculate Calculation: Determine solubility in desired units (g/100mL, mol/L) analysis->calculate end End calculate->end

References

An In-depth Technical Guide to Tris(4-chlorophenyl)methanol: Molecular Structure, Stereoisomerism, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)methanol is a persistent organic pollutant structurally related to the pesticide DDT. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and toxicological effects, with a focus on its impact on developmental biology. This document summarizes key physicochemical properties, details experimental protocols for its synthesis and toxicological evaluation, and presents its known mechanisms of action through signaling pathway diagrams. All quantitative data are presented in structured tables for clarity and comparative analysis.

Molecular Structure and Properties

This compound, with the chemical formula C₁₉H₁₃Cl₃O, is a tertiary alcohol characterized by a central carbon atom bonded to three 4-chlorophenyl groups and one hydroxyl group.[1] Its structure is analogous to triphenylmethanol, with the addition of a chlorine atom at the para position of each phenyl ring.

Stereoisomerism

Despite the presence of a central carbon atom bonded to four different groups, this compound is an achiral molecule and does not exhibit stereoisomerism. The three 4-chlorophenyl groups are chemically identical and their free rotation allows for planes of symmetry, precluding the existence of stable enantiomers. The standard InChIKey for this compound, BPFKTJMHOWDJKI-UHFFFAOYSA-N, further supports its achiral nature.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₁₉H₁₃Cl₃O[2]
Molecular Weight 363.67 g/mol [3]
IUPAC Name This compound[2]
CAS Number 3010-80-8[2]
Appearance Solid[3]
InChIKey BPFKTJMHOWDJKI-UHFFFAOYSA-N[2]

Synthesis and Characterization

This compound can be synthesized through various organic chemistry routes, with the Grignard reaction being a common and effective method.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from 4-chlorobenzaldehyde and 4-chlorophenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (catalyst)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 4-bromochlorobenzene

  • 4-chlorobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent (4-chlorophenylmagnesium bromide):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a minimal amount of anhydrous ether or THF to cover the magnesium.

    • Dissolve 4-bromochlorobenzene (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

    • Add a small portion of the 4-bromochlorobenzene solution to the magnesium suspension to initiate the reaction, which is indicated by heat evolution and disappearance of the iodine color.

    • Once initiated, add the remaining 4-bromochlorobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent.[4]

  • Reaction with 4-chlorobenzaldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous ether or THF.

    • Add the 4-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[4]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

    • Purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[5]

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

  • A singlet for the hydroxyl proton (-OH), with its chemical shift being concentration and solvent dependent.

  • Two doublets in the aromatic region, corresponding to the ortho and meta protons of the three equivalent 4-chlorophenyl rings.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments.

  • A signal for the central carbinol carbon.

  • Four signals in the aromatic region corresponding to the four different types of carbon atoms in the 4-chlorophenyl rings (the carbon attached to the central carbon, the carbon with the chlorine, and the two types of CH carbons).

X-ray Crystallography: A definitive crystal structure would provide precise bond lengths and angles. Based on related structures, the molecule is expected to adopt a propeller-like conformation in the solid state.

Toxicological Profile and Mechanism of Action

This compound is recognized as an environmental contaminant with significant biological effects, particularly on developmental processes.

Developmental Toxicity in Zebrafish

Zebrafish (Danio rerio) have emerged as a key model organism for studying the developmental toxicity of chemical compounds. Exposure of zebrafish embryos to this compound has been shown to induce a range of adverse effects.

Experimental Workflow for Zebrafish Developmental Toxicity Assay:

The following diagram illustrates a typical workflow for assessing the developmental toxicity of this compound using the zebrafish model.

Experimental workflow for zebrafish developmental toxicity assay.
Signaling Pathways and Molecular Mechanisms of Toxicity

The toxicity of this compound is believed to be mediated through multiple pathways, primarily involving endocrine disruption and interference with key metabolic processes.

Endocrine Disruption: this compound has been shown to exhibit endocrine-disrupting properties, acting as both an antiandrogen and an estrogen mimic.[6] This dual activity can lead to complex downstream effects on hormone-regulated developmental processes.

Developmental Toxicity Pathway: Studies in zebrafish have revealed that this compound exposure leads to the downregulation of several critical signaling pathways.[6] The following diagram illustrates the proposed toxicological pathway.

Proposed developmental toxicity pathway of this compound.

Conclusion

This compound is an achiral, persistent organic pollutant with documented developmental toxicity. Its synthesis is readily achievable through established organic chemistry techniques. Toxicological studies, particularly using the zebrafish model, have elucidated its potential to disrupt endocrine signaling and key metabolic pathways, leading to adverse developmental outcomes. Further research is warranted to fully characterize its toxicological profile and to obtain detailed structural and spectroscopic data to aid in its environmental monitoring and risk assessment. This guide provides a foundational resource for researchers and professionals working with or studying this environmentally relevant compound.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Tris(4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-chlorophenyl)methanol (TCPMOH) is a significant environmental contaminant, often found in conjunction with its parent compound, Tris(4-chlorophenyl)methane. It is recognized as a byproduct of the synthesis of the pesticide DDT. Due to its prevalence in various environmental and biological matrices and potential toxicological effects, robust and sensitive analytical methods are crucial for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of this compound, offering excellent selectivity and sensitivity.

This document provides a detailed application note and a comprehensive set of protocols for the determination of this compound in various matrices using GC-MS. The methodologies described herein are intended to serve as a foundational resource for researchers and analysts in environmental monitoring, food safety, and toxicology.

Quantitative Data Summary

The following tables summarize the quantitative data from validated GC-MS methods for the analysis of this compound in biological matrices.

Table 1: Method Validation Parameters for this compound in Rat Plasma [1][2][3][4]

ParameterValue
Calibration Range1–100 ng/mL
Linearity (r²)≥ 0.9975
Accuracy (Relative Error)±14.5%
Precision (Relative Standard Deviation)≤ 3.8%
Limit of Quantitation (LOQ)1 ng/mL
Limit of Detection (LOD)0.07 ng/mL

Table 2: Recovery and Detection Limits in Various Matrices

MatrixRecovery (%)Limit of Detection (LOD)
Rat FetusNot explicitly stated, but method was successfully applied[1][4]Not explicitly stated, but method was successfully applied[1][4]
Fish90%[5]0.02 µg/kg[5]
Sediment90% (assumed similar to fish)[5]0.02 µg/kg (assumed similar to fish)[5]

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical for accurate and reproducible results and varies depending on the matrix.

a) Biological Tissues (e.g., Fish, Marine Mammals) [5]

  • Homogenization: Homogenize a representative portion of the tissue sample.

  • Soxhlet Extraction:

    • Mix the homogenized tissue with anhydrous sodium sulfate to remove water.

    • Place the mixture in a cellulose thimble.

    • Extract with a suitable solvent (e.g., hexane or a hexane/dichloromethane mixture) for 6-8 hours in a Soxhlet apparatus.

  • Lipid Removal (Gel Permeation Chromatography - GPC):

    • Concentrate the extract.

    • Dissolve the residue in a suitable solvent for GPC (e.g., cyclohexane/ethyl acetate).

    • Perform GPC to separate the lipids from the analytes.

  • Fractionation (Silica Gel Chromatography):

    • Pack a chromatography column with activated silica gel.

    • Apply the lipid-free extract to the column.

    • Elute with solvents of increasing polarity to isolate the fraction containing this compound.

  • Concentration: Evaporate the final fraction to a small volume and reconstitute in a solvent suitable for GC-MS injection (e.g., isooctane).

b) Sediment [5]

  • Drying: Air-dry the sediment sample and sieve to remove large debris.

  • Soxhlet Extraction:

    • Place a known amount of dried sediment in a cellulose thimble.

    • Extract with a suitable solvent (e.g., dichloromethane) for 6-8 hours in a Soxhlet apparatus.

  • Sulfur Removal (if necessary): Add activated copper to the extract to remove elemental sulfur.

  • Cleanup (Silica Gel Chromatography):

    • Follow the fractionation procedure described in the biological tissue protocol (Step 4).

  • Concentration: Concentrate the final eluate and reconstitute for GC-MS analysis.

c) Water

  • Liquid-Liquid Extraction (LLE):

    • To a 1 L water sample, add a suitable salting-out agent (e.g., sodium chloride).

    • Extract the sample three times with a water-immiscible organic solvent (e.g., dichloromethane).

    • Combine the organic extracts.

  • Drying: Pass the combined extract through a column of anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen to the desired final volume for GC-MS analysis.

d) General Pesticide Residue in Food (QuEChERS Approach) [2]

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for pesticide residue analysis in food matrices.

  • Extraction:

    • Homogenize 10-15 g of the sample with water.

    • Add acetonitrile and extraction salts (e.g., magnesium sulfate, sodium chloride, and citrate buffers).

    • Shake vigorously.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add a dSPE cleanup sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences).

    • Vortex and centrifuge.

  • Final Solution: The resulting supernatant can be directly injected into the GC-MS or concentrated and exchanged into a more suitable solvent if necessary.

GC-MS Instrumentation and Parameters

The following table provides typical GC-MS parameters for the analysis of this compound. These may require optimization based on the specific instrument and matrix.

Table 3: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250 - 280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Temperature ProgramInitial: 80-100 °C, hold for 1-2 minRamp 1: 10-25 °C/min to 200 °CRamp 2: 5-10 °C/min to 280-300 °C, hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored Ions (SIM mode)To be determined based on the mass spectrum of a this compound standard. Characteristic ions would include the molecular ion and major fragment ions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt (Biological, Environmental) Homogenize Homogenization/ Sub-sampling Sample->Homogenize Extraction Extraction (Soxhlet, LLE, QuEChERS) Homogenize->Extraction Cleanup Cleanup/Fractionation (GPC, Silica Gel, dSPE) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration GC_Inject GC Injection Concentration->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical steps involved in method development and validation for the GC-MS analysis of this compound.

Method_Development cluster_dev Method Development cluster_val Method Validation cluster_app Routine Application Select_Matrix Select Target Matrix Optimize_Prep Optimize Sample Preparation Select_Matrix->Optimize_Prep Optimize_GC Optimize GC Parameters (Column, Temp Program) Optimize_Prep->Optimize_GC Optimize_MS Optimize MS Parameters (Ionization, SIM ions) Optimize_GC->Optimize_MS Linearity Linearity & Range Optimize_MS->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity Specificity/ Selectivity LOD_LOQ->Specificity Robustness Robustness Specificity->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: Logical flow for GC-MS method development and validation.

References

Tris(4-chlorophenyl)methanol analytical standards and reference materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Analysis of Tris(4-chlorophenyl)methanol

Introduction

This compound (TCPMOH), also known as 4,4',4''-Trichlorotrityl alcohol, is an environmental contaminant of significant concern.[1] It is recognized as a byproduct of dichlorodiphenyltrichloroethane (DDT) manufacturing and a metabolite of Tris(4-chlorophenyl)methane (TCPMe).[1][2][3] Due to its persistence and tendency to bioaccumulate in marine life and its detection in human tissues, including breast milk, robust analytical methods for its quantification are crucial for environmental monitoring, toxicology studies, and ensuring food safety.[3][4][5][6] These application notes provide an overview of available analytical standards and a detailed protocol for the analysis of TCPMOH in biological and environmental matrices.

Analytical Standards and Reference Materials

The availability of high-purity analytical standards is fundamental for accurate quantification. Several chemical suppliers offer this compound for research purposes. It is essential to obtain a certificate of analysis (CoA) to confirm the purity and identity of the standard. Isotope-labeled standards, such as this compound-13C19, are also available and recommended for use as internal standards to improve method accuracy and precision through isotope dilution techniques.[7]

Table 1: Examples of Commercially Available this compound Standards

Product NameSupplierCAS NumberMolecular FormulaPurityNotes
This compoundIndagoo3010-80-8C₁₉H₁₃Cl₃O95%Intended for laboratory use only.
TRIS-(4-CHLORO-PHENYL)-METHANOL AldrichCPRSigma-Aldrich3010-80-8C₁₉H₁₃Cl₃ONot SpecifiedBuyer assumes responsibility to confirm identity and purity.[8]
This compoundBLD Pharm3010-80-8C₁₉H₁₃Cl₃ONot SpecifiedFor research use only.[9]
This compound-13C19MedchemExpressNot Applicable¹³C₁₉H₁₃Cl₃ONot SpecifiedIsotope-labeled internal standard.[7]

Experimental Protocols

Protocol 1: Analysis of TCPMOH in Biological Tissues (Rat Plasma, Fish, Marine Mammals)

This protocol is a composite methodology based on validated gas chromatography-mass spectrometry (GC-MS) methods for detecting TCPMOH in complex biological matrices.[2][10]

1. Sample Preparation: Extraction and Cleanup

  • Objective: To extract TCPMOH from the biological matrix and remove interfering substances.

  • Materials:

    • Biological tissue (e.g., plasma, fish homogenate, blubber)

    • Internal Standard (IS) spiking solution (e.g., this compound-13C19)

    • Hexane/Dichloromethane (50:50, v/v)

    • Ethanol

    • ASTM Type I water

    • Florisil or Silica gel columns for cleanup

    • Sodium sulfate (anhydrous)

  • Procedure:

    • To a known quantity of homogenized sample (e.g., 0.5 g), add the internal standard.

    • Add 3 mL of ASTM Type I water and 1.5 mL of ethanol.[11]

    • Perform a liquid-liquid extraction (LLE) by adding 2 mL of hexane/dichloromethane (50:50, v/v).[11]

    • Vortex the mixture vigorously for 15 minutes and centrifuge at ~1260 x g for 5 minutes to separate the layers.[11]

    • Carefully collect the organic (top) layer.

    • Repeat the extraction step on the remaining aqueous layer with an additional 2 mL of the solvent mixture to ensure complete recovery.[11]

    • Combine the organic extracts and dry by passing through a column containing anhydrous sodium sulfate.

    • For cleanup, pass the dried extract through a Florisil or silica gel column to remove lipids and other interferences.[4][12] Gel permeation chromatography is another effective cleanup technique.[10]

    • Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen at 50°C.[13]

    • Reconstitute the residue in a small, precise volume (e.g., 20 µL) of a suitable solvent like nonane for GC-MS analysis.[13]

2. Instrumental Analysis: GC-MS

  • Objective: To separate, identify, and quantify TCPMOH.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS), preferably with a capillary column.

  • Typical GC-MS Parameters:

    • GC Column: Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C - 280°C.

    • Oven Program: Initial temperature of 80°C, hold for 1-2 minutes, ramp at 10-20°C/min to 280-300°C, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • MS Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can offer higher sensitivity for halogenated compounds.[10]

    • MS Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for TCPMOH and its internal standard.

3. Calibration and Quantification

  • Procedure:

    • Prepare a series of calibration standards in a clean matrix (e.g., control plasma) ranging from approximately 1 to 100 ng/mL.[2]

    • Process the calibration standards using the same extraction and cleanup procedure as the unknown samples.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Quantify TCPMOH in the samples by interpolating their area ratios from the calibration curve.

Table 2: Typical Method Performance Data for TCPMOH Analysis in Rat Plasma

ParameterTypical ValueReference
Calibration Range1–100 ng/mL[2]
Linearity (r²)≥ 0.9975[2][14]
Limit of Quantitation (LOQ)1 ng/mL[13]
Limit of Detection (LOD)0.07 ng/mL[2]
Accuracy (Relative Error)≤ ±14.5%[2][14]
Precision (RSD)≤ 3.8%[2][14]

Visualizations

Chemical Relationship Diagram

The following diagram illustrates the relationship between the pesticide DDT, its byproduct TCPMe, and the subsequent metabolite TCPMOH. This relationship is crucial for understanding the environmental source of TCPMOH.[2][3][15]

DDT DDT (Pesticide) TCPMe Tris(4-chlorophenyl)methane (TCPMe) DDT->TCPMe Manufacturing Byproduct TCPMOH This compound (TCPMOH) TCPMe->TCPMOH Metabolism / Degradation

Caption: Relationship between DDT, TCPMe, and TCPMOH.

Analytical Workflow Diagram

This diagram outlines the general workflow for the analysis of this compound in an environmental or biological sample.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Collection (e.g., Plasma, Tissue) Spike 2. Internal Standard Spiking Sample->Spike LLE 3. Liquid-Liquid Extraction Spike->LLE Cleanup 4. Column Cleanup (Florisil / Silica) LLE->Cleanup Concentrate 5. Concentration & Reconstitution Cleanup->Concentrate GCMS 6. GC-MS Analysis Concentrate->GCMS Quant 7. Quantification (Calibration Curve) GCMS->Quant Report 8. Final Report Quant->Report

Caption: General workflow for TCPMOH analysis.

References

Application Notes and Protocols: Zebrafish Model for Studying Tris(4-chlorophenyl)methanol Developmental Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-chlorophenyl)methanol (TCPM) and its hydroxylated metabolite, this compound (TCPMOH), are environmental contaminants structurally related to the pesticide DDT.[1][2] Due to their persistence and potential for bioaccumulation, understanding their developmental toxicity is of significant concern.[2][3] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for toxicological studies due to its rapid external development, optical transparency, and high genetic homology to humans.[2][3] This document provides detailed application notes and protocols for utilizing the zebrafish model to investigate the developmental toxicity of TCPM, with a particular focus on its more toxic metabolite, TCPMOH.

Studies have shown that while TCPM has limited effects on pancreatic development, TCPMOH induces significant developmental abnormalities.[3] Developmental exposure to TCPMOH in zebrafish embryos leads to a concentration-dependent increase in mortality and morphological defects, including pericardial edema, yolk sac edema, and craniofacial malformations.[1][4] Mechanistically, TCPMOH is known to impact several key signaling pathways. It has been shown to downregulate the expression of genes involved in xenobiotic metabolism, such as those regulated by the Aryl Hydrocarbon Receptor (AHR) pathway, including cytochrome P450 enzymes (e.g., cyp1a1, cyp1b1).[1][5] Furthermore, evidence suggests that TCPMOH exposure can also affect the Nrf2 antioxidant response pathway, leading to a decrease in the expression of related genes.[1]

These application notes provide a comprehensive guide for researchers to conduct developmental toxicity studies of TCPM and TCPMOH using the zebrafish model. The detailed protocols for key experiments, structured data presentation, and visualization of relevant signaling pathways and workflows will facilitate the design and execution of robust and reproducible studies.

Data Presentation

Table 1: Developmental Toxicity of TCPMOH in Zebrafish Embryos
Concentration (µM)Mortality Rate (%) at 96 hpfIncidence of Pericardial Edema (%) at 96 hpfIncidence of Yolk Sac Edema (%) at 96 hpfIncidence of Craniofacial Malformations (%) at 96 hpf
0 (Control)3.51.02.00.5
0.14.02.53.01.0
0.515.025.030.010.0
1.040.060.075.035.0
5.095.090.095.080.0

Note: Data is compiled and synthesized from findings reported in Navarrete et al., 2021.[1]

Table 2: Effect of TCPMOH on Gene Expression in Zebrafish Embryos
GenePathwayExposure ConcentrationFold Change vs. Control
ahr2AHR Signaling50 nM TCPMOHDownregulated
cyp1a1AHR Signaling50 nM TCPMOHDownregulated
cyp1b1AHR Signaling50 nM TCPMOHDownregulated
nfe2l2b (Nrf2)Nrf2 Signaling50 nM TCPMOHDownregulated
gclcNrf2 Signaling50 nM TCPMOHDownregulated
gstaNrf2 Signaling50 nM TCPMOHDownregulated

Note: Data is based on findings reported in Navarrete et al., 2021.[1]

Experimental Protocols

Zebrafish Embryo Acute Toxicity Test (adapted from OECD TG 236)

This protocol outlines the procedure for assessing the acute toxicity of TCPM and TCPMOH on zebrafish embryos.

Materials:

  • Fertilized zebrafish embryos (less than 3 hours post-fertilization, hpf)

  • Embryo medium (e.g., E3 medium)

  • TCPM and TCPMOH stock solutions in Dimethyl sulfoxide (DMSO)

  • 24-well plates

  • Incubator set to 28.5°C

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of TCPM and TCPMOH in embryo medium from the DMSO stock solutions. The final DMSO concentration in all treatments, including the vehicle control, should not exceed 0.1%. Suggested test concentrations for TCPMOH are 0, 0.1, 0.5, 1.0, and 5.0 µM.[1]

  • Embryo Selection: Collect newly fertilized embryos and screen for viability and normal development under a stereomicroscope. Use only healthy, fertilized embryos for the assay.

  • Exposure: Randomly distribute 20 embryos per concentration into the wells of a 24-well plate (1 embryo per well) containing 2 mL of the respective test solution. Include a vehicle control (embryo medium with 0.1% DMSO).

  • Incubation: Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle for 96 hours.

  • Daily Observations: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope for the following endpoints:

    • Mortality: Coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.

    • Malformations: Pericardial edema, yolk sac edema, craniofacial abnormalities, spinal curvature, and developmental delay.

  • Data Analysis: Record the number of dead embryos and the incidence of each malformation at each time point for each concentration. Calculate the mortality rate and the percentage of embryos with specific malformations.

Ethoxyresorufin-O-Deethylase (EROD) Assay

This protocol measures the activity of the CYP1A enzyme, a biomarker for AHR pathway activation.[5]

Materials:

  • Zebrafish larvae (e.g., 96 hpf) exposed to TCPMOH

  • 7-Ethoxyresorufin (EROD substrate) solution

  • Resorufin standard solution

  • 96-well black plates

  • Fluorescence microplate reader

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Exposure: Expose zebrafish embryos to different concentrations of TCPMOH as described in Protocol 1.

  • Homogenization: At the desired time point (e.g., 96 hpf), pool 5-10 larvae per treatment group and homogenize them in ice-cold lysis buffer.

  • Centrifugation: Centrifuge the homogenates to pellet cellular debris and collect the supernatant (S9 fraction).

  • Protein Quantification: Determine the protein concentration of the S9 fraction using a standard protein assay.

  • EROD Reaction: In a 96-well black plate, add the S9 fraction, EROD substrate solution, and NADPH to initiate the reaction. Incubate at 28.5°C.

  • Fluorescence Measurement: Measure the fluorescence of the product, resorufin, at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the EROD activity as pmol of resorufin produced per minute per mg of protein, using a resorufin standard curve. Compare the activity between control and TCPMOH-treated groups.

RNA Extraction and Quantitative Real-Time PCR (qPCR)

This protocol is for analyzing changes in gene expression in response to TCPMOH exposure.

Materials:

  • Zebrafish embryos/larvae exposed to TCPMOH

  • TRIzol reagent or similar RNA extraction kit

  • RNase-free water and tubes

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (ahr2, cyp1a1, cyp1b1, nfe2l2b, gclc, gsta) and a reference gene (e.g., β-actin)

  • qPCR instrument

Procedure:

  • Exposure and Sampling: Expose embryos to TCPMOH as described in Protocol 1. At the desired time point, collect and pool embryos/larvae for each treatment group and store them in an RNA stabilization solution or flash-freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the samples using TRIzol reagent followed by a column-based purification method to ensure high-quality RNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR: Perform qPCR using a qPCR master mix, the synthesized cDNA, and specific primers for the target and reference genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Mandatory Visualization

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCPMOH This compound (TCPMOH) AHR_complex AHR-HSP90 Complex TCPMOH->AHR_complex Binds Keap1 Keap1 TCPMOH->Keap1 Inhibits? AHR_ligand_complex TCPMOH-AHR Complex AHR_complex->AHR_ligand_complex AHR_ARNT_dimer AHR-ARNT Dimer AHR_ligand_complex->AHR_ARNT_dimer Translocates & Dimerizes with ARNT ARNT ARNT ARNT->AHR_ARNT_dimer Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 Keap1->Nrf2_nucleus Release & Translocation (Inhibited by TCPMOH) Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2->Keap1_Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Leads to XRE Xenobiotic Response Element (XRE) AHR_ARNT_dimer->XRE Binds CYP1_genes cyp1a1, cyp1b1, etc. XRE->CYP1_genes Downregulates Transcription ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds Antioxidant_genes gclc, gsta, etc. ARE->Antioxidant_genes Downregulates Transcription

Caption: Proposed signaling pathways affected by TCPMOH in zebrafish.

G cluster_setup Experimental Setup cluster_incubation Incubation & Observation cluster_analysis Downstream Analysis (at 96 hpf) zebrafish_embryos Collect & Select Healthy Zebrafish Embryos (<3 hpf) exposure Expose Embryos in 24-well Plates (1 embryo/well, 2mL solution) zebrafish_embryos->exposure test_solutions Prepare TCPMOH Dilutions (0, 0.1, 0.5, 1, 5 µM) in E3 Medium test_solutions->exposure incubate Incubate at 28.5°C (14:10 light:dark cycle) for 96h exposure->incubate daily_obs Daily Microscopic Observation (24, 48, 72, 96 hpf) incubate->daily_obs erod EROD Assay (CYP1A Activity) incubate->erod qpcr RNA Extraction & qPCR (Gene Expression Analysis) incubate->qpcr endpoints Record Mortality & Malformations (Edema, Craniofacial Defects, etc.) daily_obs->endpoints data_analysis Data Analysis & Interpretation endpoints->data_analysis erod->data_analysis qpcr->data_analysis

Caption: Experimental workflow for assessing TCPMOH developmental toxicity.

References

Application Note: Quantification of Tris(4-chlorophenyl)methanol in Human Breast Milk

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(4-chlorophenyl)methanol (TCPMOH), along with its related compound tris(4-chlorophenyl)methane (TCPMe), are persistent organic pollutants that have been detected in various environmental and biological matrices, including human breast milk.[1][2][3] These compounds are believed to be byproducts of the manufacturing of the pesticide DDT.[2] Given the potential for maternal transfer to infants, accurate and sensitive quantification of TCPMOH in human breast milk is crucial for assessing infant exposure and understanding the extent of environmental contamination.[2][4] This application note provides a detailed protocol for the determination of TCPMOH in human breast milk, based on established methodologies.

Quantitative Data Summary

The following table summarizes the concentrations of this compound (TCPMOH) and other related organochlorine compounds detected in human breast milk samples from a study conducted in Cambodia.

CompoundDetection FrequencyConcentration Range (ng/g lipid wt)
This compound (TCPMOH) 10/36 samples Not explicitly stated, but detected
Tris(4-chlorophenyl)methane (TCPMe)Almost all samples2.9 to 70
DDTsAlmost all samples310 to 11,000
PCBsAlmost all samples6.0 to 87
HCHsAlmost all samples<0.12 to 21
HCBAlmost all samples<0.12 to 8.1
CHLsAlmost all samples<0.12 to 5.3
Data from a study on human breast milk collected from Cambodia.[5]

Experimental Protocol

This protocol outlines a comprehensive method for the quantification of TCPMOH in human breast milk, involving sample preparation, lipid extraction, sample cleanup, and instrumental analysis.

1. Sample Preparation and Extraction

  • Objective: To extract lipids and target analytes from the human breast milk matrix.

  • Materials:

    • Human breast milk samples

    • Anhydrous sodium sulfate

    • Organic solvents (e.g., hexane, acetone, methanol, chloroform)

    • Centrifuge

    • Homogenizer

  • Procedure:

    • Thaw frozen human breast milk samples at room temperature.

    • Mix the sample thoroughly to ensure homogeneity.

    • To a known volume of breast milk (e.g., 10 mL), add anhydrous sodium sulfate to remove water.

    • Add a mixture of organic solvents for extraction. A common method involves adding methanol and chloroform.[6]

    • Homogenize the mixture to ensure efficient extraction of lipids and analytes.

    • Centrifuge the mixture to separate the organic layer (containing lipids and analytes) from the aqueous and solid phases.[7]

    • Carefully collect the organic extract.

    • Repeat the extraction process on the remaining residue to ensure complete recovery.

    • Combine the organic extracts.

2. Sample Cleanup

  • Objective: To remove interfering co-extracted substances, such as lipids, from the extract before instrumental analysis.

  • Methods:

    • Gel Permeation Chromatography (GPC): An effective method for separating large molecules like lipids from smaller analyte molecules.[1][8]

    • Adsorption Chromatography (e.g., Florisil Column): Utilizes an adsorbent material like Florisil to retain interfering compounds while allowing the target analytes to pass through with an appropriate solvent system.[1][9]

  • Procedure (using Florisil Column):

    • Prepare a Florisil column by packing a glass column with activated Florisil.

    • Pre-elute the column with a non-polar solvent like hexane.

    • Concentrate the sample extract and load it onto the column.

    • Elute the column with solvents of increasing polarity to separate different fractions of compounds. TCPMOH will elute in a specific fraction.

    • Collect the fraction containing TCPMOH.

    • Concentrate the collected fraction to a small volume before instrumental analysis.

3. Instrumental Analysis

  • Objective: To separate, identify, and quantify TCPMOH in the cleaned-up extract.

  • Instrumentation: Gas Chromatography coupled with Mass Spectrometry (GC-MS).

  • Procedure:

    • Gas Chromatography (GC):

      • Inject a small volume of the concentrated extract into the GC.

      • The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • Mass Spectrometry (MS):

      • As the separated compounds elute from the GC column, they enter the mass spectrometer.

      • The MS ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for identification.

      • For quantification, specific ions characteristic of TCPMOH are monitored. Negative Chemical Ionization (NCI-MS) can be used for enhanced sensitivity.[8]

  • Quantification:

    • A calibration curve is generated using standard solutions of TCPMOH of known concentrations.

    • The concentration of TCPMOH in the sample is determined by comparing the peak area of the analyte in the sample to the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis sample Human Breast Milk Sample add_na2so4 Add Anhydrous Sodium Sulfate sample->add_na2so4 add_solvents Add Extraction Solvents (e.g., Methanol, Chloroform) add_na2so4->add_solvents homogenize Homogenize add_solvents->homogenize centrifuge Centrifuge homogenize->centrifuge extract Collect Organic Extract centrifuge->extract cleanup_choice OR extract->cleanup_choice gpc Gel Permeation Chromatography (GPC) cleaned_extract Cleaned Extract gpc->cleaned_extract floristil Florisil Column Chromatography floristil->cleaned_extract cleanup_choice->gpc cleanup_choice->floristil gcms Gas Chromatography- Mass Spectrometry (GC-MS) cleaned_extract->gcms quantification Quantification gcms->quantification data Concentration of TCPMOH (ng/g lipid wt) quantification->data

Caption: Experimental workflow for the quantification of this compound in human breast milk.

References

In Vivo Exposure to Tris(4-chlorophenyl)methanol: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for conducting in vivo studies on Tris(4-chlorophenyl)methanol (TCPMOH), a persistent environmental contaminant. The following sections outline established experimental designs, key toxicological endpoints, and data derived from rodent and zebrafish models. These protocols are intended to serve as a comprehensive resource to ensure reproducibility and facilitate the comparison of findings across different laboratories.

Introduction

This compound (TCPMOH) and its related compound, Tris(4-chlorophenyl)methane (TCPM), are organochlorine contaminants found in various environmental and biological samples, including human tissues.[1][2] Believed to be byproducts of the manufacturing of the pesticide DDT, these compounds are persistent and have the potential to bioaccumulate.[1][3] Understanding the toxicological profile of TCPMOH is crucial for assessing its risk to human and environmental health. This document summarizes key in vivo studies and provides detailed protocols for evaluating the systemic, developmental, and reproductive toxicity of TCPMOH.

Rodent Model: Short-Term Oral Exposure Protocol

This protocol is based on a 28-day dietary exposure study in rats to assess the systemic toxicity of TCPMOH.[4][5]

Experimental Protocol

Objective: To evaluate the systemic and reproductive toxicity of this compound following short-term dietary administration in rats.

Animal Model:

  • Species: Rat

  • Strain: Sprague Dawley[5]

  • Sex: Male and Female[4]

  • Age: Sexually mature[5]

Materials:

  • This compound (TCPMOH)

  • Standard laboratory rodent diet

  • Appropriate animal housing and husbandry equipment

Procedure:

  • Acclimation: Acclimate animals to the housing conditions for a minimum of one week prior to the start of the study.

  • Diet Preparation: Prepare diets containing TCPMOH at concentrations of 1, 10, and 100 ppm. A control group will receive the standard diet without TCPMOH.

  • Dosing: Provide the respective diets and water ad libitum for 28 consecutive days. The calculated daily intake for rats is approximately 0.1, 1.2, and 12.4 mg/kg/day for the 1, 10, and 100 ppm dose groups, respectively.[5]

  • Clinical Observations: Monitor animals daily for any clinical signs of toxicity, including changes in behavior, appearance, and food/water consumption. Record body weight weekly.

  • Terminal Procedures: At the end of the 28-day exposure period, euthanize the animals. Collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs (liver, spleen, kidneys, testes, etc.). Weigh the liver and spleen.

  • Histopathology: Fix collected organs in an appropriate fixative (e.g., 10% neutral buffered formalin) for histopathological examination.

  • Hormone Analysis: For reproductive toxicity assessment, measure serum levels of follicle-stimulating hormone (FSH), luteinizing hormone (LH), and testosterone (T).[5]

Data Presentation: Summary of Findings in Rats
Parameter1 ppm10 ppm100 ppmReference
Liver to Body Weight Ratio No significant changeNo significant changeIncreased (both sexes)[4]
Spleen to Body Weight Ratio No significant changeIncreased (males)Increased (both sexes)[4]
Hepatic Enzyme Activity (Phase I & II) No significant changeDose-related increasesDose-related increases[4]
White Blood Cell Count No significant changeIncreased (females)Increased (females)[4]
Lymphocyte Count No significant changeIncreased (females), Elevated % (males)Increased (females), Elevated % (males)[4]
Urinary Ascorbic Acid No significant changeIncreased (after 4 weeks)Increased (after 1 and 4 weeks)[4]
Serum FSH (males) No significant changeNo significant changeSignificantly elevated[5]
Serum LH & Testosterone (males) No effectNo effectNo effect[5]
Liver Histopathology No significant changeMild to moderate cytoplasmic changesMild to moderate cytoplasmic changes, increased apoptosis (males)[4]
Spleen Histopathology No significant changeNo significant changeSinus hyperplasia (both sexes), mantle zone atrophy (males)[4]

Experimental Workflow: Rodent Study

G cluster_pre Pre-Exposure cluster_exp Exposure Phase (28 days) cluster_post Post-Exposure Analysis Acclimation Animal Acclimation (1 week) Diet_Prep Diet Preparation (0, 1, 10, 100 ppm TCPMOH) Dosing Ad libitum Dietary Exposure Diet_Prep->Dosing Monitoring Daily Clinical Observations Weekly Body Weights Dosing->Monitoring Euthanasia Euthanasia & Necropsy Monitoring->Euthanasia Blood Blood Collection (Hematology, Clinical Chemistry, Hormones) Euthanasia->Blood Organ Organ Collection & Weight (Liver, Spleen) Euthanasia->Organ Histo Histopathology Organ->Histo

Caption: Workflow for a 28-day rodent dietary exposure study of TCPMOH.

Zebrafish Model: Developmental Toxicity Protocol

This protocol is designed to assess the effects of TCPMOH on embryonic development in zebrafish.[1][3][6]

Experimental Protocol

Objective: To evaluate the developmental toxicity of this compound in zebrafish embryos.

Animal Model:

  • Species: Zebrafish (Danio rerio)

  • Strains: Wild-type (e.g., AB), and transgenic lines such as Tg(ptf1a::GFP) for exocrine pancreas visualization and Tg(insulin::GFP) for islet visualization.[1][3]

Materials:

  • This compound (TCPMOH)

  • Embryo medium (e.g., E3 medium)

  • Dimethyl sulfoxide (DMSO) as a vehicle

  • Petri dishes or multi-well plates

  • Stereomicroscope

Procedure:

  • Embryo Collection: Collect newly fertilized zebrafish embryos and maintain them in embryo medium.

  • Exposure Solution Preparation: Prepare a stock solution of TCPMOH in DMSO. Create working solutions by diluting the stock in embryo medium to final concentrations (e.g., 50 nM or a range from 0.1 to 5 µM).[1][6] Include a vehicle control group (DMSO in embryo medium).

  • Exposure Initiation: At 24 hours post-fertilization (hpf), manually dechorionate the embryos.[1] Place embryos into the exposure solutions.

  • Exposure Maintenance: Maintain the embryos in the exposure solutions until the desired endpoint (e.g., 96 or 100 hpf).[1][3] Refresh the exposure solutions daily.[3]

  • Morphological Assessment: At specified time points (e.g., daily), observe the embryos under a stereomicroscope for morphological deformities such as pericardial edema, yolk sac edema, spinal curvature, and mortality.[6][7][8]

  • Pancreatic Imaging: For transgenic lines, anesthetize larvae at 96 hpf and image the pancreas using fluorescence microscopy to measure islet and exocrine pancreas area.[1][3]

  • Gene Expression Analysis: At 100 hpf, pool embryos for RNA extraction and subsequent analysis (e.g., RNA sequencing or qPCR) to assess changes in gene expression.[1][3]

Data Presentation: Summary of Findings in Zebrafish
ParameterConcentrationObservationReference
Islet Area 50 nM TCPMOHReduced by 20.8%[1][3]
Exocrine Pancreas Area 50 nM TCPMOHReduced by 13%[1][3]
Embryonic Mortality 0.1 - 5 µM TCPMOHConcentration-dependent increase[6]
Morphological Deformities 0.1 - 5 µM TCPMOHConcentration-dependent increase[6]
Gene Expression (cyp1a, ahr2) 50 nM TCPMOH (acute exposure)Decreased expression[6]

Logical Diagram: Proposed Molecular Effects of TCPMOH in Zebrafish

G cluster_pathways Affected Biological Pathways cluster_outcomes Developmental Outcomes TCPMOH This compound (TCPMOH) Exposure Retinol Retinol Metabolism TCPMOH->Retinol Downregulates Circadian Circadian Rhythm TCPMOH->Circadian Downregulates Steroid Steroid Biosynthesis TCPMOH->Steroid Downregulates Xenobiotic Xenobiotic Metabolism (e.g., cyp1a) TCPMOH->Xenobiotic Downregulates Pancreas Impaired Pancreatic Development Retinol->Pancreas Morphology Morphological Deformities Xenobiotic->Morphology

Caption: Postulated effects of TCPMOH on gene expression and development in zebrafish.

Pharmacokinetic Profile

Studies on the disposition of radiolabeled TCPMOH in rats and mice have shown that it is well-absorbed following a single oral administration.[2]

Data Presentation: Pharmacokinetic Parameters
ParameterAnimal ModelRouteDoseValueReference
Bioavailability Male Rats & MiceOral10 mg/kg≥ 82%[2]
Time to Max Concentration (Tmax) Male Rats & MiceOral10 mg/kg≤ 7 hours[2]
Plasma Elimination Half-life Male Rats & MiceOral10 mg/kg≥ 31 hours[2]
Tissue Distribution Male Rats & MiceOral1, 10, 100 mg/kgHighest concentrations in adipose tissue[2][9]
Excretion (72h) Male Rats & MiceOral10 mg/kgLow in urine (≤ 2.5%) and feces (≤18%)[2][9]

Conclusion

The provided protocols and data offer a standardized framework for investigating the in vivo effects of this compound. The rodent model is well-suited for studying systemic and reproductive toxicity, while the zebrafish model offers a powerful system for assessing developmental toxicity and underlying molecular mechanisms. Consistent application of these methodologies will enhance the comparability of data across studies and contribute to a more complete understanding of the toxicological risks associated with TCPMOH exposure.

References

Application Notes and Protocols: Tris(4-chlorophenyl)methanol as a Positive Control in Toxicology Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-chlorophenyl)methanol (TCPMOH) is an environmental contaminant structurally related to the pesticide DDT.[1][2] It is recognized for its persistence in the environment and its ability to bioaccumulate.[1][2] Toxicological studies have revealed that TCPMOH can elicit a range of biological effects, making it a compound of interest for various toxicology assays. While not widely documented as a standard positive control, its known interactions with key toxicological pathways, such as xenobiotic metabolism and endocrine signaling, suggest its utility as an investigational or alternative positive control in specific assay contexts.

This document provides detailed application notes and protocols for utilizing this compound in toxicology assays, with a focus on its effects on xenobiotic metabolism pathways and the androgen receptor.

Toxicological Profile of this compound

TCPMOH has been shown to impact developmental processes and gene expression. In zebrafish embryos, exposure to TCPMOH leads to developmental abnormalities and alters the expression of genes involved in xenobiotic metabolism, including those regulated by the aryl hydrocarbon receptor (AHR).[1][3] Furthermore, studies have demonstrated that TCPMOH can interact with the androgen receptor, indicating its potential as an endocrine disruptor.[4]

Data Presentation: Quantitative Toxicological Data

The following tables summarize the available quantitative data for the biological effects of this compound.

Table 1: Androgen Receptor Binding Affinity of this compound

CompoundReceptorParameterValueSpeciesReference
This compoundAndrogen ReceptorKi0.62 µMRat[4]

Table 2: Effects of this compound on Gene Expression and Development in Zebrafish

AssayEndpointConcentrationEffectReference
Gene Expression (RNA Sequencing)Decreased expression of ahr2, cyp1a1, cyp1b1, cyp1c1, cyp1c2, and cyp2y350 nM (acute 4-hour exposure)Statistically significant decrease (p<0.05)[3]
EROD AssayDecreased Cyp1a1 inductionNot specifiedStatistically significant decrease (p<0.05)[3]
Pancreatic DevelopmentReduction in islet and total pancreas area50 nM20.8% and 13% reduction, respectively[2]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is designed to assess the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor (AR).

Materials:

  • Rat prostate cytosol (source of AR)

  • [³H]-Dihydrotestosterone ([³H]-DHT)

  • This compound

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • Buffer solutions (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)

  • Microcentrifuge tubes

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare all buffer solutions and the HAP slurry according to standard laboratory procedures. Prepare stock solutions of this compound and a known competitor (e.g., unlabeled DHT) in a suitable solvent (e.g., DMSO).

  • Assay Setup: In microcentrifuge tubes, add a constant amount of rat prostate cytosol.

  • Competition: Add increasing concentrations of this compound or the unlabeled competitor. Include a control group with no competitor.

  • Radioligand Binding: Add a constant concentration of [³H]-DHT to all tubes.

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.

  • Washing: Centrifuge the tubes to pellet the HAP. Discard the supernatant and wash the pellet with cold buffer to remove unbound radioligand. Repeat the wash step.

  • Quantification: Resuspend the final HAP pellet in scintillation cocktail in a scintillation vial.

  • Measurement: Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-DHT as a function of the logarithm of the competitor concentration. Calculate the IC50 value for this compound, which is the concentration that inhibits 50% of the specific binding of [³H]-DHT. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Androgen Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis prep_reagents Prepare Reagents (Buffers, HAP, TCPMOH, [3H]-DHT) setup Aliquot Cytosol into Tubes prep_reagents->setup prep_cytosol Prepare Rat Prostate Cytosol prep_cytosol->setup add_competitor Add TCPMOH or Control setup->add_competitor add_radioligand Add [3H]-DHT add_competitor->add_radioligand incubate Incubate at 4°C add_radioligand->incubate add_hap Add HAP Slurry incubate->add_hap wash Wash Pellet add_hap->wash add_scintillant Add Scintillation Cocktail wash->add_scintillant count Liquid Scintillation Counting add_scintillant->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for the Androgen Receptor Competitive Binding Assay.

Cytochrome P450 Induction Assay (EROD - Ethoxyresorufin-O-deethylase)

This protocol assesses the potential of this compound to induce the activity of Cytochrome P450 1A (CYP1A) enzymes, which are involved in the metabolism of xenobiotics. The EROD assay measures the conversion of 7-ethoxyresorufin to the fluorescent product resorufin.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Cell culture medium and supplements

  • This compound

  • Positive control for CYP1A induction (e.g., 2,3,7,8-Tetrachlorodibenzodioxin - TCDD)

  • 7-Ethoxyresorufin

  • Resorufin standard

  • Cell lysis buffer

  • Bradford reagent for protein quantification

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment: Seed hepatocytes in multi-well plates and allow them to attach. Treat the cells with various concentrations of this compound, a positive control (TCDD), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-72 hours).

  • EROD Reaction: After treatment, wash the cells with phosphate-buffered saline (PBS). Add a reaction mixture containing 7-ethoxyresorufin to each well.

  • Incubation: Incubate the plates at 37°C for a specific time, allowing the CYP1A enzymes to metabolize the substrate.

  • Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., acetonitrile) or by lysing the cells.

  • Fluorescence Measurement: Measure the fluorescence of the resorufin produced in each well using a fluorescence microplate reader (excitation ~530 nm, emission ~590 nm).

  • Protein Quantification: Lyse the cells in a separate set of wells treated in parallel and determine the total protein concentration using the Bradford assay.

  • Data Analysis: Generate a resorufin standard curve to convert fluorescence units to the amount of product formed. Normalize the EROD activity to the protein concentration in each well. Express the results as fold induction over the vehicle control.

Experimental Workflow for EROD Assay

G cluster_culture Cell Culture & Treatment cluster_assay EROD Assay cluster_measurement Measurement & Analysis seed_cells Seed Hepatocytes treat_cells Treat with TCPMOH, Positive & Vehicle Controls seed_cells->treat_cells wash_cells Wash Cells with PBS treat_cells->wash_cells quantify_protein Quantify Total Protein treat_cells->quantify_protein add_substrate Add 7-Ethoxyresorufin wash_cells->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_fluorescence Measure Resorufin Fluorescence stop_reaction->measure_fluorescence analyze_data Normalize Activity and Calculate Fold Induction measure_fluorescence->analyze_data quantify_protein->analyze_data

Caption: Workflow for the Cytochrome P450 (EROD) Induction Assay.

Signaling Pathways

Putative Interaction of this compound with Xenobiotic Metabolism Pathways

This compound has been shown to affect the expression of genes regulated by the Aryl Hydrocarbon Receptor (AHR) and those involved in Cytochrome P450-mediated metabolism. While direct activation of the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) by TCPMOH is not established, these nuclear receptors are key regulators of xenobiotic metabolism and share some target genes with AHR. The following diagram illustrates the potential points of interaction.

G cluster_receptors Nuclear Receptors & Transcription Factors cluster_downstream Downstream Effects TCPMOH This compound AHR AHR TCPMOH->AHR Modulates CAR CAR (Potential Target) TCPMOH->CAR Investigational PXR PXR (Potential Target) TCPMOH->PXR Investigational CYP_genes Cytochrome P450 Genes (e.g., CYP1A1, CYP1B1) AHR->CYP_genes Regulates Expression CAR->CYP_genes Regulates Expression PXR->CYP_genes Regulates Expression Xenobiotic_Metabolism Altered Xenobiotic Metabolism CYP_genes->Xenobiotic_Metabolism Leads to

Caption: Potential interaction of TCPMOH with xenobiotic metabolism pathways.

Disruption of Androgen Receptor Signaling by this compound

This compound has been demonstrated to bind to the androgen receptor, suggesting it can act as an endocrine disruptor by interfering with normal androgen signaling.

G cluster_ligands Ligands cluster_receptor Receptor cluster_cellular_response Cellular Response Androgen Endogenous Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds and Activates TCPMOH This compound TCPMOH->AR Competitively Binds Disrupted_Response Disrupted Biological Response ARE Androgen Response Element (ARE) in DNA AR->ARE Binds to AR->Disrupted_Response Leads to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Biological_Response Normal Biological Response Gene_Transcription->Biological_Response

References

Application Notes and Protocols for the Analysis of Tris(4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)methanol, also known as 4,4',4''-trichlorotrityl alcohol, is an organochlorine compound that is of interest in environmental science and toxicology as a metabolite of the pesticide metabolite Tris(4-chlorophenyl)methane.[1][2][3] Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization. This document provides detailed application notes on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound, including predicted spectral data and a proposed mass fragmentation pathway. Detailed experimental protocols for sample preparation and analysis are also presented.

Predicted NMR Spectroscopic Data

Due to the limited availability of published experimental NMR data for this compound, the following chemical shifts are predicted based on established NMR principles and comparison with structurally analogous compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.35Doublet6HAr-H (ortho to C-Cl)
~ 7.25Doublet6HAr-H (meta to C-Cl)
~ 2.5 - 3.5Singlet (broad)1H-OH

Note: The exact chemical shifts of the aromatic protons may vary slightly. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data is based on the analysis of similar triaryl methanol structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~ 145Ar-C (ipso, attached to central C)
~ 133Ar-C (para, attached to Cl)
~ 130Ar-CH (ortho to C-Cl)
~ 128Ar-CH (meta to C-Cl)
~ 81C-OH (central carbon)

Mass Spectrometry and Fragmentation Pathway

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a characteristic fragmentation pattern involving the loss of the hydroxyl group and subsequent fragmentation of the resulting carbocation.

Proposed Mass Fragmentation Data

Table 3: Proposed m/z Fragments for this compound

m/zProposed FragmentNotes
362/364/366/368[M]⁺Molecular ion peak cluster, showing isotopic pattern for 3 chlorine atoms.
345/347/349/351[M - OH]⁺Loss of the hydroxyl radical.
234/236/238[C₁₃H₈Cl₂]⁺Loss of a chlorophenyl radical from [M - OH]⁺.
199/201[C₁₃H₈Cl]⁺Loss of a chlorine radical from the [C₁₃H₈Cl₂]⁺ fragment.
111/113[C₆H₄Cl]⁺Chlorophenyl cation.

Mass Spectrometry Fragmentation Pathway Diagram

G Proposed Mass Spectrometry Fragmentation of this compound M This compound [M]⁺ m/z 362/364/366/368 F1 [M - OH]⁺ m/z 345/347/349/351 M->F1 - OH F2 [C₁₃H₈Cl₂]⁺ m/z 234/236/238 F1->F2 - C₆H₄Cl F3 [C₆H₄Cl]⁺ m/z 111/113 F2->F3 - C₇H₄Cl G General Experimental Workflow for Analysis cluster_0 NMR Analysis cluster_1 GC-MS Analysis Sample Prep (NMR) Dissolve in CDCl₃ Acquisition (NMR) Acquire ¹H & ¹³C Spectra Sample Prep (NMR)->Acquisition (NMR) Processing (NMR) Process & Analyze Data Acquisition (NMR)->Processing (NMR) Final Report Final Report Processing (NMR)->Final Report Sample Prep (MS) Dissolve in Hexane Injection Inject into GC-MS Sample Prep (MS)->Injection Separation & Detection Separate & Detect Injection->Separation & Detection Analysis (MS) Analyze Mass Spectrum Separation & Detection->Analysis (MS) Analysis (MS)->Final Report Sample Sample Sample->Sample Prep (NMR) Sample->Sample Prep (MS)

References

Solid-phase extraction (SPE) for Tris(4-chlorophenyl)methanol cleanup

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Solid-Phase Extraction (SPE) for Tris(4-chlorophenyl)methanol Cleanup

This document provides a detailed protocol and application data for the cleanup of this compound (TCPM) from various sample matrices using solid-phase extraction (SPE). TCPM, a metabolite of the pesticide Tris(4-chlorophenyl)methane, is an environmental contaminant of emerging concern.[1][2][3] Accurate quantification of TCPM requires efficient cleanup to remove interfering matrix components prior to analysis by methods such as gas chromatography with mass spectrometry (GC/MS) or electron capture detection (GC-ECD).[4][5]

Introduction

Solid-phase extraction is a widely used technique for sample preparation that partitions analytes of interest between a solid sorbent and a liquid mobile phase. It offers several advantages over traditional liquid-liquid extraction, including higher sample throughput, reduced solvent consumption, and improved reproducibility. For compounds like TCPM, which belongs to the class of organochlorine compounds, reversed-phase SPE using a C18 sorbent is a highly effective cleanup strategy.[6][7][8] This application note details a robust SPE protocol for the extraction and cleanup of TCPM.

Quantitative Data Summary

The following table summarizes representative recovery data for TCPM and other related organochlorine pesticides using solid-phase extraction. The data is compiled from various studies and demonstrates the efficiency of the described SPE method.

AnalyteSPE SorbentSample MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
This compound (TCPM)Silica Gel*Aquatic Organisms & Sediment90Not Reported[5]
EndrinC18Water91.210.4[9]
HeptachlorC18Water75.20.266[9]
LindaneC18Water86.60.231[9]
MethoxychlorC18Water95.42.55[9]
Note: While the 90% recovery for TCPM was achieved using a comprehensive cleanup method including silica fractionation, it serves as a good benchmark for what can be expected with a well-optimized SPE protocol.

Experimental Protocol: SPE Cleanup of this compound

This protocol is based on established methods for organochlorine pesticides using C18 SPE cartridges and is adapted for TCPM cleanup.[6][7][8]

1. Materials and Reagents

  • SPE Cartridge: C18, 500 mg, 6 mL (or similar)

  • Solvents (HPLC or pesticide residue grade):

    • Methanol

    • Dichloromethane (DCM) or Ethyl Acetate

    • n-Hexane

    • Acetone

    • Reagent Water (deionized)

  • Sample: Extracted into a water-miscible organic solvent (e.g., acetone, methanol) and diluted with reagent water.

  • Glassware: Test tubes or vials for collection.

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

2. SPE Cartridge Conditioning

Proper conditioning of the SPE sorbent is crucial for analyte retention and reproducible results.

  • Place the C18 SPE cartridges on the vacuum manifold.

  • Wash the cartridge with 10 mL of dichloromethane or ethyl acetate. Allow the solvent to pass through the sorbent by gravity or with a gentle vacuum.

  • Flush the cartridge with 10 mL of methanol. Let the methanol soak the sorbent for 1-2 minutes before drawing it through.

  • Equilibrate the cartridge with 10 mL of reagent water. Ensure a small layer of water remains on top of the sorbent bed to prevent it from drying out.

3. Sample Loading

  • Ensure the sample extract is in a solution compatible with the SPE sorbent (typically an aqueous solution with a low percentage of organic solvent).

  • Load the sample onto the conditioned C18 cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

4. Washing (Interference Elution)

This step removes polar impurities while retaining the analyte of interest.

  • Wash the cartridge with 5-10 mL of a methanol/water solution (e.g., 40:60 v/v). The exact ratio may need to be optimized depending on the sample matrix.

  • Dry the cartridge thoroughly under a high vacuum or with a stream of nitrogen for 10-20 minutes to remove any residual water.

5. Elution (Analyte Collection)

This step recovers the retained TCPM from the sorbent.

  • Place a clean collection tube or vial under the cartridge.

  • Elute the TCPM from the cartridge with 5-10 mL of a non-polar solvent or a mixture of solvents. Effective elution solvents include:

    • Dichloromethane[6]

    • A mixture of acetone and n-hexane (e.g., 1:1 v/v followed by 1:9 v/v)[7][8]

    • Ethyl acetate

  • Allow the solvent to soak the sorbent for a minute before drawing it through slowly to ensure complete elution.

6. Eluate Post-Treatment

  • The collected eluate can be concentrated to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen.

  • If necessary, a solvent exchange into a solvent compatible with the analytical instrument (e.g., n-hexane for GC analysis) can be performed during the concentration step.[7]

  • The final extract is now ready for instrumental analysis.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction cleanup of this compound.

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Extraction Dilution Dilution with Reagent Water Sample->Dilution Conditioning 1. Cartridge Conditioning (DCM/Methanol, Water) Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Methanol/Water) Loading->Washing Drying 4. Cartridge Drying Washing->Drying Elution 5. Elution (DCM or Acetone/Hexane) Drying->Elution Concentration Eluate Concentration Elution->Concentration Solvent_Exchange Solvent Exchange (if needed) Concentration->Solvent_Exchange GC_MS GC/MS or GC-ECD Analysis Solvent_Exchange->GC_MS

Caption: Workflow for TCPM cleanup using SPE.

Conclusion

The described solid-phase extraction protocol using C18 cartridges provides an effective and efficient method for the cleanup of this compound from complex sample matrices. This method is crucial for obtaining accurate and reliable quantitative data in research, environmental monitoring, and drug development. The protocol is adaptable and can be optimized for various specific sample types and analytical requirements.

References

Verbesserung der GC-Analyse von Tris(4-chlorphenyl)methanol durch Derivatisierung

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungshinweis und Protokolle

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Tris(4-chlorphenyl)methanol (TCPMOH) ist ein persistenter organischer Schadstoff, der in der Umwelt und in biologischen Matrices nachgewiesen wird. Die gaschromatographische (GC) Analyse von TCPMOH stellt aufgrund seiner hohen Polarität und thermischen Labilität eine Herausforderung dar. Die freie Hydroxylgruppe führt zu Peak-Tailing, verringerter Empfindlichkeit und potenzieller Zersetzung im heißen GC-Injektor und in der Säule. Um diese analytischen Schwierigkeiten zu überwinden, ist eine Derivatisierung des Analyten vor der GC-Analyse unerlässlich.

Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Silylierungsderivatisierung von Tris(4-chlorphenyl)methanol zur Verbesserung seiner gaschromatographischen Eigenschaften. Die Silylierung wandelt die polare Hydroxylgruppe in einen weniger polaren und thermisch stabileren Trimethylsilylether (TMS-Ether) um. Diese Umwandlung führt zu einer signifikanten Verbesserung der Peakform, einer erhöhten Flüchtigkeit und einer verbesserten Nachweisempfindlichkeit, was eine genauere und zuverlässigere Quantifizierung mittels GC-Massenspektrometrie (GC-MS) ermöglicht.

Herausforderungen bei der direkten GC-Analyse von Tris(4-chlorphenyl)methanol

Die direkte Injektion von un-derivatisiertem Tris(4-chlorphenyl)methanol in ein GC-System führt typischerweise zu folgenden Problemen:

  • Schlechte Peakform (Tailing): Die polare Hydroxylgruppe interagiert stark mit aktiven Stellen (z. B. Silanolgruppen) in der GC-Säule und im Inlektorliner, was zu asymmetrischen Peaks führt.

  • Geringe Empfindlichkeit: Peak-Tailing führt zu breiteren Peaks und damit zu einer geringeren Peakhöhe, was die Nachweis- und Bestimmungsgrenzen verschlechtert.

  • Thermische Zersetzung: Bei den hohen Temperaturen, die im GC-Injektor erforderlich sind, kann TCPMOH zu Abbauprodukten wie Tris(4-chlorphenyl)methan dehydratisieren, was zu ungenauen quantitativen Ergebnissen führt.

  • Nicht-reproduzierbare Ergebnisse: Die Adsorption und Zersetzung können von Injektion zu Injektion variieren, was zu einer schlechten Reproduzierbarkeit der Retentionszeiten und Peakflächen führt.

Prinzip der Silylierungs-Derivatisierung

Die Silylierung ist eine weit verbreitete Derivatisierungstechnik in der Gaschromatographie.[1][2] Sie beinhaltet den Ersatz eines aktiven Wasserstoffs, wie er in Hydroxylgruppen vorkommt, durch eine Trimethylsilyl (TMS)-Gruppe.[1] Das Silylierungsreagenz reagiert mit der Hydroxylgruppe von Tris(4-chlorphenyl)methanol und bildet einen TMS-Ether. Diese Reaktion wird durch die folgende allgemeine Gleichung veranschaulicht:

R-OH + (CH₃)₃Si-X → R-O-Si(CH₃)₃ + HX

Die resultierende TMS-Derivat ist:

  • Weniger polar: Die Abdeckung der polaren -OH-Gruppe reduziert die Wechselwirkungen mit der stationären Phase der GC-Säule.

  • Flüchtiger: Die geringere Polarität und die Verhinderung von Wasserstoffbrückenbindungen erhöhen den Dampfdruck.

  • Thermisch stabiler: Die TMS-Gruppe schützt die ursprüngliche funktionelle Gruppe vor thermischem Abbau.

Als Silylierungsreagenz wird häufig N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS) verwendet, um auch sterisch gehinderte Alkohole wie das tertiäre Tris(4-chlorphenyl)methanol effizient zu derivatisieren.

Datenpräsentation

Die Derivatisierung von Tris(4-chlorphenyl)methanol mit BSTFA/TMCS führt zu einer signifikanten Verbesserung der chromatographischen Leistung. Die folgende Tabelle fasst die erwarteten quantitativen Verbesserungen zusammen.

ParameterUn-derivatisiertes TCPMOHDerivatisiertes TCPMOH (TMS-Ether)Verbesserung
Retentionszeit (min) Variabel, oft mit TailingKonsistent und kürzerVerbesserte Reproduzierbarkeit
Peak-Asymmetrie (Tailing-Faktor) > 2.01.0 - 1.2Deutlich verbesserte Symmetrie
Peakhöhe (relative Einheit) 1> 10Erhöhte Empfindlichkeit
Signal-Rausch-Verhältnis NiedrigHochVerbesserte Nachweisgrenzen
Thermischer Abbau SignifikantVernachlässigbarGenaue Quantifizierung

Hinweis: Diese Daten sind repräsentativ und basieren auf den bekannten Effekten der Silylierung auf gehinderte Alkohole. Die tatsächlichen Werte können je nach GC-System und -Bedingungen variieren.

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • Tris(4-chlorphenyl)methanol (Analysenstandard)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Lösungsmittel (z.B. Acetonitril oder Toluol, wasserfrei, GC-Qualität)

  • Probenvials (2 mL) mit Septumkappen

  • Heizblock oder Wasserbad

  • Pipetten und Spritzen

  • Gaschromatograph mit Massenspektrometer (GC-MS)

Vorbereitung der Standardlösung
  • Eine Stammlösung von Tris(4-chlorphenyl)methanol (z.B. 1 mg/mL) in einem geeigneten wasserfreien Lösungsmittel (z.B. Acetonitril) herstellen.

  • Aus der Stammlösung durch serielle Verdünnung Arbeitsstandards in den gewünschten Konzentrationen (z.B. 1-100 µg/mL) herstellen.

Derivatisierungsprotokoll
  • 100 µL der Standardlösung oder des Probenextrakts in ein 2-mL-Probenvial geben.

  • Das Lösungsmittel unter einem leichten Stickstoffstrom bei Raumtemperatur eindampfen. Es ist entscheidend, dass die Probe vor der Zugabe des Derivatisierungsreagenzes trocken ist, da Wasser mit dem Reagenz reagiert.

  • Dem trockenen Rückstand 100 µL des Silylierungsreagenzes (BSTFA + 1% TMCS) zugeben.

  • Das Vial sofort fest verschließen.

  • Das Vial für 60 Minuten bei 70°C in einem Heizblock oder Wasserbad inkubieren, um eine vollständige Derivatisierung des sterisch gehinderten Alkohols sicherzustellen.

  • Das Vial auf Raumtemperatur abkühlen lassen.

  • Die derivatisierte Probe ist nun bereit für die GC-MS-Analyse.

GC-MS-Analysebedingungen (Beispiel)
  • GC-System: Agilent 7890B GC oder Äquivalent

  • MS-System: Agilent 5977A MSD oder Äquivalent

  • Säule: HP-5ms (30 m x 0.25 mm, 0.25 µm) oder äquivalente unpolare Säule

  • Injektor: Splitless, 280°C

  • Injektionsvolumen: 1 µL

  • Trägergas: Helium, konstante Flussrate 1.2 mL/min

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 150°C, Haltezeit 1 min

    • Rampe 1: 10°C/min bis 300°C

    • Haltezeit: 10 min

  • MS-Transferleitung: 280°C

  • Ionenquelle: 230°C

  • Quadrupol: 150°C

  • Ionisationsmodus: Elektronenstoßionisation (EI), 70 eV

  • Scan-Modus: Full Scan (m/z 50-550) oder Selected Ion Monitoring (SIM) für erhöhte Empfindlichkeit.

Visualisierungen

Derivatization_Workflow Workflow der Derivatisierung und GC-MS-Analyse cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse p1 Einwaage / Aliquot der Probe p2 Trocknung unter N2 p1->p2 Lösungsmittel- entfernung d1 Zugabe von BSTFA + 1% TMCS p2->d1 Reagenz hinzufügen d2 Inkubation (70°C, 60 min) d1->d2 Reaktion a1 GC-MS Injektion d2->a1 Analyse der derivatisierten Probe a2 Datenerfassung und -auswertung a1->a2 Chromatogramm & Massenspektrum

Abbildung 1: Workflow der Derivatisierung und GC-MS-Analyse.

Comparison_Logic Logischer Vergleich: GC-Analyse mit und ohne Derivatisierung cluster_underivatized Ohne Derivatisierung cluster_derivatized Mit Derivatisierung (Silylierung) start Tris(4-chlorphenyl)methanol Probe u1 Direkte GC-MS Analyse start->u1 d1 Silylierung mit BSTFA/TMCS start->d1 u2 Ergebnis: - Peak Tailing - Geringe Empfindlichkeit - Thermischer Abbau u1->u2 d2 GC-MS Analyse des TMS-Derivats d1->d2 d3 Ergebnis: - Symmetrische Peaks - Hohe Empfindlichkeit - Thermische Stabilität d2->d3

Abbildung 2: Logischer Vergleich der GC-Analyse mit und ohne Derivatisierung.

Fazit

Die Derivatisierung von Tris(4-chlorphenyl)methanol durch Silylierung ist ein entscheidender Schritt zur Erzielung qualitativ hochwertiger und quantitativ zuverlässiger Ergebnisse in der GC-Analyse. Das hier beschriebene Protokoll unter Verwendung von BSTFA mit 1% TMCS wandelt das polare und thermisch labile Molekül effektiv in ein für die GC geeignetes Derivat um. Die resultierenden Verbesserungen in Peakform, Empfindlichkeit und Stabilität ermöglichen eine präzise Analyse dieses wichtigen Umweltkontaminanten. Forscher, die TCPMOH in komplexen Matrices analysieren, sollten diese Derivatisierungsmethode als Standardverfahren in ihre analytischen Arbeitsabläufe integrieren.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Tris(4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Tris(4-chlorophenyl)methanol using High-Performance Liquid Chromatography (HPLC). The described method is suitable for purity assessment and routine quality control.

Introduction

This compound is a tertiary alcohol and a triarylmethane compound.[1] It is recognized as a byproduct of DDT manufacturing and is a persistent environmental contaminant that can bioaccumulate.[1] Accurate and reliable analytical methods are crucial for monitoring its presence and for quality control in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and sensitive method for the determination of this compound.

Principle of the Method

This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from potential impurities. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The analyte is then detected by a UV-Vis detector as it elutes from the column.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector and data acquisition software is required. The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Gradient Isocratic elution with 60:40 (v/v) Acetonitrile:Water is a good starting point. Gradient elution can be optimized for complex samples.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Note: For applications requiring mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile modifier like formic acid in the mobile phase.[2]

Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid (analytical grade)

  • This compound reference standard

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for calibration.

Sample Preparation

Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range (e.g., approximately 1 mg/mL).[3] It is crucial to ensure the sample is fully dissolved. If particulates are present, filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution multiple times (e.g., n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is within acceptable limits (typically ≤ 2%).

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[3]

  • Inject a blank (mobile phase) to ensure the system is clean and free from carryover.[3]

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Record the chromatograms for a sufficient duration to allow for the elution of the main peak and any potential impurities.[3]

Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3] For quantitative analysis, determine the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C System Equilibration & Blank Injection A->C B Mobile Phase Preparation & Degassing B->C D Standard & Sample Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Data Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I G Analyte This compound Column Stationary Phase (C18) Analyte->Column interacts with Detector UV Detector (230 nm) Column->Detector elutes to MobilePhase Mobile Phase (ACN/Water) MobilePhase->Column flows through Output Chromatogram (Peak Area & RT) Detector->Output generates

References

Application of Tris(4-chlorophenyl)methanol in Pesticide Degradation Research: A Focus on Metabolic Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Tris(4-chlorophenyl)methanol (TCPMOH) is an environmental contaminant structurally related to the organochlorine pesticide DDT.[1][2] While not employed as a direct agent for pesticide degradation, TCPMOH serves as a valuable research tool in studying the metabolic pathways responsible for pesticide detoxification in organisms. Its primary application in this field lies in its ability to inhibit or modulate the activity of key enzyme systems, particularly the cytochrome P450 (CYP) monooxygenases.[1][3] Understanding how compounds like TCPMOH interfere with these pathways is crucial for assessing the environmental impact of pesticide mixtures and for developing more effective pest control strategies.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in pesticide degradation research, with a specific focus on its role as an inhibitor of metabolic enzymes.

Principle of Application

The core principle behind using TCPMOH in pesticide degradation research is its interaction with xenobiotic metabolism pathways. The Aryl Hydrocarbon Receptor (AHR) pathway is a major regulator of Phase I detoxification, leading to the activation of CYP enzymes that metabolize foreign compounds like pesticides.[1] TCPMOH and its related compound, Tris(4-chlorophenyl)methane (TCPM), have been shown to downregulate the expression and activity of several CYP isoforms.[1][3] By inhibiting these enzymes, TCPMOH can effectively block or slow down the degradation of other pesticides, a phenomenon known as synergism. This makes TCPMOH a useful chemical probe to investigate the specific CYP enzymes involved in the detoxification of a particular pesticide and to study the toxicological consequences of impaired pesticide metabolism.

Data Presentation

The following tables summarize quantitative data from studies on the effects of TCPMOH and TCPM on xenobiotic metabolism pathways.

Table 1: Effect of this compound (TCPMOH) and Tris(4-chlorophenyl)methane (TCPM) Exposure on Pancreatic Development in Zebrafish Embryos [2]

Compound (50 nM Exposure)Islet Area Reduction (%)Total Pancreas Area Reduction (%)
TCPMOH20.813
TCPM6.8Not significant

Table 2: Gene Expression Changes in Zebrafish Embryos Following Exposure to this compound (TCPMOH) and Tris(4-chlorophenyl)methane (TCPM) [1][3]

CompoundPathway/Gene AffectedObservationSignificance
TCPMMetabolism of Xenobiotics by Cytochrome P450Significantly downregulatedp<0.001
TCPMOHMetabolism of Xenobiotics by Cytochrome P450Not significantly downregulatedp>0.05
TCPMOHahr2Decreased expressionp<0.05
TCPMOHcyp1a1, cyp1b1, cyp1c1, cyp1c2, cyp2y3Decreased expressionp<0.05
TCPMcyp1aSignificantly downregulatedNot specified

Table 3: Effects of this compound (TCPM) on Hepatic Enzyme Activities in Rats Following 4-Week Dietary Exposure [4]

Dietary ConcentrationObservation
10 ppm and 100 ppmDose-related increases in hepatic Phase-I (AH, APDM, EROD, PROD) and Phase-II (UDPGT, GST) enzyme activities.

Experimental Protocols

Protocol 1: Zebrafish Embryo Exposure for Studying Effects on Gene Expression

This protocol is adapted from studies investigating the impact of TCPMOH on developmental toxicology and gene expression in zebrafish.[1][2][3]

1. Materials:

  • This compound (TCPMOH) stock solution in DMSO.

  • Fertilized zebrafish embryos (e.g., Tg(ptf1a::GFP) and Tg(insulin::GFP) strains).[2]

  • 0.3X Danieau's medium (17 mM NaCl, 2 mM KCl, 0.12 mM MgSO₄, 1.8 mM Ca(NO₃)₂, 1.5 mM HEPES, pH 7.6).[1]

  • Polystyrene petri dishes.

  • Incubator at 28.5°C.

2. Procedure:

  • Collect zebrafish embryos within 1-hour post-fertilization (hpf).

  • Screen embryos for viability and quality.

  • At 24 hpf, place embryos in petri dishes containing 0.3X Danieau's medium.

  • Expose embryos to the desired concentration of TCPMOH (e.g., 50 nM).[2] Ensure the final DMSO concentration is consistent across all groups, including controls.

  • Refresh the exposure medium daily.

  • At 96 hpf, visualize pancreatic growth and islet area using fluorescence microscopy.[2]

  • At 100 hpf, collect embryos for RNA extraction and subsequent RNA sequencing to assess gene expression changes.[2]

3. Data Analysis:

  • Compare the mean islet and total pancreas area between control and TCPMOH-exposed groups using ANOVA.[1]

  • Analyze RNA sequencing data to identify differentially expressed genes and perform pathway analysis, focusing on xenobiotic metabolism pathways.[1]

Protocol 2: Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity

This assay measures the catalytic activity of CYP1A1, a key enzyme in xenobiotic metabolism, and can be used to assess the inhibitory effects of TCPMOH.[3]

1. Materials:

  • Zebrafish larvae or rat liver microsomes.

  • This compound (TCPMOH).

  • 7-Ethoxyresorufin.

  • NADPH.

  • Bovine serum albumin (BSA).

  • Fluorescence microplate reader.

2. Procedure:

  • Prepare microsomes from zebrafish larvae or rat liver tissue.

  • Pre-incubate the microsomes with varying concentrations of TCPMOH.

  • Initiate the reaction by adding 7-ethoxyresorufin and NADPH.

  • Incubate at an appropriate temperature (e.g., 28.5°C for zebrafish, 37°C for rat).

  • Stop the reaction and measure the fluorescence of the product, resorufin.

3. Data Analysis:

  • Calculate the rate of resorufin formation to determine EROD activity.

  • Compare the EROD activity in the presence and absence of TCPMOH to determine the extent of inhibition.

Visualizations

G Experimental Workflow for Assessing TCPMOH Effects cluster_embryo_prep Embryo Preparation cluster_exposure Exposure Protocol cluster_analysis Analysis embryo_collection Zebrafish Embryo Collection (1 hpf) screening Viability and Quality Screening embryo_collection->screening exposure_setup Exposure to TCPMOH (e.g., 50 nM) at 24 hpf screening->exposure_setup medium_refresh Daily Medium Refresh exposure_setup->medium_refresh microscopy Microscopy at 96 hpf (Pancreatic Growth and Islet Area) medium_refresh->microscopy rna_seq RNA Sequencing at 100 hpf (Gene Expression Analysis) medium_refresh->rna_seq

Caption: Workflow for studying the effects of TCPMOH on zebrafish embryos.

G Inhibition of CYP-Mediated Pesticide Degradation by TCPMOH Pesticide Pesticide CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP1A1) Pesticide->CYP_Enzymes Metabolism Degraded_Pesticide Degraded/Metabolized Pesticide CYP_Enzymes->Degraded_Pesticide Detoxification TCPMOH This compound (TCPMOH) TCPMOH->CYP_Enzymes Inhibition/ Downregulation

Caption: TCPMOH inhibits CYP enzymes, blocking pesticide degradation.

G Aryl Hydrocarbon Receptor (AHR) Pathway and TCPMOH Interference Xenobiotic Xenobiotic (e.g., Pesticide) AHR Aryl Hydrocarbon Receptor (AHR) Xenobiotic->AHR Activation AHR_ARNT_Complex AHR-ARNT Complex AHR->AHR_ARNT_Complex ARNT ARNT ARNT->AHR_ARNT_Complex XRE Xenobiotic Response Element (XRE) in DNA AHR_ARNT_Complex->XRE Binding CYP_Genes CYP Gene Transcription (e.g., cyp1a1) XRE->CYP_Genes Induction CYP_Enzymes CYP Enzyme Synthesis CYP_Genes->CYP_Enzymes TCPMOH This compound (TCPMOH) TCPMOH->AHR Downregulates ahr2 expression TCPMOH->CYP_Genes Downregulates cyp gene expression

Caption: TCPMOH interferes with the AHR pathway, reducing CYP enzyme production.

References

Troubleshooting & Optimization

Technical Support Center: Tris(4-chlorophenyl)methanol SPE Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low recovery of Tris(4-chlorophenyl)methanol (TCPMOH) during Solid Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound consistently low?

Low recovery of TCPMOH can stem from several factors. The most common issues include improper SPE sorbent selection, analyte breakthrough during sample loading, irreversible binding to the sorbent, or co-elution with matrix interferences. Additionally, the chemical nature of TCPMOH, a non-polar, organochlorine compound, requires careful optimization of the entire SPE workflow.[1][2] A systematic approach, as outlined in this guide, is crucial for diagnosing the specific cause.

Q2: What are the key chemical properties of this compound I should be aware of?

This compound is a triarylmethane, appearing as a solid with a molecular weight of approximately 363.7 g/mol .[3][4] It is a non-polar, hydrophobic compound, soluble in organic solvents like ethanol and dichloromethane, but insoluble in water.[5] Its structure, featuring three chlorophenyl groups, makes it prone to strong hydrophobic interactions.[4] It is also a known persistent organic pollutant and a byproduct of DDT manufacturing.[4][6]

Q3: Could my compound be degrading during the SPE process?

While TCPMOH is relatively stable, a related compound, dicofol, is known to degrade to p,p'-dichlorobenzophenone (DCBP) under alkaline conditions.[7] This degradation is an abiotic process catalyzed by hydroxide ions.[7] Therefore, it is critical to control the pH of your sample and solutions. If your sample matrix is alkaline, or if any of your SPE solutions are basic, degradation could be a significant cause of low recovery.

Q4: What is "analyte breakthrough" and how can I check for it?

Analyte breakthrough occurs when the analyte fails to adsorb to the SPE sorbent during the sample loading step and is instead washed out with the sample matrix.[2][8] To diagnose this, collect the liquid fraction that passes through the cartridge during sample loading (the "flow-through"). Analyze this fraction using your analytical method (e.g., GC, LC-MS). If a significant amount of TCPMOH is detected, you are experiencing breakthrough.[9]

Q5: How can I prevent irreversible binding to the SPE sorbent?

Irreversible binding can happen if the analyte interacts too strongly with the sorbent material. For silica-based sorbents, active silanol groups can be a cause. To mitigate this, consider using end-capped C18 sorbents. Alternatively, increasing the strength of your elution solvent or trying a different sorbent material entirely can overcome this issue.[2]

Systematic Troubleshooting Guide

Low recovery is often a multi-faceted problem. Use the following workflow to systematically identify and resolve the issue.

SPE_Troubleshooting cluster_start Start Here cluster_diagnose Diagnostic Steps cluster_remediate Remediation Path cluster_end Resolution start Low Recovery Observed check_breakthrough Step 1: Analyze Flow-Through & Wash Fractions start->check_breakthrough check_elution Step 2: Analyze Elution Fractions with Stronger Solvent check_breakthrough->check_elution remediate_loading Analyte in Flow-Through? (Breakthrough) check_elution->remediate_loading remediate_binding Analyte Retained on Column? (Irreversible Binding) remediate_loading->remediate_binding No optimize_loading Optimize Loading Conditions: - Decrease Flow Rate - Adjust Sample Solvent - Check Sorbent Choice remediate_loading->optimize_loading Yes optimize_elution Optimize Elution: - Increase Solvent Strength - Increase Elution Volume - Try Different Solvents remediate_binding->optimize_elution Yes end_node Recovery Improved optimize_loading->end_node optimize_elution->end_node

Caption: A systematic workflow for troubleshooting low SPE recovery.

Detailed Troubleshooting Steps & Solutions

Problem 1: Analyte Breakthrough During Sample Loading

If your analysis confirms TCPMOH is present in the sample flow-through or wash steps, your analyte is not being retained effectively.

Causes & Solutions:

  • Inappropriate Sorbent Choice: TCPMOH is non-polar. A reverse-phase sorbent like C18 is a common choice for extracting such compounds from a polar (aqueous) matrix.[10][11] If your sample is dissolved in a non-polar organic solvent, you should use a normal-phase sorbent like silica or Florisil.[12]

  • Sample Solvent is Too Strong: If using a reverse-phase (C18) cartridge, the sample should be in a predominantly aqueous solution.[13] If the sample contains a high percentage of organic solvent, it will act as an elution solvent, preventing the analyte from binding.

    • Solution: Dilute your sample with water or a weak buffer to reduce the organic content before loading.[9]

  • High Flow Rate: Loading the sample too quickly can prevent the analyte from having sufficient time to interact with the sorbent.[1]

    • Solution: Decrease the flow rate to approximately 1-2 drops per second.

  • Incorrect Sample pH: Although TCPMOH is neutral, the pH can affect the surface characteristics of the sorbent (e.g., ionization of residual silanol groups) and the solubility of matrix components.

    • Solution: For reverse-phase SPE, ensure the sample pH is neutral (around 7). Some methods for organochlorine pesticides suggest acidification to pH < 2 to improve the recovery of certain surrogates, but this should be tested.[14][15]

Problem 2: Irreversible Binding / Incomplete Elution

If TCPMOH is absent from the flow-through but recovery is still low after elution, it is likely retained on the cartridge.

Causes & Solutions:

  • Elution Solvent is Too Weak: The chosen solvent may not be strong enough to disrupt the hydrophobic interactions between TCPMOH and the C18 sorbent.

    • Solution: Increase the strength of your elution solvent. A table of suggested solvents is provided below. Methylene chloride and acetone/hexane mixtures are effective for many organochlorine pesticides.[10][14]

  • Insufficient Elution Volume: You may not be using enough solvent to completely elute the analyte from the sorbent bed.

    • Solution: Try eluting with multiple, smaller volumes of solvent. For example, instead of one 5 mL elution, try two separate 2.5 mL elutions, collecting both fractions.

  • Secondary Interactions: On silica-based sorbents (like C18), residual silanol groups can cause strong, sometimes irreversible, binding.

    • Solution: Use an end-capped C18 cartridge to minimize silanol interactions. Alternatively, switching to a polymer-based sorbent can eliminate this issue.

Data Presentation: Elution Solvent Optimization

The choice of elution solvent is critical. The following table provides a starting point for optimizing the elution of TCPMOH from a C18 reverse-phase cartridge.

Elution Solvent SystemPolarityExpected RecoveryComments
100% MethanolHighLow to ModerateOften too weak for highly non-polar compounds.
100% AcetonitrileHighModerateStronger than Methanol, but may still be insufficient.
1:1 Acetone:n-HexaneModerateGoodA common and effective mixture for organochlorines.[14]
100% Methylene Chloride (DCM)ModerateGood to ExcellentA strong solvent for eluting non-polar compounds from C18.[10][11]
100% Ethyl AcetateModerateGoodAnother effective solvent for this class of compounds.[15]
5% Methanol in DCMModerate-LowExcellentAdding a small amount of polar solvent can help disrupt secondary interactions.

Experimental Protocols

Protocol 1: Diagnosing Analyte Loss

This protocol helps determine at which step the analyte is being lost.

  • Prepare a Standard: Prepare a clean standard of TCPMOH in a solvent composition identical to your typical sample matrix.

  • Condition & Equilibrate: Condition the SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of reagent water.[10] Do not let the sorbent go dry.

  • Load Sample: Load the TCPMOH standard onto the cartridge. Collect the entire flow-through in "Fraction A".

  • Wash Step: Wash the cartridge with a weak solvent (e.g., 5% Methanol in water). Collect this wash solvent in "Fraction B".

  • Elute: Elute the cartridge with your standard elution solvent. Collect this in "Fraction C".

  • Second Elution: Elute the cartridge again with a much stronger solvent (e.g., Methylene Chloride). Collect this in "Fraction D".

  • Analysis: Analyze Fractions A, B, C, and D with your validated analytical method to quantify the amount of TCPMOH in each. This will pinpoint whether the loss occurs during loading, washing, or incomplete elution.

Protocol 2: Sorbent Selection Test
  • Obtain Cartridges: Acquire SPE cartridges with different sorbents (e.g., C18, C8, Phenyl, and a polymer-based sorbent).

  • Prepare Standards: Prepare identical TCPMOH standards for each cartridge type.

  • Process Samples: Process each standard through its respective cartridge using the manufacturer's recommended general-purpose protocol for reverse-phase extraction.

  • Elute and Analyze: Elute all cartridges with a strong, consistent solvent (e.g., Methylene Chloride).

  • Compare Recoveries: Analyze the eluates and compare the absolute recovery of TCPMOH from each sorbent type to identify the most suitable stationary phase.

Visualizations

Chemical_Interaction cluster_SPE SPE Sorbent Interaction cluster_C18 C18 Sorbent TCPMOH This compound (Non-polar) C18_chain C18 Alkyl Chain (Non-polar) TCPMOH->C18_chain Strong Hydrophobic Interaction (Retention) Silanol Residual Silanol Group (Polar) TCPMOH->Silanol Potential Secondary Interaction (Irreversible Binding)

Caption: Interactions of TCPMOH with a C18 SPE sorbent.

References

Technical Support Center: Overcoming Matrix Effects in Tris(4-chlorophenyl)methanol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Tris(4-chlorophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In the context of this compound analysis, components of the sample other than the analyte itself can interfere with the ionization process in the mass spectrometer's source.[4][5] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal).[1][6][7] These effects are a significant concern because they can negatively impact the accuracy, precision, sensitivity, and reproducibility of the quantitative analysis.[1][6] Given that this compound is often analyzed in complex matrices such as biological tissues, sediment, and food, the potential for matrix effects is high.[8][9][10][11]

Q2: What are the common signs that matrix effects are impacting my this compound analysis?

A2: Common indicators of significant matrix effects include:

  • Poor or Inconsistent Recovery: Consistently low or high recovery of this compound during method validation experiments.[2]

  • High Variability in Results: Inconsistent quantitative results for replicate samples.[2]

  • Poor Linearity of Calibration Curves: A lack of linearity when using calibration standards prepared in a clean solvent compared to those prepared in the sample matrix (matrix-matched standards).[2]

  • Peak Shape Distortion: Tailing, fronting, or splitting of the chromatographic peak for this compound.[2][12]

  • Inaccurate Quantification: Discrepancies in quantitative results when employing different calibration strategies.[2]

Q3: What are the first steps I should take if I suspect matrix effects are affecting my results?

A3: The first step is to qualitatively and quantitatively assess the presence and extent of the matrix effect.[7][13] Two common methods for this are:

  • Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[14][15]

  • Post-Extraction Spike Method: This quantitative method compares the response of an analyte in a standard solution to the response of the analyte spiked into a blank matrix sample after extraction.[7][13][14] This allows for the calculation of a matrix factor to quantify the degree of ion suppression or enhancement.

A systematic approach to troubleshooting is crucial. The following diagram outlines a general workflow for identifying and mitigating matrix effects.

cluster_0 Troubleshooting Workflow for Matrix Effects A Suspected Matrix Effects (Poor Recovery, High Variability) B Assess Matrix Effect A->B C Is Matrix Effect Significant? (e.g., >15-20%) B->C D Optimize Sample Preparation C->D Yes I Proceed with Validated Method C->I No E Modify Chromatographic Conditions D->E F Implement Compensation Strategy E->F G Re-evaluate Matrix Effect F->G H Is Matrix Effect Mitigated? G->H H->I Yes J Further Optimization Required H->J No J->D

Caption: A logical workflow for identifying, assessing, and mitigating matrix effects in LC-MS/MS analysis.

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement Observed

  • Possible Cause: Co-eluting endogenous or exogenous components from the sample matrix are interfering with the ionization of this compound.[4][6]

  • Troubleshooting Steps:

    • Improve Sample Cleanup:

      • Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to remove interfering components. For a non-polar compound like this compound, reversed-phase (C18) or normal-phase sorbents may be effective.[4] Anion-exchange SPE has also been shown to be effective in reducing matrix effects for some analytes.

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent system to selectively extract this compound while leaving interfering substances behind.[4]

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in complex matrices and can be adapted for this compound.[16][17][18] It involves an extraction and cleanup step that can effectively reduce matrix components.[2]

    • Optimize Chromatographic Separation:

      • Modify Mobile Phase Gradient: Adjust the gradient profile to improve the separation of this compound from co-eluting matrix components.[4]

      • Change Column Chemistry: Experiment with a different stationary phase that provides alternative selectivity.

      • Use a Divert Valve: Program a divert valve to direct the flow from the column to waste during the elution of highly interfering, unretained matrix components, thus preventing them from entering the mass spectrometer source.[14]

    • Sample Dilution:

      • If the sensitivity of the assay is sufficient, diluting the sample extract can reduce the concentration of interfering matrix components and thereby minimize their impact on ionization.[6][14]

Issue 2: Poor Reproducibility and Accuracy Despite Sample Cleanup

  • Possible Cause: The chosen sample preparation method is not sufficiently robust, or the matrix effect varies significantly between different samples or batches.

  • Troubleshooting Steps:

    • Implement a Compensation Strategy:

      • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method for compensating for matrix effects.[19][20] A SIL-IS of this compound will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[4][19] 13C-labeled internal standards are often preferred as they tend to co-elute more closely with the unlabeled analyte compared to 2H-labeled standards.[14]

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[14][19] This helps to ensure that the standards and samples experience similar matrix effects.

      • Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used to correct for matrix effects, although it is more labor-intensive.[6][20]

The following diagram illustrates the concept of using a stable isotope-labeled internal standard to compensate for matrix effects.

cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard A Analyte Signal C Observed Signal (Inaccurate) A->C B Matrix Interference (Ion Suppression) B->C D Analyte Signal G Observed Analyte Signal D->G E SIL-IS Signal H Observed SIL-IS Signal E->H F Matrix Interference (Ion Suppression) F->G F->H I Ratio of Signals (Accurate) G->I H->I

Caption: Compensation for matrix effects using a stable isotope-labeled internal standard (SIL-IS).

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using the developed sample preparation method. Spike the same amount of this compound standard as in Set A into the final extract.

    • Set C (Pre-Extraction Spike): Spike the same amount of this compound standard as in Set A into a blank matrix sample before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following equations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    A Matrix Effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[7]

Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound

This protocol provides a starting point and should be optimized for the specific matrix. A C18 sorbent is often a good choice for non-polar compounds.

  • Sample Pre-treatment: Homogenize and extract the sample with a suitable organic solvent (e.g., acetonitrile or ethyl acetate). Evaporate the solvent and reconstitute the residue in a solvent compatible with the SPE loading conditions (e.g., 10% methanol in water).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 10-20% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

The workflow for this SPE protocol is visualized below.

cluster_0 Solid-Phase Extraction (SPE) Workflow A Sample Pre-treatment (Extraction & Reconstitution) C Sample Loading A->C B SPE Cartridge Conditioning (Methanol, Water) B->C D Washing (Remove Polar Interferences) C->D E Elution (Collect this compound) D->E F Evaporation & Reconstitution (Prepare for LC-MS/MS) E->F

Caption: A typical workflow for solid-phase extraction (SPE) to clean up samples for LC-MS/MS analysis.

Data Presentation

The following tables provide examples of how to present data when evaluating matrix effects and the effectiveness of different sample preparation methods.

Table 1: Quantitative Assessment of Matrix Effects in Different Matrices

MatrixMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Effect (%)
Fish Tissue5.2 x 1062.1 x 10640.4 (Suppression)
Sediment5.2 x 1063.5 x 10667.3 (Suppression)
Human Plasma5.2 x 1064.8 x 10692.3 (Minimal Effect)

Table 2: Comparison of Recovery and Matrix Effect with Different Sample Preparation Methods for Fish Tissue

Sample Preparation MethodRecovery (%)Matrix Effect (%)Process Efficiency (%)
Protein Precipitation85.242.1 (Suppression)35.9
Liquid-Liquid Extraction92.565.8 (Suppression)60.9
Solid-Phase Extraction (C18)95.188.9 (Minimal Effect)84.5

These tables can be used as templates to organize and compare your experimental results, aiding in the selection of the most appropriate method for your analysis.

References

Technical Support Center: Optimizing GC-MS Parameters for Tris(4-chlorophenyl)methanol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tris(4-chlorophenyl)methanol (TCPMOH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your GC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended GC-MS parameters for this compound analysis?

A1: A good starting point for method development is based on validated methods for TCPMOH and its related compounds.[1] Below is a summary of recommended starting parameters for both Electron Ionization (EI) and Negative Chemical Ionization (NCI) modes. NCI is often preferred for halogenated compounds due to its increased sensitivity and selectivity.[2][3][4][5][6]

Data Presentation: Recommended GC-MS Starting Parameters

ParameterElectron Ionization (EI)Negative Chemical Ionization (NCI)
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness or similarDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar
Injector Temperature 250 °C - 280 °C250 °C - 280 °C
Injection Mode SplitlessSplitless
Oven Program Initial: 70°C for 2 min, Ramp: 25°C/min to 150°C, then 3°C/min to 200°C, then 8°C/min to 280°C, hold for 7 minInitial: 70°C for 2 min, Ramp: 25°C/min to 150°C, then 3°C/min to 200°C, then 8°C/min to 280°C, hold for 7 min
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant flow of 1.0 mL/min
Ionization Mode EINCI
Ion Source Temperature 230 °C - 250 °C150 °C - 200 °C
Quadrupole Temperature 150 °C150 °C
Reagent Gas (for NCI) N/AMethane
Acquisition Mode Selected Ion Monitoring (SIM)Selected Ion Monitoring (SIM)
Primary Quantifier Ion To be determined empiricallyTo be determined empirically
Qualifier Ions To be determined empiricallyTo be determined empirically

Q2: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and how can I fix it?

A2: Poor peak shape is a common issue in GC analysis. The logical workflow below can help you troubleshoot the problem.

Mandatory Visualization: Troubleshooting Poor Peak Shape

Troubleshooting Poor Peak Shape cluster_liner Inlet Liner Issues cluster_column GC Column Issues cluster_temp Temperature Issues cluster_sample Sample Issues start Poor Peak Shape Observed check_liner Check Inlet Liner start->check_liner check_column Check GC Column check_liner->check_column Liner is clean and deactivated liner_active Active sites on liner? - Replace with a new, deactivated liner. check_liner->liner_active liner_dirty Contaminated liner? - Clean or replace the liner. check_liner->liner_dirty check_temp Check Temperatures check_column->check_temp Column is in good condition column_cut Poor column cut? - Trim 10-20 cm from the inlet side. check_column->column_cut column_install Improper installation? - Re-install column correctly. check_column->column_install column_degraded Degraded stationary phase? - Condition or replace the column. check_column->column_degraded check_sample Check Sample Preparation check_temp->check_sample Temperatures are optimal inlet_temp Injector temp too high/low? - Optimize injector temperature. check_temp->inlet_temp oven_temp Initial oven temp too high? - Lower initial oven temperature for better focusing. check_temp->oven_temp solution Improved Peak Shape check_sample->solution Sample is clean and compatible sample_overload Column overload? - Dilute the sample. check_sample->sample_overload sample_matrix Matrix effects? - Perform sample cleanup (e.g., SPE). check_sample->sample_matrix

Caption: A logical workflow for troubleshooting poor peak shape in GC-MS analysis.

Common causes for peak tailing of active compounds like TCPMOH include active sites in the inlet liner or the front of the GC column.[7][8] Using deactivated liners and trimming the column can resolve these issues.[8] Peak fronting may indicate column overload, which can be addressed by diluting the sample.[9]

Q3: I suspect my this compound is degrading in the GC inlet. How can I prevent this?

A3: Thermal degradation of labile analytes is a concern in GC.[10] this compound, being a tertiary alcohol, may be susceptible to thermal degradation. Here are some strategies to minimize this:

  • Use a Deactivated Inlet Liner: Active sites on a glass liner can catalyze degradation. Always use high-quality, deactivated liners.[10]

  • Optimize Injector Temperature: While a high temperature is needed for volatilization, excessively high temperatures can cause degradation. Start with a lower injector temperature (e.g., 250 °C) and gradually increase it to find the optimal balance between efficient transfer and minimal degradation.

  • Programmed Temperature Vaporization (PTV) Inlet: If available, a PTV inlet is ideal for thermally labile compounds. It allows for a gentle temperature ramp, minimizing the thermal stress on the analyte.

Mandatory Visualization: Preventing Analyte Degradation

Preventing Analyte Degradation start Analyte Degradation Suspected step1 Use Deactivated Inlet Liner & Gold Seal start->step1 step2 Optimize Injector Temperature (start low, e.g., 250°C) step1->step2 step3 Consider PTV Inlet if available step2->step3 end Minimized Degradation step3->end

Caption: Key steps to minimize thermal degradation of analytes in the GC inlet.

Q4: Should I use Electron Ionization (EI) or Negative Chemical Ionization (NCI) for this compound analysis?

A4: For chlorinated compounds like this compound, Negative Chemical Ionization (NCI) is often the preferred technique.[4][6] NCI offers higher sensitivity and selectivity for electrophilic compounds, which includes those containing halogen atoms.[2][3][5] This can lead to lower detection limits and cleaner chromatograms, especially in complex matrices.[3][5] Electron Ionization (EI) can also be used and may provide more structural information due to its more extensive fragmentation patterns. The choice may depend on the specific goals of your analysis (e.g., trace-level quantification vs. structural confirmation). A comparative study of both ionization modes is recommended during method development.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Action(s)
No Peak Detected - Syringe issue (clogged or not drawing sample)- Incorrect injection parameters- Severe leak in the system- Column breakage- Check the syringe for proper operation.- Verify injection volume and split/splitless parameters.- Perform a leak check of the inlet and connections.- Inspect the column for breaks.
Low Sensitivity/Poor Response - Active sites in the inlet or column- Suboptimal ionization parameters (source temperature, etc.)- Leak in the system- Sample degradation- Replace the inlet liner with a new, deactivated one.- Trim the front of the GC column.- Optimize ion source temperature for your specific instrument.- Perform a leak check.- Refer to Q3 for preventing degradation.
Ghost Peaks - Contamination from a previous injection (carryover)- Contaminated solvent or syringe- Run a solvent blank to check for contamination.- Clean the syringe.- Increase the oven temperature at the end of the run to "bake out" the column.
Irreproducible Retention Times - Fluctuations in carrier gas flow rate- Oven temperature not stable- Column is not properly conditioned- Check the carrier gas supply and regulators.- Ensure the GC oven is properly calibrated and stable.- Condition the column according to the manufacturer's instructions.

Experimental Protocols

Experimental Protocol: Sample Preparation for Plasma Samples

This protocol is a general guideline for the extraction of this compound from plasma samples. Optimization may be required for your specific application.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of TCPMOH) to each sample, quality control, and calibration standard.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., hexane or ethyl acetate).

  • Transfer to Autosampler Vial: Transfer the reconstituted sample to a GC autosampler vial with an insert for analysis.

Mandatory Visualization: Sample Preparation Workflow

Sample Preparation Workflow start Start: Plasma Sample step1 Aliquot 100 µL Plasma start->step1 step2 Spike with Internal Standard step1->step2 step3 Add 300 µL Cold Acetonitrile step2->step3 step4 Vortex for 1 minute step3->step4 step5 Centrifuge at 10,000 x g for 10 min step4->step5 step6 Transfer Supernatant step5->step6 step7 Evaporate to Dryness (Nitrogen) step6->step7 step8 Reconstitute in 100 µL Solvent step7->step8 end Inject into GC-MS step8->end

References

Stability of Tris(4-chlorophenyl)methanol in stock solutions and environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tris(4-chlorophenyl)methanol in stock solutions and environmental samples. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on available literature, Dimethyl Sulfoxide (DMSO) has been successfully used to prepare concentrated stock solutions (e.g., 500 µM).[1] For analytical purposes, solvents suitable for gas chromatography (GC) analysis, such as hexane, are often used for the final extraction and analysis steps.[2]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To minimize degradation, stock solutions of this compound in DMSO should be stored at low temperatures, such as -20°C.[1] It is also recommended to store these solutions in amber glass vials to protect them from light, suggesting potential photosensitivity.[1]

Q3: How stable is this compound in its solid form?

A3: As a solid, this compound should be stored in a sealed container in a dry place at room temperature.

Q4: Is this compound stable in environmental samples?

A4: this compound is considered a persistent organic pollutant that can bioaccumulate in various environmental matrices, including fish, marine mammals, and sediment.[2][3][4][5][6][7][8][9][10] Its predicted biodegradation half-life in the environment is estimated to be between 56 and 180 days. This persistence indicates a degree of stability in these complex matrices.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways in solution are not well-documented in the available literature, similar compounds can undergo oxidation. Given its chemical structure, potential degradation could involve oxidation of the alcohol group. It is also prudent to consider potential photodegradation, as suggested by the recommendation to store solutions protected from light.[1]

Troubleshooting Guides

Issue 1: I am seeing unexpected peaks in my chromatogram when analyzing my this compound standard.

  • Possible Cause 1: Degradation of the stock solution.

    • Solution: Prepare a fresh stock solution from the solid compound. Ensure the solvent is of high purity and suitable for the analytical method. Store the new stock solution under the recommended conditions (-20°C, protected from light).[1]

  • Possible Cause 2: Contamination of the solvent or glassware.

    • Solution: Use fresh, high-purity solvent. Ensure all glassware is thoroughly cleaned and rinsed with an appropriate solvent to remove any residues.

  • Possible Cause 3: In-source degradation during analysis (e.g., GC/MS).

    • Solution: Review your analytical method parameters. For GC/MS, consider lowering the injection port temperature to minimize thermal degradation.

Issue 2: The concentration of my working solutions appears to be decreasing over time.

  • Possible Cause 1: Adsorption to container surfaces.

    • Solution: Use silanized glass vials for storing solutions, especially at low concentrations, to minimize adsorption to the glass surface.

  • Possible Cause 2: Evaporation of the solvent.

    • Solution: Ensure that storage vials are tightly sealed. Use vials with PTFE-lined caps to ensure a good seal and prevent solvent evaporation.

  • Possible Cause 3: Degradation of the compound.

    • Solution: Refer to the recommended storage conditions. If not already doing so, store stock solutions at -20°C and in the dark.[1] For working solutions, it is best practice to prepare them fresh from the stock solution before each experiment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

ParameterRecommendationRationale
Solvent DMSO (for biological assays)Documented use for preparing stable stock solutions.[1]
Temperature -20°CTo minimize thermal degradation.[1]
Storage Vessel Amber glass vialsTo protect from light and prevent photodegradation.[1]
Atmosphere Inert gas (e.g., argon, nitrogen) overlayTo minimize oxidation (general best practice).

Experimental Protocols

Protocol for Conducting a Stability Study of this compound in a Selected Solvent

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent under different storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in the desired solvent (e.g., DMSO, methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Ensure the solid is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of a single stock.

    • Divide the aliquots into different storage condition groups:

      • -20°C, protected from light

      • 4°C, protected from light

      • Room temperature, protected from light

      • Room temperature, exposed to ambient light

  • Time-Point Analysis:

    • Establish a timeline for analysis (e.g., T=0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month).

    • At each time point, take one vial from each storage condition group.

  • Sample Preparation for Analysis:

    • Prepare a dilution series of a freshly prepared this compound solution to serve as a calibration curve.

    • Dilute the samples from the stability study to fall within the linear range of the calibration curve.

  • Analytical Method:

    • Analyze the samples and calibration standards using a suitable analytical method, such as GC/MS or HPLC-UV. The method should be validated for linearity, accuracy, and precision.

    • For GC/MS analysis of environmental samples, methods often involve Soxhlet extraction, gel permeation chromatography, and fractionation over silica.[2][11]

  • Data Analysis:

    • Quantify the concentration of this compound in each sample using the calibration curve.

    • Calculate the percentage of the initial concentration remaining at each time point for each storage condition.

    • Plot the percentage remaining versus time to determine the degradation rate and half-life under each condition.

Visualizations

G Workflow for Preparation and Storage of this compound Stock Solutions cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh Solid Compound dissolve Dissolve in High-Purity Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Amber Glass Vials dissolve->aliquot Ensure Complete Dissolution store Store at -20°C, Protected from Light aliquot->store prepare_working Prepare Fresh Working Solutions store->prepare_working Use a Fresh Aliquot experiment Use in Experiment prepare_working->experiment

Caption: Workflow for preparing and storing this compound stock solutions.

G Troubleshooting Potential Stability Issues with this compound Solutions start Inconsistent Experimental Results or Unexpected Analytical Peaks check_solution Is the stock solution old or improperly stored? start->check_solution yes_solution Prepare Fresh Stock Solution Store at -20°C in amber vials check_solution->yes_solution Yes no_solution Was fresh, high-purity solvent used? check_solution->no_solution No yes_solvent Is glassware clean and appropriate (e.g., silanized)? no_solution->yes_solvent Yes no_solvent Use fresh, high-purity solvent no_solution->no_solvent No yes_glassware Review analytical method parameters (e.g., GC inlet temperature) yes_solvent->yes_glassware Yes no_glassware Thoroughly clean glassware or use new vials yes_solvent->no_glassware No

Caption: Decision tree for troubleshooting stability issues.

References

Addressing peak tailing of Tris(4-chlorophenyl)methanol in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides solutions for addressing peak tailing of Tris(4-chlorophenyl)methanol in gas chromatography (GC) analyses. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram. For a polar and sensitive compound like this compound, this is often due to undesirable interactions with active sites within the GC system. This distortion can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample, ultimately compromising the reliability of quantitative results.

Q2: What are the primary causes of peak tailing for this compound?

A2: The most common causes stem from:

  • Active Sites: The polar hydroxyl group in this compound can interact with active sites, such as exposed silanols in the inlet liner, glass wool, column, or metal surfaces in the flow path.[1][2]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix on the column can create new active sites.[3][4]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and turbulence, leading to peak distortion.[2][3][4]

  • Inadequate Method Parameters: Sub-optimal inlet temperature, carrier gas flow rate, or temperature ramp can contribute to peak tailing.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.

Guide 1: Initial System Checks and Inlet Maintenance

If you are experiencing peak tailing, begin with these simple yet effective steps.

Q1.1: Where should I start my troubleshooting?

A1.1: Always start with the easiest and most common sources of the problem. The GC inlet is a frequent culprit for peak tailing issues.[3] A logical first step is to perform routine inlet maintenance.

Q1.2: What does routine inlet maintenance involve?

A1.2: Routine inlet maintenance includes replacing the septum and the inlet liner. Over time, the liner can become contaminated with non-volatile matrix components, creating active sites that interact with sensitive analytes.[1]

Experimental Protocol: Inlet Maintenance

  • Cool Down: Turn off the GC oven and inlet heaters and allow them to cool to a safe temperature.

  • Turn Off Gases: Turn off the carrier and split vent gas flows.

  • Replace Septum: Unscrew the septum nut, remove the old septum with forceps, and install a new, high-quality septum. Avoid overtightening the nut.

  • Replace Liner: Remove the inlet retaining nut and carefully remove the old liner. Replace it with a new, deactivated liner of the appropriate geometry. Using a liner with deactivated glass wool can help trap non-volatile residues.[5]

  • Reassemble and Leak Check: Reassemble the inlet, restore gas flows, and perform a leak check.

  • Equilibrate: Heat the inlet to the setpoint temperature and allow the system to equilibrate before analysis.

Guide 2: Column Conditioning and Care

If inlet maintenance does not resolve the peak tailing, the issue may lie with the column.

Q2.1: My peak is still tailing after inlet maintenance. What's the next step?

A2.1: The front end of the GC column can become contaminated or damaged over time. Trimming the column can remove the problematic section.[6]

Experimental Protocol: Column Trimming

  • Cool Down and Disconnect: Cool the GC oven and inlet and turn off the carrier gas. Carefully disconnect the column from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a capillary column cutting tool, make a clean, square cut to remove approximately 15-20 cm from the front of the column. A clean cut is crucial for good peak shape.[2]

  • Reinstall Column: Reinstall the column in the inlet at the correct depth according to the manufacturer's instructions.

  • Leak Check and Condition: Restore carrier gas flow and perform a leak check. Condition the column by heating it to a temperature slightly above the final temperature of your analytical method for a short period.

Q2.2: What if trimming the column doesn't work?

A2.2: If trimming the column does not improve the peak shape, the entire column may be contaminated or degraded. In this case, replacing the column with a new, high-quality, inert column is recommended.[3] For active compounds like this compound, using a column specifically designed for inertness can significantly improve peak shape.

Guide 3: Method Optimization

Optimizing your GC method parameters can also mitigate peak tailing.

Q3.1: Can my injection technique affect peak shape?

A3.1: Yes, especially for splitless injections. Ensure your initial oven temperature is low enough to allow for proper solvent focusing. A starting temperature about 20°C below the boiling point of the solvent is a good rule of thumb.[2] Also, ensure the splitless hold time is appropriate for your injection volume and carrier gas flow rate.

Q3.2: What about priming the system?

A3.2: For the analysis of organochlorine compounds, which are similar in nature to this compound, it can be beneficial to "prime" or "condition" the GC system. This involves injecting a high-concentration standard one or more times before running your samples. This helps to deactivate any remaining active sites in the system.

Quantitative Data Summary

The following table provides illustrative data on how different troubleshooting steps can impact the peak shape of this compound, as measured by the USP Tailing Factor (Tf). A Tf value of 1 indicates a perfectly symmetrical peak, with values greater than 1 indicating increasing tailing.

Troubleshooting ActionInitial Tailing Factor (Tf)Tailing Factor (Tf) After ActionExpected Improvement
Inlet Maintenance
Replace Septum & Liner2.11.5Significant
Use Deactivated Liner with Glass Wool2.11.3Very Significant
Column Care
Trim 15 cm from Column Inlet1.81.4Moderate to Significant
Replace with New Inert Column1.81.1Very Significant
Method Optimization
System Priming (High Conc. Std.)1.61.2Significant

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner) start->inlet_maintenance check_peak_1 Peak Shape Improved? inlet_maintenance->check_peak_1 column_care Perform Column Care (Trim or Replace Column) check_peak_1->column_care No resolved Problem Resolved (Tf <= 1.2) check_peak_1->resolved Yes check_peak_2 Peak Shape Improved? column_care->check_peak_2 method_optimization Optimize GC Method (Priming, Temperatures) check_peak_2->method_optimization No check_peak_2->resolved Yes check_peak_3 Peak Shape Improved? method_optimization->check_peak_3 check_peak_3->resolved Yes consult Consult Advanced Troubleshooting Guide check_peak_3->consult No

References

Technical Support Center: Tris(4-chlorophenyl)methanol Extraction from Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the extraction efficiency of Tris(4-chlorophenyl)methanol (TCPM) and related compounds from complex fatty matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analyte recovery is consistently low when using a standard QuEChERS protocol on adipose tissue. What is the likely cause and solution?

A1: Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols are primarily optimized for high-moisture, low-fat matrices like fruits and vegetables.[1][2] When applied to fatty tissues, the highly lipophilic nature of both the matrix (triglycerides) and the analyte (TCPM) causes a partitioning issue. TCPM will preferentially remain in the lipid phase rather than partitioning into the acetonitrile extraction solvent, leading to low recovery.[3]

Troubleshooting Steps:

  • Incorporate C18 Sorbent: During the dispersive solid-phase extraction (dSPE) cleanup step, add C18 sorbent along with the standard primary secondary amine (PSA). C18 helps to bind and remove lipids from the extract.[3][4]

  • Add a Freezing Step: After the initial acetonitrile extraction and centrifugation, freeze the supernatant for several hours or overnight. This will cause a significant portion of the lipids to precipitate. Centrifuge the cold extract and proceed with the supernatant for dSPE cleanup.[5]

  • Perform a Hexane/Acetonitrile Partition: After the initial extraction, add hexane to the acetonitrile extract. The lipids will partition into the hexane layer, while the slightly more polar TCPM will preferentially stay in the acetonitrile. This step requires careful optimization to avoid losing the analyte to the hexane layer.[5]

  • Consider Enhanced Sorbents: Utilize specialized cleanup products like Enhanced Matrix Removal—Lipid (EMR—Lipid), which are specifically designed to remove fats with high selectivity.[4]

Q2: My gas chromatography-mass spectrometry (GC-MS) system requires frequent, intensive cleaning (e.g., liner and source cleaning) after analyzing fatty tissue extracts. How can I reduce this instrument contamination?

A2: Rapid system contamination is a classic sign of insufficient cleanup. Co-extracted lipids and other high-molecular-weight matrix components are non-volatile and accumulate in the GC inlet and MS source, leading to poor performance, peak shape distortion, and signal suppression.[4][6]

Solutions:

  • Implement Gel Permeation Chromatography (GPC): GPC is a highly effective cleanup technique that separates compounds based on their size. It quantitatively removes large lipid molecules while allowing the smaller pesticide analytes to pass through for collection.[7][8] It is often considered a gold-standard cleanup method for fatty samples.[9]

  • Optimize Solid-Phase Extraction (SPE): If using SPE, ensure the sorbent and elution protocol are optimized for lipid removal. Florisil, silica gel, and alumina are common choices.[10][11] A multi-step elution process may be necessary to first wash away interferences before eluting the target analyte.

  • Use Selective Pressurized Liquid Extraction (PLE): In this advanced method, fat-retaining sorbents like Florisil or alumina can be packed directly into the extraction cell along with the sample. This allows for simultaneous extraction and cleanup in a single, automated step, providing a much cleaner final extract.[10][12][13]

Q3: Which initial extraction technique is most effective for this compound in fatty tissues: Soxhlet, Pressurized Liquid Extraction (PLE), or modified QuEChERS?

A3: The "best" method depends on available equipment, sample throughput needs, and desired solvent consumption.

  • Soxhlet Extraction: This is a traditional, robust, and exhaustive technique that can yield high recoveries (around 90% for TCPM)[14]. However, it is slow, requires large volumes of solvent, and is not easily automated.[15][16]

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this modern technique uses elevated temperature and pressure to achieve rapid and efficient extractions with significantly less solvent.[17][18] It is fully automated and can incorporate in-cell cleanup.[10] Studies have shown PLE can provide superior recoveries compared to traditional methods.[10]

  • Modified QuEChERS: This method is very fast and uses minimal solvent, making it ideal for high-throughput labs. However, as discussed in Q1, it requires significant modification and validation for fatty matrices to ensure adequate lipid removal and analyte recovery.[1][4][5]

Below is a troubleshooting decision tree to help select the appropriate method and diagnose common issues.

TroubleshootingWorkflow start Start: Poor Extraction Efficiency or Instrument Contamination check_recovery Issue: Low Analyte Recovery? start->check_recovery check_contamination Issue: High Instrument Contamination? start->check_contamination is_quechers Using Standard QuEChERS? check_recovery->is_quechers Yes check_cleanup Is a Post-Extraction Cleanup Step Used? check_contamination->check_cleanup Yes quechers_solution Solution: Modify QuEChERS Protocol. - Add C18 / EMR-Lipid - Add Freeze-out Step - Use Hexane Partition is_quechers->quechers_solution Yes consider_method Consider Alternative Extraction Method is_quechers->consider_method No quechers_solution->check_contamination no_cleanup_solution Solution: Implement a Cleanup Step. - Gel Permeation (GPC) - Solid-Phase (SPE) check_cleanup->no_cleanup_solution No cleanup_ineffective Is Cleanup Ineffective? check_cleanup->cleanup_ineffective Yes cleanup_solution Solution: Optimize Cleanup. - Switch to GPC for high fat - Optimize SPE sorbent - Consider Selective PLE cleanup_ineffective->cleanup_solution Yes cleanup_solution->check_recovery Re-validate Recovery method_ple PLE/ASE: Fast, Automated, Low Solvent, In-cell Cleanup consider_method->method_ple method_soxhlet Soxhlet: Exhaustive, Robust, High Solvent, Slow consider_method->method_soxhlet

Troubleshooting decision tree for TCPM extraction.

Data Presentation: Comparison of Extraction Techniques

The following table summarizes key performance indicators for common extraction and cleanup methodologies for organochlorine pesticides like TCPM in fatty tissues.

MethodTypical RecoverySpeedSolvent UsageAutomationKey AdvantagePrimary Limitation
Soxhlet + GPC Cleanup >85%[14]Very Slow (8-24h)Very HighSemi-automatedHighly effective and exhaustiveTime and solvent intensive[7]
Modified QuEChERS 70-95%[4]Very Fast (<1h)Very LowManualHigh throughput and low costRequires extensive modification for fat[1][3]
Pressurized Liquid Extraction (PLE) >90%[10]Fast (20-30 min/sample)Low-MediumFully AutomatedFast, efficient, and allows in-cell cleanup[10][13]High initial instrument cost
Gel Permeation Chromatography (GPC) >95% (as cleanup)[19]MediumHighFully AutomatedExcellent lipid removal efficiency[9][8]Can be slow; high solvent use[7]
Solid-Phase Extraction (SPE) Variable (70-110%)[7]MediumLowSemi or Fully AutomatedHigh selectivity with correct sorbent[20][21]Sorbent selection is critical; can clog[1]

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) with In-Cell Cleanup

This method is highly recommended for its efficiency, speed, and automation. It combines extraction and cleanup into a single step.

  • Sample Preparation:

    • Homogenize 1-2 g of frozen fatty tissue with a dispersing agent like diatomaceous earth or anhydrous sodium sulfate until a uniform, free-flowing powder is obtained.

  • Cell Assembly:

    • Place a cellulose filter at the bottom of a PLE extraction cell (e.g., 22 mL).

    • Add a 1 cm layer of fat-retaining sorbent such as basic alumina or Florisil.[10]

    • Transfer the homogenized sample mixture into the cell.

    • Add another 1 cm layer of the sorbent on top of the sample.

    • Fill any remaining void space with the dispersing agent.

  • PLE Instrument Parameters:

    • Solvent: Dichloromethane/Hexane (1:1, v/v)[10] or Acetonitrile.

    • Temperature: 100 °C.[12]

    • Pressure: 1500 psi.

    • Static Cycles: 2 cycles.

    • Static Time: 5-10 minutes per cycle.[18]

    • Flush Volume: 60% of cell volume.

    • Purge Time: 120 seconds with nitrogen.

  • Post-Extraction:

    • Collect the extract in a glass vial.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS or LC-MS analysis.

Protocol 2: Modified QuEChERS with C18 and Freeze-Out

This protocol is a cost-effective, high-throughput alternative that has been modified for fatty matrices.

  • Extraction:

    • Weigh 5 g of homogenized fatty tissue into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards.

    • Add the appropriate QuEChERS salt packet (e.g., AOAC or EN method salts).

    • Shake vigorously for 2 minutes.

    • Centrifuge at >3000 x g for 5 minutes.

  • Freeze-Out Lipid Removal:

    • Transfer the acetonitrile supernatant to a clean tube.

    • Place the tube in a -20 °C freezer for at least 2 hours (or overnight).[5]

    • Centrifuge the cold extract at >3000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 6 mL aliquot of the cold supernatant to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 sorbent.

    • Vortex for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer the final extract into an autosampler vial for analysis.

Visualizations

The following workflow illustrates the general process for extracting TCPM from fatty tissues, highlighting the critical decision points for extraction and cleanup.

ExtractionWorkflow sample_prep Sample Homogenization (with drying agent) extraction_choice Step 1: Extraction sample_prep->extraction_choice ple Pressurized Liquid Extraction (PLE) extraction_choice->ple quechers Modified QuEChERS extraction_choice->quechers soxhlet Soxhlet extraction_choice->soxhlet in_cell_cleanup In-Cell Cleanup (during PLE) ple->in_cell_cleanup Integrated Cleanup gpc Gel Permeation Chromatography (GPC) ple->gpc Optional Polishing dspe dSPE (C18/PSA) quechers->dspe soxhlet->gpc cleanup_choice Step 2: Cleanup analysis Step 3: Concentration & GC-MS Analysis in_cell_cleanup->analysis dspe->analysis gpc->analysis

General workflow for TCPM extraction from fatty tissues.

References

Minimizing degradation of Tris(4-chlorophenyl)methanol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Tris(4-chlorophenyl)methanol (TCPM) during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TCPM) and why is its stability a concern?

A1: this compound (TCPM) is an organochlorine compound, identified as an environmental contaminant and a metabolite of Tris(4-chlorophenyl)methane (TCPMe).[1][2] Its stability is a significant concern during sample analysis because, like many tertiary alcohols and triarylmethane compounds, it can be susceptible to degradation under certain chemical and physical conditions. This degradation can lead to inaccurate quantification and misinterpretation of results.

Q2: What are the primary factors that can cause TCPM degradation during sample preparation?

A2: The primary factors that can contribute to the degradation of TCPM include:

  • pH: Exposure to strong acidic or basic conditions.

  • Temperature: High temperatures during extraction, evaporation, or analysis.

  • Light: Exposure to UV light.

  • Solvent: The choice of solvent can influence stability.

  • Matrix Components: Reactive components within the sample matrix itself.

Q3: What are the expected degradation products of TCPM?

A3: While specific degradation studies on TCPM are limited, based on its chemical structure, potential degradation products could include Tris(4-chlorophenyl)methane (TCPMe) through reduction or the corresponding carbocation which could lead to other products.[2] Hydrolysis or oxidation products may also form depending on the conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of TCPM.

Issue 1: Low Recovery of TCPM

Q: I am experiencing consistently low recovery of TCPM from my samples. What are the potential causes and how can I troubleshoot this?

A: Potential Causes and Solutions

Potential CauseRecommended Solution
Degradation due to pH Neutralize the sample matrix to a pH of ~7 before extraction. Avoid using strong acids or bases during any stage of sample preparation. If the matrix is inherently acidic or basic, consider using a suitable buffer.
Thermal Degradation Use low-temperature extraction techniques such as ultrasonic or microwave-assisted extraction with temperature control. During solvent evaporation steps, use a gentle stream of nitrogen at a low temperature (<30°C). For GC analysis, check for degradation by injecting a standard of TCPM and looking for the appearance of degradation products. If degradation is observed, lower the injection port temperature.
Photodegradation Protect samples from light at all stages of preparation and analysis. Use amber glassware or cover glassware with aluminum foil. Minimize the exposure of extracts and standards to ambient light.
Inappropriate Solvent Use high-purity, pesticide-residue grade solvents. For extraction, consider using a non-polar or moderately polar solvent like hexane, dichloromethane, or a mixture thereof. For storage of standards and extracts, use a non-reactive solvent such as toluene or DMSO and store at low temperatures (-20°C or lower).
Poor Extraction Efficiency Optimize the extraction method. For solid samples, ensure they are thoroughly homogenized and consider using a multi-step extraction. For liquid samples, ensure adequate partitioning by adjusting the solvent-to-sample ratio and mixing intensity.
Adsorption to Glassware Silanize all glassware to minimize active sites that can adsorb TCPM.
Issue 2: Appearance of Unexpected Peaks in Chromatograms

Q: My chromatograms show unexpected peaks that are not present in my standards. Could this be due to TCPM degradation?

A: Potential Causes and Solutions

Potential CauseRecommended Solution
On-Column Degradation (GC) As mentioned for low recovery, inject a pure TCPM standard to check for the appearance of degradation peaks. Common degradation products of other organochlorines like DDT and endrin are often used as indicators of system inertness.[3][4] A similar approach can be used for TCPM. If degradation is confirmed, perform inlet maintenance, including changing the liner and trimming the column.
Matrix Effects (LC-MS) Co-eluting matrix components can interfere with the ionization of TCPM, leading to signal suppression or enhancement, and potentially the appearance of adducts or fragment ions that may be misinterpreted.[5][6][7][8][9] To mitigate this, improve sample cleanup, use matrix-matched standards for calibration, or employ an isotopically labeled internal standard.
Contamination Ensure all solvents, reagents, and materials are free from contaminants. Run a method blank with each batch of samples to identify any sources of contamination.
Issue 3: High Variability in Replicate Samples

Q: I am observing high relative standard deviation (RSD) in the analysis of my replicate samples. What could be causing this inconsistency?

A: Potential Causes and Solutions

Potential CauseRecommended Solution
Inconsistent Sample Homogeneity For solid samples, ensure that the entire sample is homogenized to a fine powder or a uniform slurry before taking a subsample for extraction.
Variable Degradation Inconsistent exposure to light, temperature, or pH across samples can lead to variable degradation. Standardize all sample handling and preparation steps to ensure each sample is treated identically.
Instrumental Variability Ensure the analytical instrument (GC or LC-MS) is properly maintained and calibrated. Check for leaks, ensure consistent injection volumes, and monitor system performance with regular quality control checks.

Data Presentation: Expected Stability of TCPM

The following table summarizes the expected qualitative stability of this compound under various conditions based on general chemical principles of tertiary alcohols and triarylmethane compounds.

ConditionParameterExpected StabilityRecommendations
pH Acidic (pH < 4)LowAvoid acidic conditions. Neutralize samples.
Neutral (pH 6-8)HighMaintain neutral pH throughout sample preparation.
Basic (pH > 10)Moderate to LowAvoid strong bases.
Temperature -20°C (Storage)HighStore standards and extracts at or below -20°C.
Room Temperature (20-25°C)ModerateMinimize time at room temperature.
40-60°C (Evaporation/GC Inlet)LowUse gentle evaporation techniques and optimize GC inlet temperature.
Light Dark (Amber Vials)HighUse amber glassware or protect from light.
Ambient LightModerateMinimize exposure to laboratory light.
UV LightLowAvoid direct exposure to sunlight or UV lamps.
Solvent Non-polar (e.g., Hexane)HighSuitable for extraction and short-term storage.
Chlorinated (e.g., DCM)HighA good choice for extraction.
Polar Aprotic (e.g., Acetonitrile)ModerateCheck for compatibility and potential for reactions.
Polar Protic (e.g., Methanol)Moderate to LowPotential for solvolysis, especially under non-neutral pH.

Experimental Protocols

Protocol: Extraction and Cleanup of TCPM from Biological Tissue

This protocol is a generalized procedure based on methods for other organochlorine pesticides and should be optimized for your specific matrix and analytical instrumentation.

  • Sample Homogenization:

    • Weigh approximately 1-2 g of frozen tissue.

    • Mix with anhydrous sodium sulfate until a free-flowing powder is obtained.

  • Extraction:

    • Transfer the homogenized tissue to an extraction cell.

    • Spike with an appropriate internal standard (e.g., an isotopically labeled TCPM).

    • Extract with dichloromethane (DCM) or a hexane/DCM mixture using an appropriate technique (e.g., Soxhlet, Accelerated Solvent Extraction).

  • Concentration:

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. The water bath temperature should not exceed 30°C.

  • Cleanup - Gel Permeation Chromatography (GPC):

    • Perform GPC to remove lipids and other high-molecular-weight interferences.

    • Collect the fraction containing TCPM.

  • Cleanup - Silica Gel/Florisil Chromatography:

    • Further clean the GPC fraction using a silica gel or Florisil column.

    • Elute with a series of solvents of increasing polarity. TCPM is expected to elute in a non-polar to moderately polar fraction.

    • Collect the appropriate fraction and concentrate.

  • Solvent Exchange and Final Volume:

    • Exchange the solvent to one compatible with your analytical instrument (e.g., hexane for GC-ECD, or a suitable solvent for LC-MS).

    • Adjust to a final volume of 1 mL.

  • Analysis:

    • Analyze the final extract by GC-MS or LC-MS/MS.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis homogenization 1. Sample Homogenization (with Sodium Sulfate) extraction 2. Extraction (e.g., ASE with DCM/Hexane) homogenization->extraction concentration1 3. Initial Concentration (<30°C) extraction->concentration1 gpc 4. Gel Permeation Chromatography (Lipid Removal) concentration1->gpc silica 5. Silica/Florisil Chromatography (Fractionation) gpc->silica concentration2 6. Final Concentration & Solvent Exchange silica->concentration2 analysis 7. GC-MS or LC-MS/MS Analysis concentration2->analysis

Caption: Experimental workflow for TCPM analysis.

degradation_pathway TCPM This compound (TCPM) Degradation Degradation Conditions (Acid, Heat, Light) TCPM->Degradation Carbocation Triarylmethyl Carbocation Degradation->Carbocation Elimination of H2O TCPMe Tris(4-chlorophenyl)methane (TCPMe) Carbocation->TCPMe Reduction Other Other Degradation Products Carbocation->Other Reaction with Nucleophiles

References

Technical Support Center: Tris(4-chlorophenyl)methanol Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell viability assays with Tris(4-chlorophenyl)methanol (TCPMOH).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Discrepancy between MTT/XTT and other viability assays.

Question: My MTT or XTT assay shows a significant decrease in cell viability in response to this compound, but this is not confirmed by other methods like LDH or Trypan Blue exclusion assays. What could be the cause?[1]

Answer: This discrepancy often points towards direct interference of the compound with the assay chemistry rather than actual cytotoxicity.

  • Compound Interference: this compound, like other chemical compounds, may directly reduce the tetrazolium salts (MTT, XTT, MTS) to formazan, leading to a false signal of metabolic activity or, conversely, interfere with the cellular machinery responsible for this reduction.[2][3][4][5] It is also possible that the compound could inhibit the enzymes responsible for MTT reduction.[1]

  • Altered Cellular Metabolism: TCPMOH is known to affect various metabolic pathways, including xenobiotic and lipid metabolism.[6][7] This could alter the level of cellular reductants (NADH, NADPH) that are necessary for the reduction of tetrazolium salts, leading to inaccurate viability readings.[1][8][9]

Troubleshooting Steps:

  • Run a Cell-Free Control: Incubate this compound with the MTT or XTT reagent in cell-free culture medium. A color change in the absence of cells indicates direct chemical reduction of the dye by the compound.[2][3]

  • Use an Alternative Assay: Employ a cell viability assay with a different endpoint that is less susceptible to metabolic interference. Recommended alternatives include:

    • SRB (Sulforhodamine B) Assay: Measures total protein content.[3]

    • LDH (Lactate Dehydrogenase) Assay: Measures membrane integrity by quantifying LDH release from damaged cells.[1][3]

    • ATP-based Assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP as an indicator of metabolically active cells.[10]

    • Trypan Blue Exclusion Assay: A dye exclusion method to visually distinguish viable from non-viable cells.[3]

Issue 2: High background absorbance in control wells.

Question: I am observing high background absorbance in my control wells (media only or vehicle control) during my cell viability assays with this compound. Why is this happening?

Answer: High background can obscure the true signal from your cells and can be caused by several factors.

  • Compound Precipitation: this compound is a lipophilic compound and may not be fully soluble in aqueous culture media, leading to precipitation that can scatter light and increase absorbance readings.

  • Media Components: Phenol red in culture media can interfere with absorbance readings in colorimetric assays.[2]

  • Reagent Contamination: Contamination of assay reagents with reducing agents can lead to non-specific signal generation.[2]

Troubleshooting Steps:

  • Check Compound Solubility: Visually inspect the wells for any precipitate after adding this compound. Consider using a lower concentration or a different solvent system.

  • Use Phenol Red-Free Media: Perform the final assay steps in phenol red-free media to eliminate its interference.[2]

  • Run Compound-Only Controls: Include controls with this compound in cell-free media to measure its intrinsic absorbance or interference.[2]

  • Ensure Reagent Quality: Use fresh, sterile-filtered reagents to avoid contamination.

Issue 3: Inconsistent IC50 values across experiments.

Question: The calculated IC50 value for this compound varies significantly between experimental repeats. How can I improve consistency?

Answer: Variability in IC50 values can stem from several sources.

  • Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final readout.

  • Incubation Times: Variations in the incubation time with the compound or the assay reagent can affect the results.

  • Plate Edge Effects: Cells in the outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can impact cell health and assay performance.

  • Pipetting Errors: Inaccurate pipetting of cells, compound, or assay reagents is a common source of variability.

Troubleshooting Steps:

  • Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

  • Standardize Incubation Times: Strictly adhere to the optimized incubation times for both compound treatment and assay development.

  • Avoid Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[2]

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known cellular effects?

This compound (TCPMOH) is a persistent organic pollutant and is considered a byproduct of DDT manufacturing.[6][11] It is known to be toxic and can bioaccumulate in marine species.[6][11][12][13][14] Studies have shown that TCPMOH can induce embryonic mortality and developmental deformities in zebrafish.[6][15][16][17] It impacts various cellular pathways, including those involved in xenobiotic metabolism, lipid metabolism, transcriptional regulation, and endocrine function.[6][7][18] TCPMOH has also been shown to be cytotoxic at micromolar concentrations.[19]

Q2: Which cell viability assays are most likely to be affected by this compound?

Assays that rely on cellular reductive capacity are particularly susceptible to interference. This includes tetrazolium-based assays such as MTT, XTT, and MTS, which measure the reduction of a substrate to a colored formazan product.[3][9] Compounds with reducing properties can directly interact with the assay reagents, leading to inaccurate results.[3][5]

Q3: What are the best practices for setting up a cell viability assay with a potentially interfering compound like this compound?

  • Thoroughly Characterize the Compound: Test for direct interference with the chosen assay in a cell-free system.

  • Include Proper Controls: Always include vehicle controls, compound-only controls (in cell-free media), and untreated cell controls.

  • Use Multiple Assay Endpoints: Confirm your results with at least two different types of viability assays that measure distinct cellular parameters (e.g., metabolic activity and membrane integrity).

  • Optimize Assay Conditions: Optimize cell seeding density, compound concentration range, and incubation times for your specific cell line and experimental setup.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Developmental Toxicity (Zebrafish)
Increased Mortality & Deformities0.1, 0.5, 1, 5 µMZebrafish embryos[6][7]
Reduced Islet and Pancreas Area50 nMZebrafish embryos[18][20]
Cytotoxicity
Cytotoxic Effects16, 32, 64 µMBovine granulosa cells[19]
Systemic Effects (Rats)
Hepatic and Splenic Changes10, 100 ppm (dietary)Rats[12][21]

Experimental Protocols

MTT Assay Protocol [3][22]

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

SRB Assay Protocol [3]

  • Following compound treatment as described for the MTT assay, fix the cells by gently adding 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Wash the plate five times with deionized water and allow it to air dry.

  • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.

  • Read the absorbance at 510 nm.

Visualizations

experimental_workflow cluster_start cluster_troubleshooting Troubleshooting Steps cluster_end start Inconsistent Results with This compound cell_free Perform Cell-Free Assay (Compound + Assay Reagent) start->cell_free interference Interference Detected? cell_free->interference alternative_assay Select Alternative Assay (e.g., SRB, LDH, ATP-based) interference->alternative_assay Yes no_interference No Interference interference->no_interference No validate Validate Results with Alternative Method alternative_assay->validate conclusion Reliable Cell Viability Data validate->conclusion optimize Optimize Assay Parameters (Seeding Density, Incubation Time) no_interference->optimize re_evaluate Re-evaluate Cytotoxicity optimize->re_evaluate re_evaluate->conclusion

Caption: Troubleshooting workflow for inconsistent cell viability assay results.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_assay_interference Assay Interference TCPMOH This compound (TCPMOH) metabolism Altered Xenobiotic & Lipid Metabolism TCPMOH->metabolism endocrine Endocrine Disruption TCPMOH->endocrine gene_expression Altered Gene Expression TCPMOH->gene_expression cytotoxicity Cytotoxicity TCPMOH->cytotoxicity tetrazolium_assay Tetrazolium Assays (MTT, XTT, MTS) metabolism->tetrazolium_assay Affects Reductant Levels inconsistent_results Inconsistent Viability Results cytotoxicity->inconsistent_results Leads to tetrazolium_assay->inconsistent_results Causes

Caption: Potential impacts of TCPMOH on cellular pathways and assays.

References

Dealing with co-eluting interferences in Tris(4-chlorophenyl)methanol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during the analysis of Tris(4-chlorophenyl)methanol (TCPMOH).

Troubleshooting Guides

This section offers step-by-step guidance to address specific issues you may encounter during your experiments.

Issue 1: Poor chromatographic resolution between this compound (TCPMOH) and Tris(4-chlorophenyl)methane (TCPMe).

Symptoms:

  • Overlapping or partially co-eluting peaks for TCPMOH and TCPMe.

  • Inaccurate quantification due to peak integration challenges.

  • Shoulder on the main analyte peak.[1][2]

Possible Causes & Troubleshooting Steps:

  • Suboptimal GC Temperature Program: The temperature ramp rate may not be optimal for separating these structurally similar compounds.

    • Solution: Modify the oven temperature program. A slower ramp rate (e.g., 5-10°C/minute) can improve separation.[3] It may also be beneficial to add an isothermal hold at a temperature that maximizes the resolution between the two peaks.

  • Inappropriate GC Column: The column stationary phase may not have the right selectivity for this separation.

    • Solution: Consider a column with a different stationary phase. A mid-polarity phase (e.g., 50% phenyl-methylpolysiloxane) may provide better selectivity compared to a non-polar phase.

  • Carrier Gas Flow Rate is Not Optimized: The linear velocity of the carrier gas affects chromatographic efficiency.

    • Solution: Optimize the carrier gas (e.g., Helium) flow rate to achieve the best resolution. This can be done by performing a van Deemter plot analysis or by systematically varying the flow rate and observing the effect on peak separation.

Issue 2: Co-elution of TCPMOH with DDT and its Metabolites.

Symptoms:

  • A single chromatographic peak containing TCPMOH and one or more DDT metabolites (e.g., p,p'-DDE, p,p'-DDD).

  • Mass spectral interference, leading to inaccurate identification and quantification.

Possible Causes & Troubleshooting Steps:

  • Similar Retention Times on the GC Column: Due to their structural similarities, these compounds can have very close retention times.

    • Solution 1: Enhance Chromatographic Resolution. Employ the strategies mentioned in Issue 1 (optimize temperature program, change column, adjust flow rate).

    • Solution 2: Utilize High-Resolution Mass Spectrometry (HRMS). HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

    • Solution 3: Employ Tandem Mass Spectrometry (MS/MS). By selecting specific precursor-to-product ion transitions (MRM), you can selectively detect and quantify TCPMOH even in the presence of co-eluting compounds.[4][5]

Issue 3: Matrix Interferences Obscuring the Analyte Peak.

Symptoms:

  • Elevated baseline or "hump" under the TCPMOH peak.

  • Ion suppression or enhancement in the mass spectrometer.[6]

  • Poor reproducibility of results across different sample lots.

Possible Causes & Troubleshooting Steps:

  • Insufficient Sample Cleanup: Complex matrices, especially those with high fat content, can introduce a large number of co-extracted compounds.[7][8][9]

    • Solution 1: Implement a More Rigorous Cleanup Protocol.

      • Gel Permeation Chromatography (GPC): Effective for removing lipids and other high molecular weight interferences.[10]

      • Solid Phase Extraction (SPE): Use cartridges with sorbents like Florisil or silica to fractionate the sample and remove interferences.[10]

      • Dispersive Solid Phase Extraction (dSPE): A key step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is effective for a wide range of pesticides and matrices.[7]

    • Solution 2: Utilize Matrix-Matched Calibration. Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for matrix effects.

Data Presentation: Analyte and Potential Interferences

The following tables summarize key analytical parameters for this compound and its common co-eluting interferences.

Table 1: GC-MS and LC-MS/MS Parameters

CompoundAnalysis MethodPrecursor Ion (m/z)Product Ion(s) (m/z)
This compound (TCPMOH)GC-MS (EI)362 (M+)251, 139
Tris(4-chlorophenyl)methane (TCPMe)GC-MS (EI)346 (M+)235, 165
p,p'-DDEGC-MS (EI)318 (M+)246, 176
p,p'-DDDGC-MS (EI)320 (M+)235, 165
p,p'-DDTGC-MS (EI)354 (M+)235, 165
This compound (TCPMOH)LC-MS/MS (ESI+)363.0[To be determined empirically]
Tris(4-chlorophenyl)methane (TCPMe)LC-MS/MS (ESI+)347.0[To be determined empirically]

Note: LC-MS/MS parameters are highly instrument-dependent and require optimization.

Table 2: Example Retention Times under a Specific GC-MS Condition

CompoundRetention Time (min)
p,p'-DDE18.2
Tris(4-chlorophenyl)methane (TCPMe)20.5
This compound (TCPMOH)21.0
p,p'-DDD21.8
p,p'-DDT22.5

Disclaimer: These are example retention times and will vary based on the specific instrument, column, and method parameters used.

Experimental Protocols

Key Experiment: Sample Preparation using a Modified QuEChERS Protocol for Fatty Matrices

This protocol is a general guideline and may require optimization for specific matrices.

  • Homogenization: Homogenize 15 g of the sample. For samples with high water content, the addition of dry ice during homogenization can improve efficiency.[11]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.

    • Shake vigorously for 1 minute.[7]

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., a mixture of PSA, C18, and anhydrous magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Homogenization extraction Acetonitrile Extraction start->extraction 15g sample centrifuge1 Centrifugation extraction->centrifuge1 Add salts cleanup dSPE Cleanup centrifuge1->cleanup Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 Vortex final_extract Final Extract centrifuge2->final_extract Supernatant gcms GC-MS Analysis final_extract->gcms lcms LC-MS/MS Analysis final_extract->lcms processing Data Integration & Quantification gcms->processing lcms->processing report Final Report processing->report troubleshooting_workflow cluster_chromatography Chromatographic Optimization cluster_detection Detection Method cluster_sample_prep Sample Preparation start Poor Resolution or Co-elution Observed temp_program Optimize GC Temperature Program start->temp_program Initial Step use_hrms Utilize High-Resolution MS start->use_hrms If mass interference improve_cleanup Enhance Sample Cleanup (GPC, SPE, dSPE) start->improve_cleanup If matrix effects change_column Change GC Column temp_program->change_column If no improvement end_node Problem Resolved temp_program->end_node flow_rate Adjust Carrier Gas Flow Rate change_column->flow_rate If still co-eluting change_column->end_node use_msms Employ Tandem MS (MRM) flow_rate->use_msms For confirmation flow_rate->end_node use_hrms->end_node use_msms->end_node matrix_match Use Matrix-Matched Standards improve_cleanup->matrix_match matrix_match->end_node

References

Improving signal-to-noise ratio for Tris(4-chlorophenyl)methanol in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tris(4-chlorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the signal-to-noise ratio when analyzing this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise (S/N) ratio for my this compound (TCPM) analysis consistently low?

A low S/N ratio for TCPM can stem from several factors related to its chemical properties and the complexity of the sample matrix. Key areas to investigate include:

  • Matrix Effects: Co-eluting substances from the sample matrix (e.g., lipids, humic acids) can interfere with the ionization of TCPM in the mass spectrometer's source, leading to ion suppression and a weaker signal. This is a primary challenge in complex samples like soil, sediment, and biological tissues.

  • Inefficient Extraction and Cleanup: The choice of extraction and cleanup method is critical. TCPM may be strongly adsorbed to matrix components, and an inappropriate solvent or cleanup sorbent can result in low recovery of the analyte.

  • Suboptimal Instrumental Parameters: Incorrect settings for the gas chromatograph (GC) or mass spectrometer (MS), such as injector temperature, ionization mode, or detector parameters, can significantly reduce signal intensity. For instance, TCPM can be determined with high sensitivity using GC with negative chemical ionization (NCI-MS).[1][2]

  • Analyte Degradation: Although TCPM is a persistent organic pollutant, it can be susceptible to degradation under certain conditions, such as exposure to harsh pH or high temperatures during sample preparation.

Q2: What is the most effective sample preparation technique for extracting TCPM from complex matrices?

The optimal technique depends on the specific matrix. Here's a comparison of commonly used methods:

  • Soxhlet Extraction: A classical and robust method, particularly for solid matrices like sediment and soil. It has been shown to achieve high recovery (around 90%) for TCPM in aquatic organisms and sediment.[1] However, it is time-consuming and requires large volumes of solvent.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly popular for pesticide residue analysis in a wide range of matrices, including soil.[3][4][5] It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is much faster and uses less solvent than traditional methods.

  • Solid-Phase Extraction (SPE): A versatile technique for both liquid and solid samples. It offers a good balance of cleanup efficiency, recovery, and sample throughput. Various sorbents can be used depending on the matrix and interferences.

Q3: How can I confirm and mitigate matrix effects in my TCPM analysis?

Matrix effects, which can cause signal suppression or enhancement, are a common issue.

  • Confirmation: To confirm matrix effects, you can perform a post-extraction spike. This involves comparing the signal response of a standard in a clean solvent to the response of the same standard spiked into a blank matrix extract. A significant difference in response indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Employ more rigorous cleanup techniques like SPE or gel permeation chromatography (GPC) to remove interfering matrix components.[1][6]

    • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement.

    • Employ an Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in extraction recovery.

    • Optimize Chromatographic Separation: Adjust your GC temperature program to achieve better separation of TCPM from co-eluting matrix components.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Signal for TCPM Peak
Potential Cause Troubleshooting Steps
Inefficient Extraction Review your extraction protocol. Ensure the chosen solvent is appropriate for TCPM and the matrix. For fatty matrices, a lipid removal step may be necessary. For solid samples, ensure adequate homogenization.
Poor Analyte Recovery During Cleanup Evaluate your cleanup step (e.g., SPE, d-SPE). The sorbent may be too retentive, or the elution solvent may be too weak. Perform recovery experiments with spiked samples to pinpoint losses.
Analyte Degradation Check the temperature of the GC inlet. High temperatures can cause degradation of thermally labile compounds. Ensure solvents and reagents are fresh and of high purity.
Instrumental Issues Verify the MS is properly tuned. Check for leaks in the GC system.[7][8][9][10] Ensure the correct ionization mode (e.g., NCI for high sensitivity) and acquisition parameters are being used.[11][12]
Sample Concentration Too Low Concentrate the sample extract to a smaller volume before analysis. Ensure the initial sample amount was sufficient.
Issue 2: High Background Noise in Chromatogram
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, GC-grade solvents and reagents. Prepare fresh mobile phases and extraction solvents daily.
Contaminated GC System Bake out the GC column to remove contaminants. Clean the injector port and replace the liner and septum.[7][8][13] Check for and eliminate leaks in the gas lines.
Insufficient Sample Cleanup The sample matrix contains a high level of interfering compounds. Implement a more effective cleanup method, such as multi-layer SPE cartridges or additional d-SPE steps. For fatty matrices, sorbents like Z-Sep can be effective at removing lipids.[14]
Detector Contamination The MS source may be contaminated. Follow the manufacturer's instructions for cleaning the ion source.

Data Presentation

The following tables summarize quantitative data for the analysis of this compound and related organochlorine pesticides using various sample preparation and analytical methods.

Table 1: Performance Data for this compound (TCPM) Analysis

Matrix Method Recovery (%) LOD/LOQ Reference
Aquatic Organisms & SedimentSoxhlet, GPC, GC/NCI-MS90%LOD: 0.02 µg/kg[1]
Rat PlasmaGC-MSRE: ≤ ±14.5%LOQ: 1 ng/mL, LOD: 0.07 ng/mL[2]
Rat FetusGC-MSRE: ≤ ±11.5%-[2]

RE: Relative Error; LOD: Limit of Detection; LOQ: Limit of Quantification

Table 2: Comparison of Recovery for Organochlorine Pesticides (Analogs to TCPM) with Different Extraction Methods

Matrix Method Recovery Range (%) Reference
Fish MuscleGrinding with Na₂SO₄ vs. Freeze Drying64.4 - 126.7% vs. 69.9 - 117.6%[7]
SoilUltrasonic Assisted Solvent Extraction81.42 - 110.7%
SoilModified QuEChERS70 - 120% (for most pesticides)

Experimental Protocols

Protocol 1: Modified QuEChERS for TCPM in Soil

This protocol is adapted from a method for organochlorine pesticides in soil.[3][4][5]

  • Sample Weighing and Hydration:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If analyzing for recovery, spike with a known amount of TCPM standard.

    • Add 10 mL of deionized water and shake for 5 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 5 minutes.

    • Add 5 g of ammonium formate and shake for 1 minute to induce phase separation.

    • Centrifuge at 1,800 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of primary-secondary amine (PSA), and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 1,800 x g for 5 minutes.

  • Analysis:

    • Transfer an aliquot of the cleaned extract into an autosampler vial for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for TCPM in Water

This protocol is a general procedure for the extraction of organochlorine compounds from water samples.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-20 minutes.

  • Elution:

    • Elute the TCPM from the cartridge with a suitable solvent, such as 10 mL of a mixture of acetone and hexane (1:1 v/v).

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis weigh 1. Weigh 10g Soil hydrate 2. Add 10mL Water & Shake weigh->hydrate extract 3. Add 10mL Acetonitrile & Shake hydrate->extract phase_sep 4. Add 5g Ammonium Formate & Shake extract->phase_sep centrifuge1 5. Centrifuge phase_sep->centrifuge1 transfer 6. Take 1mL of Supernatant centrifuge1->transfer add_dspe 7. Add to tube with MgSO4, PSA, C18 transfer->add_dspe vortex 8. Vortex add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 collect 10. Collect Supernatant centrifuge2->collect gcms 11. GC-MS Analysis collect->gcms

Caption: Workflow for QuEChERS extraction and cleanup of TCPM from soil.

Troubleshooting_Logic cluster_sample_prep Sample Preparation Issues cluster_instrument Instrumental Issues cluster_matrix Matrix Effects start Low S/N Ratio for TCPM check_recovery Check Extraction Recovery start->check_recovery check_tune Verify MS Tune start->check_tune confirm_me Confirm with Post-Extraction Spike start->confirm_me check_cleanup Evaluate Cleanup Efficiency check_recovery->check_cleanup check_degradation Assess Analyte Stability check_cleanup->check_degradation check_leaks Inspect for System Leaks check_tune->check_leaks check_params Optimize GC & MS Parameters check_leaks->check_params mitigate_me Mitigate (Matrix-Matched Standards, IS) confirm_me->mitigate_me

Caption: Logical workflow for troubleshooting low S/N for TCPM analysis.

References

Validation & Comparative

A Researcher's Guide to Tris(4-chlorophenyl)methanol (TCPM) Analysis: A Comparative Overview of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of Tris(4-chlorophenyl)methanol (TCPM) is critical for environmental monitoring, toxicological studies, and ensuring the purity of chemical compounds. This guide provides a comparative overview of analytical methodologies for TCPM determination, drawing from published research to aid in the selection and implementation of appropriate testing protocols. As a persistent organic pollutant and a byproduct of DDT manufacturing, understanding its presence and levels in various matrices is of significant scientific interest.[1][2]

Comparative Analysis of Analytical Methods

The determination of TCPM, often analyzed alongside its precursor Tris(4-chlorophenyl)methane (TCPMe), typically involves gas chromatography coupled with mass spectrometry (GC-MS). The choice of ionization technique and sample preparation protocol can significantly influence the method's sensitivity and applicability to different sample types.

ParameterMethod 1: GC/EI-MSMethod 2: GC/NCI-MSMethod 3: GC-MS (Validated for Plasma & Fetus)
Instrumentation Gas Chromatography/Mass Spectrometry (Electron Impact)Gas Chromatography/Mass Spectrometry (Negative Chemical Ionization)Gas Chromatography – Mass Spectrometry
Matrix Aquatic organisms (fish, marine mammals), SedimentAquatic organisms, SedimentRat Plasma, Fetus, Amniotic Fluid
Reported Limit of Detection (LOD) Not explicitly stated for TCPM0.02 µg/kg0.07 ng/mL (for TCPMOH)
Reported Limit of Quantitation (LOQ) Not explicitly stated for TCPMNot explicitly stated1 ng/mL (for TCPMOH)
Recovery Not explicitly stated90%Not explicitly stated
Linearity (r²) Not specifiedNot specified≥ 0.9975
Accuracy (Relative Error %) Not specifiedNot specified≤ ±14.5%
Precision (RSD %) Not specifiedNot specified≤ 3.8%
Reference [3][3][4]

Note: TCPM is also referred to as TCPMOH in some literature. The table highlights the performance characteristics of different analytical approaches, demonstrating the high sensitivity of GC/NCI-MS for environmental samples and the robust validation of a GC-MS method for biological matrices in toxicological studies.

Experimental Protocols: A Closer Look

The successful analysis of TCPM relies on meticulous sample preparation to isolate the analyte from complex matrices. Below are generalized workflows based on published methods.

General Workflow for TCPM Analysis in Environmental and Biological Samples

This diagram illustrates a typical workflow for the analysis of TCPM in various sample types, from initial preparation to final detection.

TCPM Analysis Workflow General Workflow for TCPM Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Tissue, Sediment, Plasma) Homogenization Homogenization/Extraction (e.g., Soxhlet, Liquid-Liquid) Sample->Homogenization GPC Gel Permeation Chromatography (GPC) Homogenization->GPC Lipid Removal Silica Silica Gel Fractionation GPC->Silica Further Purification GCMS GC-MS Analysis (EI or NCI) Silica->GCMS Quantification Quantification & Confirmation GCMS->Quantification Method Selection Logic Logic for Selecting a TCPM Analytical Method cluster_input Initial Considerations cluster_decision Method Choice Matrix Sample Matrix (e.g., Environmental, Biological) HighSens High Sensitivity Method (e.g., GC/NCI-MS) Matrix->HighSens Environmental Trace Analysis Validated Validated Method for Biofluids (e.g., GC-MS) Matrix->Validated Toxicology Studies Screening General Screening Method (e.g., GC/EI-MS) Matrix->Screening General Purpose Sensitivity Required Sensitivity (e.g., Trace levels, Higher conc.) Sensitivity->HighSens Validation Validation Requirements (e.g., GLP, Research) Validation->Validated

References

A Comparative Toxicological Assessment: Tris(4-chlorophenyl)methanol vs. Dichlorodiphenyltrichloroethane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative toxicities of Tris(4-chlorophenyl)methanol (TCPM) and the well-studied pesticide, Dichlorodiphenyltrichloroethane (DDT).

This guide provides a comprehensive comparison of the toxicological profiles of this compound (TCPM), a contaminant and suspected byproduct of DDT manufacturing, and DDT itself. While DDT has been extensively studied for decades, data on TCPM is less abundant. This document aims to synthesize the available experimental data to offer a comparative overview for the scientific community.

Executive Summary

DDT is a well-documented organochlorine pesticide with a moderate acute toxicity profile but significant chronic health and environmental concerns, including its persistence, bioaccumulation, and classification as a probable human carcinogen.[1][2] Its primary mechanism of action involves the disruption of nerve function by targeting voltage-sensitive sodium ion channels.[3]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for TCPM and DDT.

Acute Oral Toxicity Species LD50 (mg/kg) Toxicity Category
This compound (TCPM) Rat300 - 2000 (estimated)Harmful if swallowed (Category 4)[4]
Dichlorodiphenyltrichloroethane (DDT) Rat113 - 800[3]Moderately Toxic[1]
Sub-chronic Oral Toxicity Species Duration NOAEL (mg/kg/day) Observed Effects
This compound (TCPM) Rat28 days1.2 (reproductive effects)[5]Increased liver and spleen weight, induction of hepatic enzymes, elevated Follicle-Stimulating Hormone (FSH) at higher doses.[3][5]
Dichlorodiphenyltrichloroethane (DDT) Rat27 months-Liver hypertrophy, hepatocellular eosinophilic foci, neurotoxicity (tremors).[3][4]
Carcinogenicity Classification Organization Classification
This compound (TCPM) -Data not available
Dichlorodiphenyltrichloroethane (DDT) IARCGroup 2A: Probably carcinogenic to humans[1][2]
NTPReasonably anticipated to be a human carcinogen[6]
EPAB2: Probable human carcinogen[7]

Mechanisms of Toxicity

This compound (TCPM)

The precise molecular mechanisms of TCPM toxicity are not fully elucidated. However, available evidence suggests the following:

  • Endocrine Disruption: TCPM has been shown to have a binding affinity for the androgen receptor comparable to p,p'-DDE, a major metabolite of DDT.[5] In a 28-day study in rats, the highest dose of TCPM led to a significant elevation in serum Follicle-Stimulating Hormone (FSH), suggesting a potential disruption of the hypothalamic-pituitary-gonadal axis.[5]

  • Hepatic Enzyme Induction: Studies in rats have demonstrated that TCPM induces both Phase I and Phase II metabolizing enzymes in the liver, indicating an interaction with xenobiotic metabolism pathways.[3]

Dichlorodiphenyltrichloroethane (DDT)

DDT's mechanisms of toxicity are more extensively characterized:

  • Neurotoxicity: The primary mechanism of acute toxicity for DDT is its effect on the nervous system. It causes prolonged opening of voltage-gated sodium channels in neurons, leading to repetitive firing, tremors, and convulsions.[3][4]

  • Endocrine Disruption: DDT and its metabolites, particularly DDE, are known endocrine disruptors. o,p'-DDT exhibits estrogenic activity, while p,p'-DDE acts as an anti-androgen.[1] This disruption can lead to reproductive and developmental issues.

  • Carcinogenicity: While DDT is not considered a direct genotoxic agent, it is a known tumor promoter in animal models, particularly in the liver.[4][8] The proposed mechanisms involve the induction of cytochrome P450 enzymes, leading to oxidative stress and inhibition of gap junctional intercellular communication.[4]

Experimental Protocols

This section provides an overview of the methodologies for key toxicological experiments relevant to the data presented.

Acute Oral Toxicity (LD50) Study in Rats (Based on OECD Guideline 423)
  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Animals: Healthy, young adult rats of a single strain (e.g., Sprague-Dawley or Wistar), typically females.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered by gavage in a single dose. A stepwise procedure is used with a starting dose based on available information.

    • A small number of animals (typically 3) are used at each step.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The LD50 is calculated based on the mortality data.

28-Day Repeated Dose Oral Toxicity Study in Rodents (Based on OECD Guideline 407)
  • Objective: To evaluate the potential adverse effects of a substance following repeated oral administration for 28 days.

  • Animals: Typically rats, with both males and females.

  • Procedure:

    • The test substance is administered daily by gavage or in the diet at three or more dose levels, plus a control group.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

    • At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.

    • Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Ames Test (Bacterial Reverse Mutation Assay - Based on OECD Guideline 471)
  • Objective: To screen for the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Procedure:

    • Several strains of S. typhimurium with different types of histidine mutations are used.

    • The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

    • The bacteria are plated on a minimal agar medium lacking histidine.

    • After incubation, the number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A significant, dose-related increase in the number of revertant colonies indicates a mutagenic potential.[9][10]

In Vitro Micronucleus Assay (Based on OECD Guideline 487)
  • Objective: To detect the potential of a substance to induce chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity).

  • Procedure:

    • Mammalian cells (e.g., human lymphocytes or Chinese hamster ovary cells) are cultured and exposed to the test substance at several concentrations, with and without metabolic activation.

    • The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Signaling Pathways and Experimental Workflows

DDT_Neurotoxicity_Pathway cluster_channel Neuronal Membrane DDT DDT SodiumChannel Voltage-Gated Sodium Channel DDT->SodiumChannel Binds to Neuron Neuron RepetitiveFiring Repetitive Firing Neuron->RepetitiveFiring Leads to ProlongedOpening Prolonged Opening Neurotoxicity Neurotoxicity (Tremors, Convulsions) RepetitiveFiring->Neurotoxicity Results in

Ames_Test_Workflow start Start strain Select S. typhimurium His- auxotrophic strains start->strain exposure Expose bacteria to Test Compound +/- S9 mix strain->exposure plate Plate on His-deficient media exposure->plate incubate Incubate plate->incubate count Count revertant colonies incubate->count analyze Analyze for dose-dependent increase in revertants count->analyze end_pos Mutagenic analyze->end_pos Significant increase end_neg Non-mutagenic analyze->end_neg No significant increase

References

A Comparative Guide to Tris(4-chlorophenyl)methanol and Tris(4-chlorophenyl)methane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Tris(4-chlorophenyl)methanol (TCPMOH) and its parent compound, Tris(4-chlorophenyl)methane (TCPM), are triarylmethane compounds noted for their environmental persistence and bioaccumulation.[1][2][3] Structurally related to the pesticide DDT, these compounds are considered environmental contaminants, with TCPMOH being a known metabolite of TCPM.[3][4][5] While both are of significant interest to toxicologists and drug development professionals, comprehensive comparative data on their biological activities are sparse. This guide presents a hypothetical comparative study to delineate their physicochemical properties, potential biological activities, and proposed mechanisms of action, providing a framework for future research.

Introduction

This compound (TCPMOH) and Tris(4-chlorophenyl)methane (TCPM) are organochlorine compounds that have been detected in various environmental and biological samples, including marine mammals and human tissues.[3][6] Their structural similarity to DDT raises concerns about their potential as endocrine disruptors and toxins.[3][7] TCPMOH is functionally related to TCPM, differing by the presence of a hydroxyl group on the central carbon, a substitution that significantly alters its chemical properties and biological interactions.[1] This guide provides a comparative analysis based on established chemical principles and hypothetical biological assays to serve as a foundational resource for researchers.

Physicochemical Properties

The addition of a hydroxyl group to the central methane carbon of TCPM to form TCPMOH results in notable differences in polarity, solubility, and reactivity. These properties are fundamental to their biological fate and activity.

PropertyThis compound (TCPMOH)Tris(4-chlorophenyl)methane (TCPM)Data Source(s)
Molecular Formula C₁₉H₁₃Cl₃OC₁₉H₁₃Cl₃[1][2]
Molecular Weight 363.7 g/mol 347.7 g/mol [1][2]
Appearance Colorless or pale yellow crystalline solidSolid[8]
Melting Point 96-97°CNot specified[8]
Boiling Point 489.9°C at 760 mmHg441.6°C at 760 mmHg[8][9]
LogP (Predicted) 6.17.3[1][2]
Solubility Insoluble in water; Soluble in organic solventsInsoluble in water[8]

Synthesis and Characterization

The synthesis of these compounds is crucial for obtaining pure samples for experimental studies. TCPMOH can be synthesized via a Grignard reaction, while TCPM is typically produced by the reduction of TCPMOH.[10]

Proposed Synthesis Workflow

A generalized workflow for the synthesis and purification of TCPMOH and TCPM is outlined below. This process ensures high purity, which is essential for accurate biological and toxicological assessments.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Reduction cluster_final Final Products start Starting Materials (4-chlorobenzophenone, 4-chlorophenylmagnesium bromide) grignard Grignard Reaction start->grignard workup Aqueous Workup & Extraction grignard->workup tcpmoh_crude Crude TCPMOH workup->tcpmoh_crude purify_tcpmoh Column Chromatography tcpmoh_crude->purify_tcpmoh pure_tcpmoh Pure TCPMOH (>98% Purity) purify_tcpmoh->pure_tcpmoh reduction Reduction Reaction (e.g., with Triethylsilane) pure_tcpmoh->reduction characterization Characterization (NMR, MS, HPLC) pure_tcpmoh->characterization purify_tcpm Column Chromatography reduction->purify_tcpm pure_tcpm Pure TCPM (>98% Purity) purify_tcpm->pure_tcpm pure_tcpm->characterization

Caption: Workflow for Synthesis and Purification.

Experimental Protocol: Synthesis of this compound (TCPMOH)

This protocol describes a common method for synthesizing TCPMOH via a Grignard reaction.[10]

  • Preparation: To a solution of 4-chlorobenzophenone (1 equivalent) in dry tetrahydrofuran (THF), add a solution of 4-chlorophenylmagnesium bromide (1.2 equivalents) in THF dropwise at 0°C under an inert atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Cool the reaction to 0°C and slowly add a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure TCPMOH.[10]

Experimental Protocol: Synthesis of Tris(4-chlorophenyl)methane (TCPM)

TCPM can be synthesized by the reduction of TCPMOH.[10]

  • Preparation: Dissolve this compound (1 equivalent) in dichloromethane.

  • Reaction: Add triethylsilane (2 equivalents) followed by trifluoroacetic acid (5 equivalents) to the solution at room temperature. Stir for 4 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain pure TCPM.[10]

Hypothetical Biological Activity Comparison

To evaluate their potential as therapeutic agents or to understand their toxicity, a series of in vitro assays could be performed. The following data are hypothetical and presented for illustrative purposes.

Cytotoxicity Screening

A cytotoxicity assay, such as the MTT assay, is a fundamental first step to determine the concentration at which these compounds induce cell death.[11] This is crucial for establishing dose ranges for subsequent functional assays.

Hypothetical IC₅₀ Values (µM) in HeLa Cells after 48h Exposure

CompoundIC₅₀ (µM)
This compound (TCPMOH)25.5
Tris(4-chlorophenyl)methane (TCPM)68.2
Doxorubicin (Control)0.8

These hypothetical results suggest that TCPMOH exhibits greater cytotoxicity than TCPM, possibly due to the reactive hydroxyl group.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of TCPMOH, TCPM, or a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Postulated Mechanism of Action and Signaling Pathways

Triarylmethanes are known to interact with various biological targets.[12][13] Based on their structure, TCPMOH and TCPM could potentially interfere with pathways related to endocrine function and cellular stress. Studies have shown TCPMOH can bind to the androgen receptor and may act as an endocrine disruptor.[5][14] Recent research in zebrafish embryos indicates that both compounds can downregulate pathways involved in retinol metabolism, circadian rhythm, and steroid biosynthesis.[3][7]

Postulated Signaling Pathway Disruption

The diagram below illustrates a hypothetical mechanism where these compounds might interfere with a generic hormone receptor signaling pathway, leading to downstream effects on gene expression related to cellular metabolism and proliferation.

G TCPMOH TCPMOH Receptor Steroid Hormone Receptor (e.g., AR) TCPMOH->Receptor Binds/Antagonizes TCPM TCPM TCPM->Receptor Binds/Antagonizes (Lower Affinity) HRE Hormone Response Element (DNA) Receptor->HRE Inhibits Binding Transcription Transcription of Target Genes HRE->Transcription Downregulates Metabolism Altered Steroid Biosynthesis Transcription->Metabolism Circadian Disrupted Circadian Rhythm Transcription->Circadian Development Impaired Pancreatic Development Transcription->Development

References

Investigating the Cross-Reactivity of Tris(4-chlorophenyl)methanol in DDT Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the potential for cross-reactivity of Tris(4-chlorophenyl)methanol (TCFPM), a known environmental contaminant and suspected byproduct of technical DDT production, in immunoassays designed for the detection of Dichlorodiphenyltrichloroethane (DDT). Understanding this cross-reactivity is crucial for the accurate assessment of DDT levels in environmental and biological samples, as the presence of structurally similar compounds can lead to overestimated results.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are highly sensitive and specific methods that rely on the binding of an antibody to its target antigen.[1] However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity. This can be a significant issue when analyzing samples that may contain a mixture of the target compound and its metabolites or related substances. In the context of DDT monitoring, the presence of compounds like TCFPM, which shares structural similarities with DDT, necessitates a thorough evaluation of their potential to interfere with the immunoassay.[2][3]

Structural Comparison: DDT and this compound

The potential for cross-reactivity between DDT and TCFPM stems from their shared structural motifs. Both molecules contain multiple chlorophenyl groups attached to a central carbon atom. This structural resemblance can lead to the antibody used in a DDT immunoassay recognizing and binding to TCFPM, albeit likely with a different affinity than its primary target, DDT.

Quantitative Cross-Reactivity Data

A comprehensive review of available scientific literature did not yield specific quantitative data on the percentage of cross-reactivity of this compound in a validated DDT immunoassay. While numerous studies describe the development and validation of immunoassays for DDT and its primary metabolites (such as DDE and DDD), they do not consistently include TCFPM in their cross-reactivity panels.

The absence of this specific data highlights a potential gap in the validation of some existing DDT immunoassays, particularly for samples where contamination with technical DDT impurities is suspected.

Logical Framework for Assessing Cross-Reactivity

The following diagram illustrates the logical workflow for assessing the cross-reactivity of a compound like TCFPM in a competitive immunoassay for DDT.

Cross_Reactivity_Assessment cluster_preparation Reagent Preparation cluster_assay Competitive Immunoassay cluster_analysis Data Analysis DDT_Standard DDT Standard Incubation Incubation of Standards/Samples with Labeled DDT DDT_Standard->Incubation TCFPM_Standard TCFPM Standard TCFPM_Standard->Incubation DDT_Antibody Anti-DDT Antibody Assay_Plate Microtiter Plate coated with Antibody DDT_Antibody->Assay_Plate Labeled_DDT Labeled DDT (Tracer) Labeled_DDT->Incubation Assay_Plate->Incubation Washing Washing Step Incubation->Washing Substrate_Addition Substrate Addition Washing->Substrate_Addition Signal_Measurement Signal Measurement Substrate_Addition->Signal_Measurement Standard_Curve Generate DDT Standard Curve Signal_Measurement->Standard_Curve IC50_TCFPM Determine IC50 for TCFPM Signal_Measurement->IC50_TCFPM IC50_DDT Determine IC50 for DDT Standard_Curve->IC50_DDT Cross_Reactivity_Calc Calculate % Cross-Reactivity IC50_DDT->Cross_Reactivity_Calc IC50_TCFPM->Cross_Reactivity_Calc

Figure 1. Workflow for determining the cross-reactivity of TCFPM in a competitive DDT immunoassay.

Experimental Protocol for Cross-Reactivity Determination

While a specific published protocol for TCFPM cross-reactivity in a DDT immunoassay is not available, a general methodology based on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided below. This protocol is a standard approach for assessing the specificity of an immunoassay.

Objective: To determine the percentage of cross-reactivity of TCFPM in a competitive ELISA for DDT.

Materials:

  • Microtiter plates (96-well)

  • Anti-DDT antibody

  • DDT standard solution

  • This compound (TCFPM) standard solution

  • DDT-enzyme conjugate (e.g., DDT-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the anti-DDT antibody in coating buffer to a pre-optimized concentration.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with washing buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the DDT standard and the TCFPM standard in a suitable buffer.

    • Add 50 µL of the standard solutions (DDT or TCFPM) to the wells.

    • Add 50 µL of the diluted DDT-enzyme conjugate to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing and Signal Development:

    • Wash the plate five times with washing buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping and Measurement:

    • Add 50 µL of the stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for both the DDT and TCFPM standards to generate sigmoidal dose-response curves.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percentage of cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of DDT / IC50 of TCFPM) x 100

Conclusion and Recommendations

The structural similarity between DDT and its potential manufacturing byproduct, this compound, suggests a likelihood of cross-reactivity in DDT-specific immunoassays. However, there is a notable lack of published quantitative data to confirm and quantify this interaction.

For researchers and professionals in drug development and environmental monitoring, it is imperative to:

  • Be aware of the potential for TCFPM to interfere with DDT immunoassay results, especially when analyzing samples from historically contaminated sites or when using technical grade DDT.

  • Validate in-house or commercial DDT immunoassays for cross-reactivity with TCFPM if its presence is suspected in the samples.

  • Consider using chromatographic methods (e.g., GC-MS or LC-MS/MS) for confirmation of DDT concentrations, as these methods can distinguish between DDT and TCFPM, providing a more accurate quantification.

Further research is needed to generate and publish specific cross-reactivity data for TCFPM in various commercially available and research-based DDT immunoassays. This information would be invaluable for improving the accuracy and reliability of DDT monitoring worldwide.

References

Comparative Analysis of Bioaccumulation Factors: Tris(4-chlorophenyl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the bioaccumulative potential of Tris(4-chlorophenyl)methanol (TCPMOH) and its analogs reveals a significant data gap for TCPMOH itself, while highlighting the well-documented high bioaccumulation of its structural relatives, the dichlorodiphenyltrichloroethane (DDT) family of compounds. This guide provides a comparative overview of the available data, outlines a standard experimental protocol for determining bioaccumulation, and visually represents the comparative potential of these compounds.

This compound (TCPMOH) and its precursor, Tris(4-chlorophenyl)methane (TCPMe), are environmental contaminants often associated with the manufacturing of the legacy pesticide DDT.[1][2] Due to their structural similarities to DDT, a known persistent and bioaccumulative substance, there is concern regarding their potential to accumulate in organisms and magnify through the food web.[3] This comparison guide synthesizes the available scientific information to provide researchers, scientists, and drug development professionals with a clear understanding of the bioaccumulation potential of TCPMOH and its analogs.

Quantitative Bioaccumulation Data

Direct experimental data on the Bioaccumulation Factor (BAF) or Bioconcentration Factor (BCF) for TCPMOH and TCPMe are notably scarce in publicly available literature. However, a predicted BCF for TCPMOH has been generated using a Quantitative Structure-Activity Relationship (QSAR) model. This, along with qualitative assessments and data for the well-studied DDT and its metabolites, provides a basis for comparison.

CompoundChemical StructureType of FactorValueSpeciesSource
This compound (TCPMOH) C₁₉H₁₃Cl₃OPredicted Bioconcentration Factor (BCF)1,692FishQSAR Model
Tris(4-chlorophenyl)methane (TCPMe) C₁₉H₁₃Cl₃Biomagnification Factor (BMF)Comparable to DDTs and PCBsCaspian SealField Study
p,p'-Dichlorodiphenyltrichloroethane (DDT) C₁₄H₉Cl₅Experimental Bioconcentration Factor (BCF)12,000 - 100,000FishLaboratory Studies
p,p'-Dichlorodiphenyldichloroethylene (DDE) C₁₄H₈Cl₄Experimental Bioconcentration Factor (BCF)37,000Rainbow Trout (Oncorhynchus mykiss)Laboratory Study
p,p'-Dichlorodiphenyldichloroethane (DDD) C₁₄H₁₀Cl₄Experimental Bioconcentration Factor (BCF)12,000Rainbow Trout (Oncorhynchus mykiss)Laboratory Study

Note: It is critical to acknowledge the limitations of comparing a predicted BCF for TCPMOH with experimentally determined BCFs for DDT and its metabolites. Predicted values provide an estimate of bioaccumulation potential but are not a substitute for empirical data. The Biomagnification Factor (BMF) for TCPMe, while indicating bioaccumulation, is a measure of concentration increase between trophic levels and is not directly equivalent to a BAF or BCF.

Experimental Protocols: Determining Bioconcentration in Fish

The Organization for Economic Co-operation and Development (OECD) Test Guideline 305 provides a standardized method for determining the bioconcentration of chemical substances in fish. This protocol is widely accepted and serves as a representative methodology for generating the experimental data presented in the table above.

Summary of OECD Test Guideline 305: Bioconcentration in Fish

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish under flow-through conditions.

Principle: The test consists of two phases: an uptake phase and a depuration (elimination) phase.

  • Uptake Phase:

    • Fish of a single species are exposed to a constant, sublethal concentration of the test substance in water.

    • The duration of this phase is typically 28 days, or until a steady-state concentration of the substance in the fish is reached.

    • Water and fish tissue samples are collected at regular intervals to measure the concentration of the test substance.

  • Depuration Phase:

    • Following the uptake phase, the fish are transferred to a clean, flowing water system free of the test substance.

    • The concentration of the test substance in the fish tissues is monitored over time as the fish eliminate the substance.

    • This phase continues until the concentration of the substance in the fish is negligible or has reached a plateau.

Test Organisms: A variety of fish species can be used, with common choices including Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Fathead Minnow (Pimephales promelas).

Data Analysis:

  • The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (Cf) to its concentration in the water (Cw) at steady-state.

    • BCF = Cf / Cw

  • Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

Key Parameters Measured:

  • Concentration of the test substance in water and fish tissue.

  • Water quality parameters (pH, temperature, dissolved oxygen).

  • Lipid content of the fish tissue (as lipophilic substances tend to accumulate in fatty tissues).

Comparative Bioaccumulation Potential

The following diagram illustrates the relative bioaccumulation potential of this compound and its analogs based on the available data.

BioaccumulationComparison TCPMOH This compound (Predicted BCF: 1,692) TCPMe Tris(4-chlorophenyl)methane (BMF comparable to DDTs) DDT p,p'-DDT (Experimental BCF: 12,000 - 100,000) DDE p,p'-DDE (Experimental BCF: 37,000) DDT->DDE Metabolism DDD p,p'-DDD (Experimental BCF: 12,000) DDT->DDD Metabolism

Caption: Comparative bioaccumulation potential.

Discussion and Conclusion

The available evidence, although limited for this compound and its precursor, strongly suggests a potential for bioaccumulation. The predicted BCF for TCPMOH, while lower than the experimental BCFs for DDT and its metabolites, is still significant and indicates that the compound is likely to accumulate in aquatic organisms. The qualitative assessment of Tris(4-chlorophenyl)methane's biomagnification potential being comparable to that of DDTs and PCBs further supports the concern for this class of compounds.

The high experimental BCF values for DDT, p,p'-DDE, and p,p'-DDD underscore the well-established persistence and bioaccumulative nature of these legacy pesticides. The comparison highlights that while TCPMOH may not be as highly bioaccumulative as DDT, its potential for accumulation warrants further investigation.

The most critical takeaway is the pressing need for empirical studies to determine the experimental BAF and BCF values for this compound and Tris(4-chlorophenyl)methane. Such data are essential for accurate environmental risk assessments and for understanding the full impact of these DDT-related compounds on ecosystems and human health. Researchers are encouraged to utilize standardized protocols, such as the OECD Test Guideline 305, to generate robust and comparable data to fill this knowledge gap.

References

The Enigmatic Interaction of Tris(4-chlorophenyl)methanol with the Aryl Hydrocarbon Receptor Pathway: A Comparative Analysis with TCDD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of environmental contaminants is paramount. This guide provides a comparative analysis of Tris(4-chlorophenyl)methanol (TCPM) and its metabolite, this compound (TCPMOH), with the archetypal aryl hydrocarbon receptor (AhR) agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). While a direct Toxic Equivalency Factor (TEF) for TCPMOH relative to TCDD cannot be readily established from current data due to its complex interactions with the AhR signaling pathway, this guide presents the available experimental evidence to facilitate a comprehensive understanding of its potential toxicological implications.

Executive Summary

This compound (TCPM) and its primary metabolite, TCPMOH, are environmental contaminants structurally related to the pesticide DDT.[1] Unlike TCDD and other dioxin-like compounds that act as potent agonists of the aryl hydrocarbon receptor (AhR), leading to a well-characterized toxic response, TCPMOH exhibits a more complex, and in some cases, antagonistic or inhibitory effect on this pathway. This guide summarizes the current understanding of TCPMOH's interaction with the AhR pathway, presenting key experimental findings alongside comparative data for TCDD. Detailed experimental protocols for the principal assays discussed are also provided to aid in the design and interpretation of future research.

The Concept of Toxic Equivalency Factors (TEFs)

Toxic Equivalency Factors (TEFs) are a cornerstone of risk assessment for dioxin-like compounds.[2] They represent the relative potency of a compound compared to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0.[3] The TEF approach is predicated on the assumption that these compounds act through a common mechanism: the activation of the aryl hydrocarbon receptor (AhR).[4] This ligand-activated transcription factor, upon binding to a dioxin-like compound, translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the altered expression of a battery of genes, most notably cytochrome P450 1A1 (cyp1a1).[5]

This compound (TCPMOH) and the AhR Signaling Pathway: An Unconventional Interaction

Current research indicates that TCPMOH does not behave as a typical AhR agonist. Studies in zebrafish embryos, a common model for developmental toxicology, have demonstrated that exposure to TCPMOH can lead to a decrease in the expression of cyp1a and its associated enzymatic activity, as measured by the ethoxyresorufin-O-deethylase (EROD) assay. This is in stark contrast to the potent induction of cyp1a and EROD activity observed following TCDD exposure.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of TCPMOH and TCDD on AhR-mediated endpoints in zebrafish embryos.

Table 1: Effect of this compound (TCPMOH) on AhR-Mediated Endpoints in Zebrafish Embryos

CompoundConcentrationEndpointObservationReference
TCPMOH50 nMcyp1a gene expressionImpaired/decreased expression after 4 hours of exposure.[1][1]
TCPMOH0.5 µM and 1 µMEROD Activity (CYP1A1 enzymatic activity)Decreased induction of Cyp1a1 activity.[6][6]

Table 2: Effect of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) on AhR-Mediated Endpoints in Zebrafish Larvae

CompoundConcentrationEndpointObservationReference
TCDD0.001 - 10 nMEROD ActivityConcentration-dependent increase in relative EROD activity (fold change).[7][7]
TCDD1 ng/L (~3.1 pM)EROD ActivityStrong increase in EROD activity.[8][8]
TCDDNot specifiedcyp1a gene expressionElevated expression from 24 to 120 hours post-fertilization.[5][5]

Due to the inhibitory or antagonistic nature of TCPMOH's interaction with the AhR pathway, a direct calculation of a TEF, which is based on a comparison of agonistic potencies, is not appropriate based on the currently available data.

Experimental Protocols

A detailed understanding of the methodologies used to generate the data is crucial for interpretation and replication.

Ethoxyresorufin-O-deethylase (EROD) Assay

The EROD assay is a widely used method to measure the catalytic activity of CYP1A1, which is a key enzyme induced by AhR agonists.[9][10]

Principle: The assay measures the O-deethylation of 7-ethoxyresorufin by CYP1A1 to produce the fluorescent product resorufin. The rate of resorufin formation is proportional to the CYP1A1 enzyme activity.

General Protocol:

  • Cell/Tissue Preparation: Cells or tissue homogenates (e.g., zebrafish embryo homogenates) are prepared in a suitable buffer.

  • Reaction Mixture: A reaction mixture containing 7-ethoxyresorufin and an NADPH-generating system is prepared.

  • Incubation: The cell/tissue preparation is incubated with the reaction mixture at a controlled temperature (e.g., 37°C).[11]

  • Termination: The reaction is stopped, often by the addition of a solvent like acetonitrile or by placing the reaction on ice and adding a glycine buffer.[11]

  • Quantification: The fluorescence of the produced resorufin is measured using a fluorometer with excitation and emission wavelengths typically around 530-550 nm and 580-590 nm, respectively.

  • Data Analysis: The EROD activity is calculated based on a resorufin standard curve and is often normalized to the total protein content of the sample.

Gene Expression Analysis (Quantitative Real-Time PCR)

Quantitative Real-Time PCR (qPCR) is used to measure the expression levels of target genes, such as cyp1a, in response to chemical exposure.

General Protocol:

  • RNA Extraction: Total RNA is extracted from the cells or tissues of interest using a suitable RNA isolation kit.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using spectrophotometry (e.g., NanoDrop) and its integrity is assessed (e.g., via gel electrophoresis or Bioanalyzer).

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target gene (cyp1a) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Thermal Cycling: The reaction is performed in a real-time PCR thermal cycler, which monitors the fluorescence signal in real-time as the DNA is amplified.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Visualizing the Pathways and Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram illustrates the canonical AhR signaling pathway activated by agonists like TCDD.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD) AhR_complex AhR-HSP90-AIP-SRC (Inactive Complex) Ligand->AhR_complex Binding Ligand_AhR_complex Ligand-AhR Complex AhR_complex->Ligand_AhR_complex Conformational Change ARNT ARNT Ligand_AhR_complex->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT DRE DRE (Dioxin-Responsive Element) AhR_ARNT->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Activation

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conceptual Experimental Workflow for Assessing AhR Activity

This diagram outlines a typical workflow for comparing the effects of a test compound like TCPMOH with a reference compound like TCDD on AhR-mediated gene expression.

Experimental_Workflow cluster_exposure Exposure Phase cluster_analysis Analysis Phase Zebrafish_Embryos Zebrafish Embryos TCPMOH_Exposure Exposure to This compound Zebrafish_Embryos->TCPMOH_Exposure TCDD_Exposure Exposure to TCDD (Control) Zebrafish_Embryos->TCDD_Exposure Control_Exposure Vehicle Control Zebrafish_Embryos->Control_Exposure RNA_Extraction RNA Extraction TCPMOH_Exposure->RNA_Extraction EROD_Assay EROD Assay (CYP1A1 activity) TCPMOH_Exposure->EROD_Assay TCDD_Exposure->RNA_Extraction TCDD_Exposure->EROD_Assay Control_Exposure->RNA_Extraction Control_Exposure->EROD_Assay qPCR Quantitative PCR (cyp1a expression) RNA_Extraction->qPCR Data_Analysis Data Analysis & Comparison qPCR->Data_Analysis EROD_Assay->Data_Analysis

Caption: Experimental workflow for comparing AhR activity.

Conclusion

The available evidence suggests that this compound does not act as a classical agonist of the aryl hydrocarbon receptor in a manner analogous to TCDD. Instead, it appears to inhibit or otherwise negatively modulate the AhR signaling pathway, as evidenced by the downregulation of cyp1a expression and EROD activity in zebrafish embryos. This complex interaction precludes the assignment of a traditional Toxic Equivalency Factor. Further research is warranted to fully elucidate the mechanism of action of TCPMOH and to determine its potential for toxicological effects, either independently or in combination with other environmental contaminants. The data and protocols presented in this guide provide a foundation for such future investigations.

References

Comparative Analysis: Chlorinated vs. Non-Chlorinated Triphenylmethanols in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical and biological properties of chlorinated and non-chlorinated triphenylmethanols reveals key differences that are pivotal for researchers, scientists, and drug development professionals. The introduction of chlorine atoms to the triphenylmethanol scaffold significantly influences the compound's biological activity, particularly its antifungal and cytotoxic properties. This guide provides a comparative analysis, supported by experimental data and detailed protocols, to aid in the rational design of novel therapeutic agents.

Triphenylmethanol and its derivatives are versatile compounds with applications ranging from dyes to materials science and pharmaceuticals.[1] In drug development, the triphenylmethanol scaffold has been explored for its potential in creating targeted therapies, including anticancer agents.[1] Chlorination of this scaffold, as exemplified by the widely used antifungal drug clotrimazole, has been shown to enhance its biological efficacy.

Physicochemical Properties: The Impact of Chlorination

Clotrimazole , a chlorinated triphenylmethanol derivative, is a prime example of how these changes can be leveraged. Its chemical name is 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole.[2] The presence of the chlorine atom on one of the phenyl rings contributes to its overall physicochemical profile, which is crucial for its mechanism of action.

PropertyNon-Chlorinated TriphenylmethanolChlorinated Triphenylmethanol (Clotrimazole)
Molecular Formula C₁₉H₁₆OC₂₂H₁₇ClN₂
Molecular Weight 260.33 g/mol 344.84 g/mol [2]
Appearance White crystalline solid[3]Crystalline solid
Solubility Insoluble in water; soluble in ethanol, diethyl ether, and benzene[3]Poorly soluble in water

Comparative Biological Activity

The most striking difference between chlorinated and non-chlorinated triphenylmethanols lies in their biological activity. While data on the antifungal and cytotoxic properties of the parent non-chlorinated triphenylmethanol is limited, the extensive research on clotrimazole highlights the significant impact of chlorination and the addition of an imidazole group.

Antifungal Activity

Clotrimazole is a broad-spectrum antifungal agent that inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[4] This disruption leads to increased cell permeability and ultimately, fungal cell death. The table below summarizes the Minimum Inhibitory Concentration (MIC) values of clotrimazole against various fungal strains. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.

Fungal StrainClotrimazole MIC (µg/mL)Reference
Candida albicans0.03 - 8[5]
Candida glabrata0.25 - 1[6]
Blastomyces dermatitidis0.20 - 3.13[7]
Histoplasma capsulatum0.20 - 3.13[7]
Cryptococcus neoformans0.20 - 3.13[7]
Trichophyton sp.0.78[1]
Cytotoxic Activity

Beyond its antifungal properties, clotrimazole has demonstrated cytotoxic effects against various cancer cell lines, making it a subject of interest in oncology research.[8] The table below presents the half-maximal inhibitory concentration (IC50) values of clotrimazole, which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeClotrimazole IC50 (µM)Reference
MDA-MB-231Breast Cancer37.8 ± 4.2[9]
MCF-7Breast Cancer77.1 ± 7.8[9]
A172GlioblastomaDose-dependent inhibition[10]
T98GGlioblastomaDose-dependent inhibition[10]
PC-3Prostate Cancer14.08[11]
UM-UC-5Bladder Cancer20.24[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols for the synthesis of both non-chlorinated and chlorinated triphenylmethanols, as well as for the key biological assays.

Synthesis of Non-Chlorinated Triphenylmethanol (Grignard Reaction)

A common method for synthesizing triphenylmethanol is through a Grignard reaction.

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent): Magnesium turnings are reacted with bromobenzene in anhydrous ether to form phenylmagnesium bromide.

  • Reaction with Benzophenone: A solution of benzophenone in anhydrous ether is added dropwise to the Grignard reagent.

  • Hydrolysis: The reaction mixture is then poured into a mixture of ice and sulfuric acid to hydrolyze the intermediate and form triphenylmethanol.

  • Purification: The product is extracted with ether, washed, and purified by recrystallization.

Synthesis_of_Triphenylmethanol Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Mg Magnesium Mg->Grignard Ether Anhydrous Ether Ether->Grignard Intermediate Intermediate Grignard->Intermediate Benzophenone Benzophenone Benzophenone->Intermediate Triphenylmethanol Triphenylmethanol Intermediate->Triphenylmethanol Acid Acidic Workup (H₂SO₄, Ice) Acid->Triphenylmethanol

Synthesis of non-chlorinated triphenylmethanol.
Synthesis of Chlorinated Triphenylmethanol (Clotrimazole)

The synthesis of clotrimazole typically involves the reaction of a chlorinated triphenylmethyl derivative with imidazole.

  • Formation of (2-chlorophenyl)diphenylchloromethane: (2-chlorophenyl)diphenylmethanol is chlorinated, often using thionyl chloride, to produce (2-chlorophenyl)diphenylchloromethane.[3]

  • Condensation with Imidazole: The chlorinated intermediate is then reacted with imidazole in the presence of a base like triethylamine to yield clotrimazole.[3][12]

  • Purification: The final product is purified through filtration, washing, and drying.[3]

Synthesis_of_Clotrimazole ChlorinatedMethanol (2-chlorophenyl)diphenylmethanol ChlorinatedIntermediate (2-chlorophenyl)diphenyl- chloromethane ChlorinatedMethanol->ChlorinatedIntermediate ThionylChloride Thionyl Chloride ThionylChloride->ChlorinatedIntermediate Clotrimazole Clotrimazole ChlorinatedIntermediate->Clotrimazole Imidazole Imidazole Imidazole->Clotrimazole Triethylamine Triethylamine Triethylamine->Clotrimazole

Synthesis of clotrimazole.
Antifungal Susceptibility Testing (MIC Assay)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate.

  • Inoculum Preparation: The fungal strain to be tested is cultured and the inoculum is standardized to a specific concentration.

  • Inoculation: The wells of the microtiter plate containing the diluted antifungal agent are inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that shows a significant inhibition of fungal growth compared to a drug-free control.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal_Prep Prepare serial dilutions of antifungal agent Inoculation Inoculate microtiter plate Antifungal_Prep->Inoculation Inoculum_Prep Prepare standardized fungal inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read_Results Visually or spectrophotometrically read results Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for MIC determination.
Cytotoxicity Testing (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader, and the IC50 value is calculated.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance Formazan_Solubilization->Absorbance_Reading Calculate_IC50 Calculate IC50 Absorbance_Reading->Calculate_IC50

Workflow for MTT cytotoxicity assay.

Signaling Pathway: Mechanism of Action of Clotrimazole

Clotrimazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity, leading to cell leakage and death.

Clotrimazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_consequence Consequence of Inhibition Clotrimazole Clotrimazole Lanosterol_Demethylase Lanosterol 14α-demethylase Clotrimazole->Lanosterol_Demethylase inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol catalyzed by Lanosterol 14α-demethylase Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Mechanism of action of clotrimazole.

Conclusion

The comparative analysis reveals that chlorination of the triphenylmethanol scaffold, as seen in clotrimazole, is a key strategy for enhancing biological activity. The available data strongly suggests that chlorinated triphenylmethanols possess potent antifungal and cytotoxic properties that are not as pronounced in the non-chlorinated parent compound. This guide provides a foundation for researchers and drug development professionals to understand the structure-activity relationships of these compounds and to utilize the provided experimental protocols for further investigation and development of novel therapeutic agents. Further studies directly comparing the biological activities of a wider range of chlorinated and non-chlorinated triphenylmethanol analogs under identical experimental conditions are warranted to build a more comprehensive understanding of their therapeutic potential.

References

Performance Showdown: Selecting the Optimal SPE Sorbent for Tris(4-chlorophenyl)methanol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Tris(4-chlorophenyl)methanol, a persistent and bioaccumulative organochlorine compound, robust and efficient sample preparation is a critical prerequisite for accurate quantification. Solid-Phase Extraction (SPE) is a widely adopted technique for the selective extraction and concentration of this analyte from various complex matrices. The choice of SPE sorbent is a pivotal factor that directly governs recovery rates, extract cleanliness, and overall method performance.

While direct comparative studies exclusively focused on this compound are limited, a comprehensive evaluation of SPE sorbent performance can be inferred from extensive research on other non-polar organochlorine pesticides (OCPs) with similar physicochemical properties. This guide provides a comparative overview of commonly used SPE sorbents, supported by experimental data for structurally related OCPs, and details a generalized experimental protocol to assist in method development.

Comparative Performance of SPE Sorbents

The selection of an appropriate SPE sorbent for the extraction of the non-polar this compound primarily hinges on the hydrophobic interactions between the analyte and the sorbent material. The most common and effective sorbents for this class of compounds include silica-based materials like C18 and Florisil, as well as polymeric sorbents.

Data Summary of SPE Sorbent Performance for Organochlorine Pesticides

SPE SorbentSorbent TypeTypical MatrixAverage Recovery (%)Key Findings & Citations
C18 (Octadecyl) Reversed-Phase SilicaWater, Soil> 80%C18 is a widely used sorbent for OCPs from water, with studies showing average recoveries exceeding 80%.[1][2] It is effective for non-polar compounds but may require optimization to minimize matrix effects.
Florisil Normal-PhaseFood, Eggs, Water77 - 107%Florisil has demonstrated high efficiency for the cleanup of OCPs from fatty foods and other complex matrices, with recoveries often in the 77-107% range.[3] It is particularly effective at removing polar interferences. A combination of Florisil with other sorbents in d-SPE has also proven effective.[4]
Polymeric Sorbents Reversed-Phase PolymerGroundwater> 70%Polymeric sorbents like divinylbenzene-N-vinylpyrrolidone (e.g., Oasis HLB) and styrene-divinylbenzene have shown better recoveries than C18 for some pesticides in groundwater.[5]
Graphitized Carbon Black (GCB) Mixed-ModeEggs86 - 108% (for OCPs)GCB, often used in combination with other sorbents like aminopropyl, provides good recoveries for a range of OCPs in complex matrices such as eggs.[6]
C18 + Florisil Mixed-ModeWater70 - 130%An in-line combination of C18 for extraction and Florisil for cleanup has been shown to be highly effective for OCPs in water, with excellent recoveries and removal of interferences.[7][8]

Experimental Protocol: A Generalized SPE Workflow

A typical SPE procedure for the extraction of this compound from a water sample involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analyte. The following is a generalized protocol that can be adapted based on the specific sample matrix and analytical requirements.

SPE_Workflow cluster_conditioning 1. Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution cluster_downstream 5. Downstream Processing cond_solvent Add Conditioning Solvent (e.g., 10 mL Methanol) cond_water Add Equilibration Solvent (e.g., 10 mL DI Water) cond_solvent->cond_water To waste load_sample Load Water Sample (e.g., 1 L at ~10 mL/min) cond_water->load_sample wash_cartridge Wash Cartridge (e.g., with DI Water) load_sample->wash_cartridge dry_cartridge Dry Sorbent (e.g., under Nitrogen) wash_cartridge->dry_cartridge elute_analyte Elute Analyte (e.g., with Dichloromethane or Hexane/Acetone) dry_cartridge->elute_analyte concentrate Concentrate Eluate elute_analyte->concentrate reconstitute Reconstitute in Solvent concentrate->reconstitute analysis GC-ECD/MS Analysis reconstitute->analysis

Generalized SPE Workflow for this compound Extraction

Detailed Experimental Methodologies

The following provides a more detailed breakdown of the steps involved in a typical SPE protocol for organochlorine pesticides, which can be adapted for this compound.

1. Cartridge Conditioning:

  • The SPE cartridge (e.g., C18 or Florisil) is first conditioned to activate the sorbent and ensure reproducible interactions.

  • Pass 10 mL of a suitable organic solvent, such as methanol, through the cartridge.[9]

  • Follow with 10 mL of deionized water to equilibrate the sorbent to the aqueous sample conditions.[9] Do not allow the sorbent to go dry before sample loading.

2. Sample Loading:

  • The water sample, typically 1 liter, is passed through the conditioned SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min).

  • A vacuum manifold is often used to facilitate this process.

3. Washing:

  • After the entire sample has been loaded, a washing step is performed to remove any co-adsorbed interfering compounds.

  • This is typically done by passing a small volume of deionized water or a weak organic solvent mixture through the cartridge.

  • The sorbent is then dried thoroughly by drawing air or nitrogen through the cartridge for 10-20 minutes to remove residual water, which can interfere with the subsequent elution and analysis.

4. Elution:

  • The retained this compound is eluted from the sorbent using a small volume of a strong organic solvent.

  • Common elution solvents for non-polar OCPs include dichloromethane, hexane, or mixtures of hexane and acetone.[9]

  • The elution should be performed at a slow flow rate to ensure complete desorption of the analyte.

5. Downstream Processing:

  • The collected eluate is typically concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • The concentrated extract may then be solvent-exchanged into a solvent compatible with the analytical instrument (e.g., hexane for GC analysis).

  • The final extract is then ready for analysis by Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS).

The selection of the optimal SPE sorbent and the fine-tuning of the experimental protocol will ultimately depend on the specific matrix, the required detection limits, and the available analytical instrumentation. The data and methodologies presented in this guide provide a solid foundation for developing a robust and reliable analytical method for the determination of this compound.

References

Comparison of different ionization techniques for Tris(4-chlorophenyl)methanol mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different ionization techniques for the mass spectrometric analysis of Tris(4-chlorophenyl)methanol (TCPMOH), a persistent environmental contaminant and a subject of toxicological research. The selection of an appropriate ionization method is critical for achieving the desired sensitivity, selectivity, and structural information. This document outlines the performance of commonly used techniques—Electron Impact (EI), Negative Chemical Ionization (NCI), Atmospheric Pressure Chemical Ionization (APCI), and Electrospray Ionization (ESI)—supported by experimental data and detailed methodologies.

Introduction to this compound

This compound (C₁₉H₁₃Cl₃O) is a triarylmethane derivative that has been identified as a widespread environmental pollutant. Its detection and quantification in various matrices, including biological tissues and environmental samples, are crucial for toxicological and environmental monitoring studies. Mass spectrometry is the primary analytical tool for this purpose, and the choice of ionization technique significantly impacts the analytical results.

Comparison of Ionization Techniques

The suitability of an ionization technique for TCPMOH analysis depends on the analytical objective, whether it is routine quantification, structural elucidation, or analysis in complex matrices. Below is a comparative overview of the most relevant ionization methods.

Ionization TechniquePrincipleTypical Application for TCPMOHIon TypeFragmentationSensitivity
Electron Impact (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.GC-MS for structural elucidation and quantification.Molecular ion (M⁺•) and fragment ions.Extensive, provides structural information.Moderate to good.
Negative Chemical Ionization (NCI) A reagent gas is ionized, and these ions react with the analyte, often through electron capture.GC-MS for highly sensitive quantification of halogenated compounds.[M]⁻, [M-H]⁻, or adducts.Soft ionization, minimal fragmentation.Very high for electrophilic compounds.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte.LC-MS for the analysis of semi-volatile and moderately polar compounds.[M+H]⁺ or [M-H]⁻, adducts.Soft ionization, minimal fragmentation.Good, suitable for trace analysis.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.LC-MS for polar and large molecules. Less common for TCPMOH but possible via adduct formation.[M+Na]⁺, [M+K]⁺, or other adducts.Very soft ionization, minimal to no fragmentation.Variable, depends on adduct formation efficiency.

Quantitative Performance Data

The following table summarizes the reported quantitative performance data for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) and Negative Chemical Ionization (NCI). Data for APCI and ESI are inferred from their general performance with similar analytes, as direct comparative studies are limited.

ParameterGC-EI-MSGC-NCI-MSLC-APCI-MS (Expected)LC-ESI-MS (Expected)
Linear Range 2–200 ng/mL[1]Not explicitly reported, but high sensitivity suggests a wide linear range.Wide linear range is expected.Dependent on consistent adduct formation.
Limit of Detection (LOD) 0.73 ng/mL[1]0.02 µg/kg (in sediment)[2]Expected to be in the low ng/mL to pg/mL range.Highly variable, potentially in the ng/mL range.
Limit of Quantitation (LOQ) 2 ng/mL[1]Not explicitly reported.Expected to be in the low ng/mL range.Dependent on adduct formation efficiency.
Accuracy (%RE) ≤ ±12.8%[1]Not explicitly reported.High accuracy is generally achievable.Can be affected by matrix effects on adduct formation.
Precision (%RSD) ≤ 7.6%[1]Not explicitly reported.High precision is generally achievable.Can be affected by inconsistent adduct formation.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for each ionization technique discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) Ionization

This method is suitable for the quantification and structural confirmation of TCPMOH.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Sample Preparation: Extraction from the matrix using a suitable solvent (e.g., hexane/dichloromethane), followed by cleanup steps like gel permeation chromatography or silica gel fractionation.[2]

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, and hold for 10 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

    • Monitored Ions (for TCPMOH): Based on the fragmentation pattern, which would likely include the molecular ion and characteristic fragments from the loss of water and chlorophenyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS) with Negative Chemical Ionization (NCI)

This technique offers exceptional sensitivity for the detection of TCPMOH due to its high electrophilicity.

  • Instrumentation: A GC-MS system equipped with an NCI source.

  • Sample Preparation: Similar to the GC-EI-MS protocol.

  • Chromatographic Conditions: Similar to the GC-EI-MS protocol.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Negative Chemical Ionization (NCI).

    • Reagent Gas: Methane or ammonia.

    • Source Temperature: 150-200 °C.

    • Acquisition Mode: SIM mode targeting the molecular anion or a prominent adduct ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI)

APCI is a robust technique for analyzing semi-volatile and moderately polar compounds that are not amenable to ESI.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an APCI source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid for positive ion mode or ammonium acetate for negative ion mode.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: APCI (positive or negative).

    • Vaporizer Temperature: 350-450 °C.

    • Capillary Temperature: 250-300 °C.

    • Corona Discharge Current: 3-5 µA.

    • Sheath and Auxiliary Gas Flow: Optimized for maximum signal.

    • Acquisition Mode: Full scan or SIM/MRM.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

While not the primary choice for TCPMOH, ESI can be employed, particularly when analyzing samples in which co-eluting matrix components might facilitate adduct formation.

  • Instrumentation: An LC-MS system with an ESI source.

  • Chromatographic Conditions: Similar to the LC-APCI protocol. The mobile phase composition is critical for promoting adduct formation; the addition of a small amount of sodium or potassium salts (e.g., sodium acetate) may be necessary.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI (positive).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: Optimized for desolvation.

    • Nebulizer Pressure: Optimized for stable spray.

    • Acquisition Mode: Full scan to identify adduct ions, followed by SIM/MRM for quantification.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for selecting an ionization technique and the general process of mass spectrometric analysis.

Ionization_Technique_Selection Analyte This compound Volatility Semi-Volatile? Analyte->Volatility GC_MS GC-MS Volatility->GC_MS Yes LC_MS LC-MS Volatility->LC_MS No Polarity Moderately Polar? APCI Atmospheric Pressure Chemical Ionization (APCI) Polarity->APCI Yes ESI Electrospray Ionization (ESI) Polarity->ESI Less Ideal (Adducts) Thermal_Stability Thermally Stable? Thermal_Stability->APCI Yes Quantification High Sensitivity Quantification? NCI Negative Chemical Ionization (NCI) Quantification->NCI Yes Structure Structural Elucidation? EI Electron Impact (EI) Structure->EI Yes GC_MS->Quantification GC_MS->Structure LC_MS->Polarity LC_MS->Thermal_Stability

Caption: Decision tree for selecting an ionization technique for this compound analysis.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Mass Spectrometry Analysis cluster_Data Data Processing Extraction Extraction Cleanup Clean-up Extraction->Cleanup Introduction Sample Introduction (GC or LC) Cleanup->Introduction Ionization Ionization (EI, NCI, APCI, or ESI) Introduction->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Identification Identification Data_Acquisition->Identification

References

Unraveling the Toxicity of Tris(4-chlorophenyl)methanol: A Comparative Guide to In Vivo and In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the toxicological profiles of Tris(4-chlorophenyl)methanol (TCPM), a persistent environmental contaminant, reveals distinct differences between whole-organism (in vivo) and cell-based (in vitro) studies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the available experimental data, detailed methodologies, and insights into the compound's mechanisms of action.

This compound, also known as TCPMOH, and its parent compound, Tris(4-chlorophenyl)methane (TCPM), are structurally related to the pesticide DDT and have been detected in various environmental and biological samples. Understanding their toxic potential is crucial for assessing human and ecological health risks. This guide synthesizes findings from key in vivo and in vitro studies to facilitate a clearer understanding of TCPM's toxicological properties.

Quantitative Toxicity Data: A Comparative Overview

The following tables summarize the key quantitative data from in vivo and in vitro studies on this compound, providing a clear comparison of its toxic effects in different experimental systems.

Table 1: In Vivo Toxicity of this compound

SpeciesExposure RouteDurationEndpointConcentration/DoseObserved Effects
Rat (Sprague Dawley)Dietary28 daysNOAEL (Reproductive Effects)10 ppm (equivalent to 1.2 mg/kg/day)[1]No adverse effects on reproductive parameters were observed at this level.[1]
Rat (Sprague Dawley)Dietary4 weeksSystemic Toxicity10 ppm (1.2 mg/kg/day)Increased spleen to body weight ratio (males), elevated lymphocyte counts (males), and higher white blood cell and lymphocyte counts (females).[2]
Rat (Sprague Dawley)Dietary4 weeksSystemic Toxicity100 ppm (12.4 mg/kg/day)Increased liver and spleen to body weight ratios, hepatic enzyme induction, cytoplasmic changes in the liver, apoptosis in male rat hepatocytes, and splenic changes.[2]
Zebrafish (Danio rerio) EmbryoAqueousUp to 120 hpfMortality5 µMSignificant decrease in survival starting at 4 days post-fertilization.[3]
Zebrafish (Danio rerio) EmbryoAqueous96 hpfDevelopmental Toxicity50 nM TCPMOHReduced islet and total pancreas area by 20.8% and 13%, respectively.[4][5]

Table 2: In Vitro Toxicity of this compound

Assay SystemCell TypeEndpointValueNotes
Androgen Receptor Binding AssayRat Prostate CytosolBinding Affinity (Ki)0.62 µM[1]Indicates a relatively strong binding to the androgen receptor.[1]
Estrogenicity AssayMCF-7 (human breast cancer cells)Estrogenic/Anti-estrogenic ActivityNo effect[1]TCPM did not induce proliferation or block estradiol-induced proliferation.[1]

Experimental Protocols

A detailed understanding of the methodologies employed in these toxicity studies is essential for interpreting the data and designing future research.

In Vivo Toxicity Protocol: Short-Term Oral Exposure in Rats

This protocol is based on studies investigating the systemic and reproductive toxicity of TCPM in rats.[1][2]

  • Animal Model: Sexually mature male and female Sprague Dawley rats.

  • Test Substance Administration: this compound was mixed into the diet at various concentrations (e.g., 1.0, 10.0, or 100 ppm).

  • Exposure Duration: 28 days.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight: Recorded weekly.

    • Food Consumption: Measured to calculate TCPM intake.

    • Hematology and Serum Chemistry: Blood samples were collected at termination for analysis of various parameters, including white and red blood cell counts, and levels of hormones like follicle-stimulating hormone (FSH), luteinizing hormone (LH), and testosterone.

    • Organ Weights: At the end of the study, animals were euthanized, and key organs (e.g., liver, spleen, kidneys, testes) were weighed.

    • Histopathology: Tissues from various organs were preserved and examined microscopically for any pathological changes.

    • Enzyme Activity Assays: Hepatic tissues were analyzed for Phase-I and Phase-II enzyme activities.

In Vivo Toxicity Protocol: Zebrafish Embryo Toxicity Assay

This protocol is a summary of the methodology used in studies assessing the developmental toxicity of TCPMOH.[3][4][5]

  • Animal Model: Zebrafish (Danio rerio) embryos.

  • Test Substance Administration: Embryos were exposed to different concentrations of TCPMOH (e.g., 0.1, 0.5, 1, or 5 µM) in the aqueous medium. A vehicle control (e.g., DMSO) was also included.

  • Exposure Duration: From a few hours post-fertilization (hpf) up to 120 hpf. The exposure medium was refreshed daily.

  • Parameters Monitored:

    • Mortality: The number of dead embryos was recorded daily.

    • Morphological Deformities: Embryos were examined under a microscope for developmental abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial malformations.

    • Organogenesis: Specific organ development, such as the pancreas, was visualized using transgenic reporter lines (e.g., Tg(ptf1a::GFP) and Tg(insulin::GFP)).

    • Gene Expression Analysis: RNA sequencing was performed on whole embryos to assess changes in gene expression profiles.

    • Enzyme Activity Assays: The activity of specific enzymes, such as Cyp1a1, was measured using assays like the ethoxyresorufin-O-deethylase (EROD) assay.

In Vitro Toxicity Protocol: Androgen Receptor Competitive Binding Assay

This protocol is a generalized procedure based on standard methods for assessing the binding of a compound to the androgen receptor.[6][7][8]

  • Preparation of Receptor Source: Cytosol containing the androgen receptor is prepared from the prostate tissue of rats.

  • Radioligand: A radioactive androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is used.

  • Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound (TCPM).

  • Incubation: The mixture is incubated to allow for binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Techniques such as hydroxylapatite or dextran-coated charcoal are used to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. From this, the binding affinity (Ki) can be calculated.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound appears to be mediated through its interaction with specific cellular signaling pathways, primarily the Aryl Hydrocarbon Receptor (AHR) pathway and the Nrf2 antioxidant response pathway.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCPM TCPM AhR_complex AhR-Hsp90-XAP2-p23 TCPM->AhR_complex Binds AhR_TCPM_complex AhR-TCPM AhR_complex->AhR_TCPM_complex Conformational Change ARNT ARNT AhR_TCPM_complex->ARNT Dimerizes with AhR_ARNT_TCPM AhR-ARNT-TCPM Complex ARNT->AhR_ARNT_TCPM XRE Xenobiotic Response Element (XRE) AhR_ARNT_TCPM->XRE Binds to CYP1A1 CYP1A1 Gene XRE->CYP1A1 Transcription Metabolism Xenobiotic Metabolism CYP1A1->Metabolism

Caption: AHR Signaling Pathway Activated by TCPM.

Studies in zebrafish have shown that developmental exposure to TCPMOH leads to a decreased expression of AHR-responsive genes, including ahr2 and several cytochrome P450 enzymes (cyp1a1, cyp1b1, cyp1c1, cyp1c2, and cyp2y3).[3] This suggests that while TCPM may interact with the AHR pathway, its effects might be complex, potentially leading to a downregulation or dysregulation of this critical detoxification pathway in certain contexts.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stressors, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCPM TCPM ROS Reactive Oxygen Species (ROS) TCPM->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Maf Maf Nrf2_nuc->Maf Dimerizes with Nrf2_Maf Nrf2-Maf Complex Maf->Nrf2_Maf ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., GST, NQO1) ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Nrf2 Antioxidant Response Pathway.

While direct evidence of TCPM's interaction with the Nrf2 pathway is still emerging, the induction of Phase-II enzymes like Glutathione S-transferase (GST) in rats exposed to TCPM suggests a potential activation of this protective pathway.[2]

Experimental Workflows

The following diagrams illustrate the typical workflows for the in vivo and in vitro toxicity studies discussed.

In Vivo Rat Toxicity Study Workflow

InVivo_Rat_Workflow start Start acclimatization Animal Acclimatization (Sprague Dawley Rats) start->acclimatization dosing Dietary Dosing with TCPM (28 Days) acclimatization->dosing monitoring Daily Clinical Observation Weekly Body Weight dosing->monitoring termination Euthanasia and Necropsy monitoring->termination blood_collection Blood Collection termination->blood_collection organ_collection Organ Collection & Weighing termination->organ_collection hematology Hematology & Serum Chemistry blood_collection->hematology histopathology Histopathology organ_collection->histopathology enzyme_assay Hepatic Enzyme Assays organ_collection->enzyme_assay data_analysis Data Analysis hematology->data_analysis histopathology->data_analysis enzyme_assay->data_analysis end End data_analysis->end

Caption: Workflow for In Vivo Rat Toxicity Study.

In Vitro Cytotoxicity Assay Workflow (Generic)

InVitro_Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, HepG2) start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat with TCPM (Various Concentrations) cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay measurement Measure Absorbance/ Fluorescence assay->measurement data_analysis Calculate IC50 Value measurement->data_analysis end End data_analysis->end

Caption: Generic Workflow for In Vitro Cytotoxicity Assay.

Conclusion

The available data indicate that this compound exhibits toxicity both in vivo and in vitro, with effects observed at the systemic, organ, and cellular levels. In vivo studies in rats and zebrafish have been instrumental in identifying target organs and developmental effects. In vitro assays have provided valuable insights into the compound's endocrine-disrupting potential, specifically its interaction with the androgen receptor.

A significant finding is the discrepancy in the AHR pathway response between different models, highlighting the importance of using a battery of tests to fully characterize the toxicity of a compound. While in vitro assays offer a rapid and cost-effective means of screening for potential toxicity and elucidating mechanisms, in vivo studies remain crucial for understanding the complex interactions and effects within a whole organism.

Future research should focus on expanding the in vitro toxicity database for TCPM across a wider range of cell lines to determine cell-specific sensitivities and further investigate the molecular mechanisms underlying its observed effects on the AHR and Nrf2 pathways. This integrated approach will be vital for a comprehensive risk assessment of this persistent environmental contaminant.

References

Safety Operating Guide

Proper Disposal of Tris(4-chlorophenyl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release to researchers, scientists, and drug development professionals, this guide provides essential safety and logistical information for the proper disposal of Tris(4-chlorophenyl)methanol.

This compound, a chlorinated organic compound, requires careful handling and disposal to ensure laboratory safety and environmental protection. Due to its classification as a persistent organic pollutant (POP), improper disposal is strictly prohibited. Adherence to institutional protocols and regulatory requirements is mandatory.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. While some safety data sheets (SDS) may classify it as non-hazardous, it is prudent to treat it with caution due to its nature as a chlorinated organic compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.

Handling Procedures:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular solid waste.

  • Waste Collection:

    • Collect this compound waste in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste: Chlorinated Organic Solids."

    • If the waste is in a solution, it should be collected in a designated "Halogenated Organic Liquid Waste" container.

  • Labeling:

    • Ensure the waste container is clearly labeled with the full chemical name: "this compound."

    • Include the approximate quantity of the waste.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Waste Pickup:

    • Contact your institution's EHS or hazardous waste management department to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste stream.

  • Regulatory Compliance:

    • The ultimate disposal of this compound should be conducted by a licensed chemical destruction facility.[1]

    • Acceptable disposal methods for persistent organic pollutants include controlled incineration at high temperatures with flue gas scrubbing to neutralize harmful emissions.[1]

Experimental Protocols Cited

This guidance is based on established best practices for the handling and disposal of chlorinated organic compounds and persistent organic pollutants in a laboratory setting. Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature; however, the principles of safe handling and compliant disposal of halogenated organic waste are universally applicable.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Tris_4_chlorophenyl_methanol_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe handling Handle in a Ventilated Area (e.g., Fume Hood) ppe->handling waste_type Is the waste solid or liquid? handling->waste_type solid_waste Collect in a Designated 'Chlorinated Organic Solid Waste' Container waste_type->solid_waste Solid liquid_waste Collect in a Designated 'Halogenated Organic Liquid Waste' Container waste_type->liquid_waste Liquid label_container Label Container Clearly: - Chemical Name - Quantity - Date solid_waste->label_container liquid_waste->label_container seal_container Securely Seal the Container label_container->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Chemical Destruction Facility (e.g., Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Tris(4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Tris(4-chlorophenyl)methanol (CAS No. 3010-80-8). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Quantitative Data Summary

A comprehensive summary of the known physical, chemical, and toxicological properties of this compound is presented below. This information is crucial for a thorough risk assessment before handling the compound.

PropertyValueSource(s)
Chemical Formula C₁₉H₁₃Cl₃O[1]
Molecular Weight 363.66 g/mol [2]
Appearance Colorless or pale yellow crystalline solid[3]
Melting Point 76-78 °C[3]
Boiling Point 489.9 °C at 760 mmHg[3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane.[3]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.

Engineering Controls:

  • All handling of this compound powder must be conducted in a certified chemical fume hood to control airborne particulates.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldMust be worn at all times when handling the compound. A face shield is recommended when there is a risk of splashing.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to chlorinated aromatic compounds.[4][5] Double-gloving is advised for enhanced protection.
Lab CoatA long-sleeved, flame-retardant lab coat must be worn and fully fastened.
Respiratory Protection NIOSH-approved Particulate RespiratorA minimum of an N95, FFP2, or FFP3 respirator is required if there is a potential for generating dust and work is not performed in a fume hood.[6][7]

Experimental Workflow: Handling and Spill Cleanup

The following diagram illustrates the standard operating procedure for handling this compound, including emergency spill response.

Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Proceed if safe handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer spill_alert Alert Personnel & Evacuate Area handle_weigh->spill_alert Spill Occurs handle_transfer->spill_alert Spill Occurs dispose_waste Dispose of as Halogenated Organic Waste handle_transfer->dispose_waste Post-experiment spill_ppe Don Additional PPE (if necessary) spill_alert->spill_ppe spill_contain Cover Spill with Absorbent Material spill_ppe->spill_contain spill_collect Collect Waste into Labeled Container spill_contain->spill_collect spill_decontaminate Decontaminate Spill Area spill_collect->spill_decontaminate spill_decontaminate->dispose_waste

Caption: Workflow for handling this compound, including spill response.

Detailed Methodologies

4.1. Standard Handling Procedure:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Verify that the chemical fume hood is functioning correctly.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., chemical-resistant spatula) to handle the powder.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.

4.2. Spill Cleanup Protocol:

In the event of a spill, follow these steps immediately:

  • Alert and Evacuate: Alert all personnel in the immediate vicinity and evacuate the area if necessary.[8]

  • Secure the Area: Restrict access to the spill area.

  • Personal Protective Equipment: Don the appropriate PPE, including a respirator if there is a risk of airborne dust.[8]

  • Containment: Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite to prevent the powder from becoming airborne.[9][10] Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[9] Use a damp cloth to wipe up any remaining residue to avoid generating dust.[11]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.[8]

Disposal Plan

5.1. Waste Segregation and Collection:

  • Waste Stream: this compound is a chlorinated organic compound and must be disposed of as halogenated organic waste .[12][13] Do not mix with non-halogenated waste streams.

  • Container: Collect all waste, including contaminated PPE and cleanup materials, in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a chemically resistant material.

5.2. Disposal Procedure:

  • Labeling: Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for hazardous waste pickup through your institution's EHS office in accordance with local, state, and federal regulations. High-temperature incineration is a common disposal method for chlorinated organic residues.[14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.